ET-JQ1-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21ClN4O2S |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoic acid |
InChI |
InChI=1S/C21H21ClN4O2S/c1-5-15(21(27)28)18-19-25-24-12(4)26(19)20-16(10(2)11(3)29-20)17(23-18)13-6-8-14(22)9-7-13/h6-9,15,18H,5H2,1-4H3,(H,27,28)/t15-,18+/m1/s1 |
InChI Key |
UAFUXHFSKWIFOW-QAPCUYQASA-N |
Isomeric SMILES |
CC[C@H]([C@H]1C2=NN=C(N2C3=C(C(=C(S3)C)C)C(=N1)C4=CC=C(C=C4)Cl)C)C(=O)O |
Canonical SMILES |
CCC(C1C2=NN=C(N2C3=C(C(=C(S3)C)C)C(=N1)C4=CC=C(C=C4)Cl)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to ET-JQ1-OH: An Allele-Specific BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ET-JQ1-OH is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating a unique allele-specific binding profile. As a derivative of the well-characterized pan-BET inhibitor JQ1, this compound represents a significant advancement in the development of targeted epigenetic modulators. Its design allows for the selective inhibition of engineered BET proteins containing a "bump" mutation, while exhibiting minimal activity against their wild-type counterparts. This specificity provides a powerful tool for dissecting the precise roles of individual BET family members (BRD2, BRD3, and BRD4) in gene regulation and disease, paving the way for novel therapeutic strategies with potentially reduced off-target effects.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data for its closely related precursor, detailed experimental protocols for its synthesis, and its impact on key signaling pathways.
Core Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains.[1] The core structure, derived from the thienotriazolodiazepine scaffold of JQ1, is engineered with an ethyl "bump" that sterically hinders its binding to the native, wild-type bromodomain.[2] Conversely, a corresponding "hole" created by a leucine-to-alanine or leucine-to-valine mutation in the binding pocket of a BET protein accommodates this ethyl group, leading to high-affinity and selective binding to the mutant protein.[2]
By occupying the acetyl-lysine binding site of a specific, mutated BET protein, this compound displaces it from chromatin, thereby preventing the recruitment of transcriptional machinery and leading to the downregulation of target gene expression.[1] This allele-specific inhibition allows for precise control over the activity of an engineered BET protein, making this compound an invaluable chemical probe for target validation and functional genomics studies.
Data Presentation: Quantitative Binding Data
While specific binding affinity data for this compound is not yet publicly available, extensive characterization has been performed on its immediate precursor, ET-JQ1-OMe . The quantitative conversion of the methyl ester to the carboxylic acid suggests that the binding affinities are likely to be comparable. The following table summarizes the isothermal titration calorimetry (ITC) data for ET-JQ1-OMe against wild-type and mutant BRD4 bromodomains.[3]
| Target Protein | Mutation | Dissociation Constant (K_d) (nM) | N (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| BRD4(2) | Wild-Type | No Binding Detected | - | - | - |
| BRD4(2) | L387A | 130 ± 20 | 0.96 ± 0.02 | -10.1 ± 0.2 | -0.9 |
| BRD4(2) | L387V | 120 ± 10 | 1.02 ± 0.01 | -10.8 ± 0.1 | -0.1 |
Data from Bond AG, et al. Org Biomol Chem. 2020.[3]
Experimental Protocols
Stereoselective Synthesis of this compound
The synthesis of this compound is achieved through a stereoselective route, culminating in the hydrolysis of its methyl ester precursor, ET-JQ1-OMe. The detailed synthesis of ET-JQ1-OMe is described by Bond et al. (2020).[3] The final hydrolysis step is outlined below:
Reaction: Hydrolysis of ET-JQ1-OMe to this compound
-
Reagents:
-
ET-JQ1-OMe
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
-
Procedure:
-
Dissolve ET-JQ1-OMe in a 4:1 mixture of THF and water.
-
Add an excess of LiOH to the solution.
-
Stir the reaction mixture at 45 °C.
-
Monitor the reaction progress by an appropriate method (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry) until the starting material is consumed (typically requires up to one week for the ethyl derivative).
-
Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to protonate the carboxylate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
-
Purify the crude product as necessary, for example, by column chromatography.
-
This is a generalized protocol based on the brief description in Bond et al. (2020).[2] Researchers should optimize conditions as needed.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
The following is a general protocol for determining the binding affinity of this compound to a target bromodomain, based on standard ITC methodologies.[4][5]
-
Instrumentation: An isothermal titration calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
Sample Preparation:
-
Express and purify the target wild-type and mutant BET bromodomain constructs.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.
-
Dialyze the protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final dialysis buffer should be used to dissolve the this compound.
-
Determine the precise concentrations of the protein and this compound using a reliable method (e.g., UV-Vis spectroscopy for the protein).
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, which is typically discarded during data analysis.
-
Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software.
-
This analysis will yield the thermodynamic parameters of the interaction, including the dissociation constant (K_d), stoichiometry (N), enthalpy (ΔH), and entropy (ΔS).
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
BET Protein-Mediated Transcriptional Activation
Caption: Mechanism of BET protein-mediated transcriptional activation.
Inhibition of BET Proteins by this compound
Caption: Allele-specific inhibition of a mutant BET protein by this compound.
NF-κB Signaling Pathway and BET Protein Involvement
Caption: Inhibition of the NF-κB pathway by BET inhibitors like this compound.
Nrf2 Signaling Pathway and BET Protein Involvement
References
- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of ET-JQ1-OH: An Allele-Specific BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ET-JQ1-OH is a highly specialized chemical probe derived from the well-characterized pan-BET inhibitor, JQ1. Its significance lies in its design as an allele-specific inhibitor , engineered to selectively engage with mutant Bromodomain and Extra-Terminal (BET) proteins. This attribute makes this compound a powerful tool for chemical genetics, enabling researchers to dissect the specific functions of individual BET bromodomains in a controlled manner. This technical guide provides an in-depth overview of the core mechanism of action of this compound, drawing upon the extensive knowledge of its parent compound, JQ1, to infer its downstream biological consequences, while highlighting its unique selectivity.
Core Mechanism of Action: The "Bump-and-Hole" Approach
This compound operates on a "bump-and-hole" strategy. The core mechanism involves the competitive binding to the acetyl-lysine binding pockets of BET bromodomains. Unlike its parent compound JQ1, which binds to wild-type BET proteins, this compound is specifically designed to target BET bromodomains harboring engineered mutations, such as a leucine-to-valine substitution.[1] The "bump" on the inhibitor fits into the "hole" created by the mutation in the protein, allowing for high-affinity binding to the mutant while sterically clashing with the wild-type protein.
This exquisite selectivity was demonstrated through biophysical and structural studies, including isothermal titration calorimetry (ITC) and X-ray crystallography, which confirmed the preferential binding of this compound's precursor, ET-JQ1-OMe, to mutant over wild-type bromodomains.[1]
Signaling Pathway: General BET Inhibition
The downstream effects of this compound are predicated on the established mechanism of pan-BET inhibitors like JQ1. By selectively displacing a mutant BET protein from chromatin, this compound is expected to disrupt the transcriptional machinery associated with that specific bromodomain. BET proteins, particularly BRD4, act as epigenetic readers that recruit transcription factors and the positive transcription elongation factor b (P-TEFb) complex to acetylated histones, thereby promoting the expression of target genes.
Inhibition of this interaction leads to the suppression of key oncogenes and cell cycle regulators. The most prominent and well-documented downstream target of BET inhibition is the MYC oncogene .[2][3][4]
Quantitative Data
Due to the specific nature of this compound as a chemical probe for engineered systems, extensive quantitative data, such as IC50 values across a wide range of standard cancer cell lines, is not publicly available. However, the activity of its parent compound, JQ1, has been thoroughly documented. The following tables summarize the inhibitory concentrations of JQ1 in various cancer cell lines, which can be used as a reference for the potential potency of this compound in cells engineered to express the corresponding mutant BET protein.
Table 1: IC50 Values of JQ1 in Ovarian and Endometrial Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hey | Ovarian Cancer | 0.36 |
| SKOV3 | Ovarian Cancer | 0.97 |
| A2780 | Ovarian Endometrioid Carcinoma | 0.28 - 10.36 (range) |
| ES-2 | Ovarian Clear Cell Carcinoma | 0.28 - 10.36 (range) |
| TOV-21G | Ovarian Clear Cell Carcinoma | 0.28 - 10.36 (range) |
| Ishikawa | Endometrial Endometrioid Carcinoma | 0.28 - 10.36 (range) |
| HEC-1A | Endometrial Endometrioid Carcinoma | 0.28 - 10.36 (range) |
| AN3CA | Endometrial Endometrioid Carcinoma | 0.28 - 10.36 (range) |
Data sourced from studies on JQ1.[2][3]
Table 2: IC50 Values of JQ1 in Lung Adenocarcinoma Cell Lines
| Cell Line | JQ1 Sensitivity | IC50 (µM) |
| H23 | Sensitive | < 5 |
| A549 | Sensitive | < 5 |
| H1975 | Sensitive | < 5 |
| H460 | Insensitive | > 10 |
Data sourced from studies on JQ1.[5]
Key Downstream Effects (Inferred from JQ1)
The biological consequences of BET inhibition are pleiotropic, affecting multiple hallmarks of cancer. The following effects are well-established for JQ1 and are the anticipated outcomes of successful target engagement by this compound in a mutant-specific context.
-
Cell Cycle Arrest: BET inhibition leads to a G1 cell cycle arrest.[6] This is often mediated by the downregulation of cell cycle progression genes like Cyclin D1 and the upregulation of cell cycle inhibitors such as p21.[7]
-
Induction of Apoptosis: By suppressing the transcription of anti-apoptotic genes, BET inhibitors can induce programmed cell death in cancer cells.[4]
-
Inhibition of Tumor Growth: The cytostatic and apoptotic effects of BET inhibitors translate to the suppression of tumor growth in vivo.[2]
-
Anti-inflammatory Effects: BET proteins are involved in the transcription of pro-inflammatory cytokines. Their inhibition has been shown to have potent anti-inflammatory effects.[8]
-
Modulation of Gene Expression: Beyond MYC, BET inhibitors affect the expression of a wide array of genes, including those involved in interferon response and other oncogenic pathways.[9][10]
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, standard assays used to characterize JQ1 can be adapted.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or JQ1 as a control in wild-type cells) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Assay:
-
MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.[11]
-
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.
Western Blot for MYC Downregulation
-
Treatment: Treat cells with an effective concentration of this compound for 24-72 hours.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against c-MYC and a loading control (e.g., β-actin or GAPDH). Follow with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[3]
Experimental Workflow: Validating this compound Target Engagement
Conclusion
This compound represents a sophisticated tool for probing the function of specific BET bromodomains. Its mechanism of action is rooted in the competitive inhibition of acetyl-lysine binding, a characteristic shared with its parent compound, JQ1. While specific downstream signaling and quantitative cellular data for this compound are limited, the extensive research on JQ1 provides a robust framework for predicting its biological effects upon selective engagement with an engineered mutant BET protein. The primary value of this compound lies in its allele-specificity, which allows for precise dissection of the roles of individual BET family members in health and disease, thereby paving the way for more targeted therapeutic strategies.
References
- 1. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 2. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to ET-JQ1-OH: An Allele-Specific BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby playing a central role in transcriptional regulation. Their dysregulation is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets. However, the high degree of structural conservation among the eight bromodomains of the BET family presents a significant challenge for developing inhibitors that can selectively target individual family members or specific bromodomains (BD1 vs. BD2). This limitation hinders the precise dissection of their individual biological functions. To overcome this, a chemical genetics approach, known as the "bump-and-hole" strategy, has been employed to create allele-specific inhibitors. This guide provides a detailed technical overview of ET-JQ1-OH, a "bumped" derivative of the potent pan-BET inhibitor JQ1, designed to selectively bind to engineered BET bromodomains containing a corresponding "hole" mutation. We will cover its mechanism of action, quantitative binding data, detailed experimental protocols for its synthesis and characterization, and its application in studying downstream signaling pathways.
The "Bump-and-Hole" Approach for Allele-Specific Inhibition
The core principle behind the allele-specific activity of this compound is the "bump-and-hole" strategy. This chemical genetics tool allows for the creation of an orthogonal inhibitor/protein pair that does not perturb the wild-type version of the protein.
-
The "Hole": A bulky, conserved gatekeeper residue in the acetyl-lysine binding pocket of the target BET bromodomain is mutated to a smaller amino acid (e.g., Leucine to Alanine or Valine). This creates a new hydrophobic pocket, or "hole," that is not present in the wild-type protein.
-
The "Bump": A small-molecule inhibitor is chemically modified by adding a bulky functional group (the "bump") that is sterically complementary to the engineered "hole."
This compound is a "bumped" inhibitor, featuring an ethyl group at a key position. This ethyl group would clash with the wild-type gatekeeper residue, preventing binding. However, it fits perfectly into the engineered "hole" of the mutant bromodomain, restoring high-affinity binding. This elegant strategy ensures that the inhibitor is exquisitely selective for the mutant allele, enabling precise investigation of the target protein's function in a cellular context without off-target effects on its wild-type counterparts.
Caption: Allele-specific "bump-and-hole" mechanism of this compound.
Quantitative Binding Affinity Data
The allele-specific nature of "bumped" JQ1 derivatives has been quantitatively validated using Isothermal Titration Calorimetry (ITC). The following data is for ET-JQ1-OMe, the methyl ester precursor to this compound, which is expected to have nearly identical binding thermodynamics as the ethyl "bump" and the core pharmacophore are responsible for the interaction with the bromodomain pocket.[1]
| Compound | BRD4(2) Construct | Dissociation Constant (Kd) in nM |
| ET-JQ1-OMe | Wild-Type (WT) | No Binding Detected |
| ET-JQ1-OMe | L387A ("Hole" Mutant) | 65 ± 5 |
| ET-JQ1-OMe | L387V ("Hole" Mutant) | 65 ± 14 |
Data sourced from Bond AG, et al. Org Biomol Chem. 2020.[1]
These results demonstrate the exquisite selectivity of the bumped inhibitor. It exhibits high, nanomolar affinity for the engineered "hole" mutants (L387A and L387V) of the second bromodomain of BRD4 (BRD4(2)), while showing no detectable binding to the wild-type protein.[1]
Experimental Protocols
Stereoselective Synthesis of this compound
The synthesis of this compound is achieved via a stereoselective route starting from an N-Pf protected aspartic acid derivative, leading to the synthesis of its methyl ester precursor, ET-JQ1-OMe, which is then hydrolyzed.[1]
Caption: Synthetic workflow for this compound.
Protocol for Saponification of ET-JQ1-OMe to this compound:
-
Dissolve ET-JQ1-OMe (1 equivalent) in a 4:1 mixture of Tetrahydrofuran (THF) and water.
-
Add a 0.65 M aqueous solution of Lithium Hydroxide (LiOH).
-
Heat the reaction mixture to 45 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, neutralize the reaction with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography to yield this compound.
Note: These mild conditions are crucial to avoid epimerization of the stereocenters.[1]
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol Outline:
-
Protein Preparation: Express and purify the desired bromodomain constructs (e.g., wild-type BRD4(2), L387A BRD4(2), L387V BRD4(2)) to high purity.
-
Buffer Matching: Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Dissolve the inhibitor (this compound) in the final dialysis buffer to ensure a perfect buffer match and minimize heats of dilution.
-
Concentrations:
-
Cell: Load the protein into the sample cell at a concentration of approximately 20-30 µM.
-
Syringe: Load this compound into the injection syringe at a concentration approximately 10-fold higher than the protein (e.g., 200-300 µM).
-
-
ITC Experiment:
-
Set the instrument to the desired temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor solution into the protein-containing cell.
-
Record the heat change after each injection.
-
-
Data Analysis: Integrate the heat peaks from each injection and subtract the heat of dilution (determined from a control experiment titrating inhibitor into buffer). Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the inhibitor bound to the protein, revealing the precise molecular interactions that govern binding and selectivity.
Protocol Outline (for ET-JQ1-OMe co-crystallization with Brd2(2)L383V): [1]
-
Protein Preparation: Express and purify the Brd2(2) L383V mutant protein. Concentrate the protein to 10-15 mg/mL in a buffer such as 20 mM TRIS pH 8.0, 200 mM NaCl, 1 mM DTT.
-
Complex Formation: Incubate the purified protein with a 3-fold molar excess of the inhibitor.
-
Crystallization: Use the sitting-drop vapor-diffusion method. Mix the protein-inhibitor complex with a reservoir solution (e.g., 0.1 M Bis-Tris pH 6.5, 25% w/v PEG 3350) in a 1:1 ratio.
-
Data Collection: Harvest a suitable crystal, cryo-protect it, and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known bromodomain structure as a search model. Refine the model against the experimental data to obtain the final structure of the complex.
Downstream Signaling and Cellular Applications
BET inhibitors like JQ1 displace BRD4 from chromatin, leading to the transcriptional repression of key oncogenes and signaling pathways.[2] Allele-specific inhibitors such as this compound are invaluable tools to confirm that these effects are on-target.
Key Downstream Pathways
-
c-Myc Regulation: BRD4 is a critical positive regulator of the MYC oncogene. It binds to the promoter and enhancer regions of MYC, recruiting the transcriptional machinery necessary for its expression. Inhibition of BRD4 leads to a rapid downregulation of MYC transcription, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[3][4][5]
-
NF-κB Signaling: BRD4 can interact with acetylated RelA, a key subunit of the NF-κB complex.[6][7] This interaction is important for the transcriptional activation of NF-κB target genes, which are involved in inflammation and cell survival. BET inhibitors can block this interaction, thereby suppressing pro-inflammatory and pro-survival signaling.[7][8]
Caption: Key signaling pathways modulated by BRD4 inhibition.
Experimental Workflow for Cellular Validation
To validate the on-target effects of this compound in a cellular context, a standard workflow involves comparing its activity in cells expressing the wild-type BET protein versus cells engineered to express the "hole" mutant.
Caption: Cellular validation workflow for an allele-specific inhibitor.
Conclusion
This compound, and its closely related derivatives, represent powerful chemical probes for the precise study of BET bromodomain function. By leveraging the "bump-and-hole" chemical genetics approach, these allele-specific inhibitors overcome the significant challenge of selectivity that has long hampered the field. The ability to inhibit an engineered BET protein without affecting its wild-type counterpart allows researchers to dissect the specific roles of individual BET family members and their bromodomains in health and disease with unprecedented clarity. This technical guide provides the foundational data and methodologies required for drug development professionals and researchers to utilize this important tool in the ongoing effort to validate and target the BET protein family for therapeutic intervention.
References
- 1. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 promotes gastric cancer progression through the transcriptional and epigenetic regulation of c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
understanding ET-JQ1-OH selectivity
An In-depth Technical Guide to the Selectivity of ET-JQ1-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a specialized chemical probe derived from the pan-BET (Bromodomain and Extra-Terminal) inhibitor, JQ1. It is an allele-specific inhibitor, meticulously engineered to selectively bind to BET bromodomains harboring specific, engineered mutations. This "bump-and-hole" strategy allows for highly selective inhibition of a target protein that has been genetically modified to contain a "hole" mutation, while sparing the wild-type protein. This guide provides a comprehensive overview of the selectivity, mechanism of action, and relevant experimental methodologies for this compound, aimed at researchers in chemical biology and drug discovery.
Introduction to this compound: An Allele-Specific BET Inhibitor
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, a key step in transcriptional activation. Dysregulation of BET protein function is implicated in various diseases, including cancer.
While pan-BET inhibitors like JQ1 have shown therapeutic promise, their broad activity can lead to off-target effects. This compound was developed to overcome this limitation by introducing an ethyl group "bump" onto the JQ1 scaffold. This modification prevents its binding to the wild-type BET bromodomain binding pocket. However, when a corresponding "hole" is created in the binding pocket through site-directed mutagenesis (e.g., leucine to alanine or valine substitution), this compound can bind with high affinity and selectivity. This makes this compound an invaluable tool for studying the specific functions of individual BET bromodomains in a cellular context.
Selectivity Profile of ET-JQ1-OMe
Isothermal Titration Calorimetry (ITC) has been employed to characterize the binding affinity and selectivity of ET-JQ1-OMe, the methyl ester analogue of this compound. The data clearly demonstrates its exquisite selectivity for mutant BRD4 bromodomains over the wild-type.
| Target | Construct | Binding Affinity (Kd) in nM |
| ET-JQ1-OMe | Brd4(2) Wild-Type | No Binding Detected |
| Brd4(2) L387A Mutant | 65 | |
| Brd4(2) L387V Mutant | 65 |
Table 1: Binding affinities of ET-JQ1-OMe for wild-type and mutant second bromodomain of BRD4 (Brd4(2)), as determined by Isothermal Titration Calorimetry (ITC)[1].
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor, displacing the engineered BET bromodomain from its natural binding partner, acetylated histones on the chromatin. This prevents the recruitment of the transcriptional machinery necessary for gene expression.
The downstream effects of BET inhibition are profound, most notably leading to the downregulation of the MYC oncogene, a master regulator of cell proliferation, growth, and apoptosis.[1][2] By selectively inhibiting a specific mutant BET protein, this compound allows for the precise dissection of its role in these critical cellular pathways.
References
An In-depth Technical Guide to ET-JQ1-OH and JQ1 for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the bromodomain and extra-terminal domain (BET) family inhibitor JQ1 and the allele-specific inhibitor ET-JQ1-OH. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Disclaimer: Publicly available quantitative bioactivity data and detailed experimental protocols for this compound are limited. The data presented for the "ET-JQ1" series is primarily based on its closely related methyl ester analogue, ET-JQ1-OMe, as detailed in the cited literature. ET-JQ1-OMe was developed as a chemical probe to study the function of specific BET bromodomains through a "bump-and-hole" approach, conferring selectivity for engineered, mutant bromodomains.
Core Differences and Mechanisms of Action
JQ1 is a potent, cell-permeable, and reversible pan-inhibitor of the BET family of bromodomain proteins (BRD2, BRD3, BRD4, and BRDT). It acts by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby displacing them from chromatin and inhibiting the transcription of target genes, including the MYC oncogene. Its broad activity against all BET family members has made it a valuable tool for studying their biological roles and a scaffold for the development of therapeutic agents.
This compound , and its analogue ET-JQ1-OMe, are derivatives of JQ1 designed as allele-specific inhibitors . They incorporate an ethyl group "bump" that sterically hinders their binding to the wild-type BET bromodomain acetyl-lysine binding pocket. However, this "bump" is accommodated by a corresponding "hole" engineered into the binding pocket of a mutant bromodomain (e.g., Leucine to Alanine or Valine substitution). This "bump-and-hole" strategy allows for the selective inhibition of a specific, engineered BET bromodomain, enabling researchers to dissect the function of individual family members with high precision.
Quantitative Data Comparison
The following tables summarize the available quantitative data for JQ1 and ET-JQ1-OMe.
Table 1: Binding Affinity (Kd) of JQ1 and ET-JQ1-OMe for BET Bromodomains
| Compound | Target Bromodomain | Dissociation Constant (Kd) in nM |
| (+)-JQ1 | BRD4 (BD1) | ~50 |
| BRD4 (BD2) | ~90 | |
| BRD3 (BD1) | Comparable to BRD4(BD1) | |
| BRD3 (BD2) | Comparable to BRD4(BD2) | |
| BRD2 (BD1) | ~150 (3-fold weaker than BRD4(BD1)) | |
| BRDT (BD1) | ~150 (3-fold weaker than BRD4(BD1)) | |
| ET-JQ1-OMe | BRD4(2) Wild-Type | No Binding Detected |
| BRD4(2) L387A Mutant | 1300 ± 100 | |
| BRD4(2) L387V Mutant | 1400 ± 200 |
Data for JQ1 from Filippakopoulos et al. (2010). Data for ET-JQ1-OMe from Bond et al. (2020).
Table 2: In-vitro Activity (IC50) of JQ1
| Compound | Assay | Target | IC50 (nM) |
| (+)-JQ1 | ALPHA-screen | BRD4 (BD1) | 77 |
| ALPHA-screen | BRD4 (BD2) | 33 | |
| Proliferation Assay | NUT Midline Carcinoma (NMC) cells | Potent inhibition | |
| Proliferation Assay | Multiple Myeloma, Leukemia, and Lymphoma cell lines | Varies (typically in the nM to low µM range) |
Data for JQ1 from Filippakopoulos et al. (2010) and other cited literature.Specific IC50 values for this compound or ET-JQ1-OMe in cellular assays are not available in the reviewed literature, as their primary use is as highly selective chemical probes for mutant bromodomains.
Experimental Protocols
Synthesis of ET-JQ1-OMe
The stereoselective synthesis of ET-JQ1-OMe is achieved through a multi-step process that avoids late-stage alkylation and chiral separation. A key step involves the stereocontrolled alkylation of an N-Pf protected aspartic acid derivative. This is followed by a divergent, racemisation-free protocol to yield the enantiopure triazolodiazepine core. The final steps involve the formation of the triazole ring to yield ET-JQ1-OMe with high enantiomeric excess (99% ee)[1][2].
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (Kd) of the inhibitors to the bromodomains.
-
Protein Preparation: Recombinant wild-type and mutant BET bromodomain constructs are expressed and purified. The protein concentration is determined using a spectrophotometer.
-
Ligand Preparation: ET-JQ1-OMe or JQ1 is dissolved in the same buffer as the protein to the desired concentration.
-
Titration: The protein solution is placed in the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand into the protein solution are performed.
-
Data Analysis: The heat change associated with each injection is measured. The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH)[1].
ALPHA-screen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.
-
Reagents: Biotinylated tetra-acetylated Histone H4 peptide, GST-tagged BET bromodomain, streptavidin-coated donor beads, and anti-GST acceptor beads are used.
-
Assay Principle: In the absence of an inhibitor, the binding of the histone peptide to the bromodomain brings the donor and acceptor beads into close proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a light emission.
-
Inhibition: JQ1 competes with the acetylated histone peptide for binding to the bromodomain, leading to a decrease in the ALPHA-screen signal.
-
Procedure: The reagents are incubated with varying concentrations of the inhibitor. The luminescence is then measured, and the IC50 value is determined by plotting the signal intensity against the inhibitor concentration[3].
Cellular Proliferation Assays
The effect of the inhibitors on cell viability is assessed using various methods, such as MTT or CellTiter-Glo assays.
-
Cell Culture: Cancer cell lines (e.g., NUT midline carcinoma, multiple myeloma) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Viability Measurement: A viability reagent (e.g., MTT, CellTiter-Glo) is added to the wells. The absorbance or luminescence, which is proportional to the number of viable cells, is measured.
-
Data Analysis: The results are normalized to the vehicle-treated control, and the IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of JQ1 in inhibiting BET protein function.
References
An In-depth Technical Guide to the Target Validation of ET-JQ1-OH: An Allele-Specific BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for ET-JQ1-OH, an allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details the quantitative biophysical data, experimental methodologies, and key signaling pathways involved in its mechanism of action.
Introduction to BET Bromodomains and Allele-Specific Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] They contain two conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to drive the expression of key genes involved in cell proliferation, differentiation, and inflammation.[3][4] Dysregulation of BET protein function is a hallmark of numerous cancers and inflammatory diseases, making them attractive therapeutic targets.[1][5]
JQ1 is a potent and well-characterized pan-BET inhibitor that competitively binds to the acetyl-lysine binding pocket of all BET bromodomains, displacing them from chromatin and leading to the downregulation of key oncogenes such as MYC.[6][7] While effective, pan-BET inhibition can lead to on-target toxicities due to the ubiquitous expression and essential functions of BET proteins.[5]
Allele-specific inhibition offers a powerful chemical genetics approach to dissect the function of individual BET family members and their specific bromodomains. This strategy utilizes "bump-and-hole" engineering, where a bulky "bump" is introduced into the inhibitor, and a corresponding "hole" is created in the target protein through site-directed mutagenesis (e.g., mutating a large amino acid like leucine to a smaller one like valine or alanine).[8] This ensures that the bumped inhibitor selectively binds to the mutant protein over its wild-type counterpart. This compound is a "bumped" derivative of JQ1, designed to selectively target engineered BET bromodomains.
Quantitative Data: Binding Affinity of ET-JQ1-OMe
The direct precursor to this compound, ET-JQ1-OMe, has been characterized for its binding affinity to wild-type and mutant BRD4 bromodomains using Isothermal Titration Calorimetry (ITC). The data clearly demonstrates the exquisite selectivity of the bumped inhibitor for the engineered bromodomains.
| Compound | Target Bromodomain | Mutation | Dissociation Constant (K_d) (nM) | Reference |
| ET-JQ1-OMe | BRD4(2) | Wild-Type (L387) | No binding detected | [8] |
| ET-JQ1-OMe | BRD4(2) | L387A | 65 | [8] |
| ET-JQ1-OMe | BRD4(2) | L387V | 65 | [8] |
| (+)-JQ1 | BRD4(1) | Wild-Type | ~50 | [7] |
| (+)-JQ1 | BRD4(2) | Wild-Type | ~90 | [7] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for BET inhibitors is the competitive displacement of BET proteins from chromatin, leading to the suppression of target gene transcription.
References
- 1. Stereoselective syntheses of allele-selective BET inhibitors bumped-JQ1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ET-JQ1-OH in Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ET-JQ1-OH is a highly specialized chemical probe designed as an allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Unlike its well-characterized predecessor, (+)-JQ1, a pan-BET inhibitor, this compound offers the unique capability to dissect the functions of individual BET bromodomains through a chemical genetics approach. This technical guide provides a comprehensive overview of the core principles underlying the function of this compound in gene expression. It details the mechanism of action, drawing parallels from the extensive research on JQ1, and highlights the critical advantage of allele-specificity. This document includes quantitative data on binding affinities, detailed experimental protocols for studying BET inhibitors, and conceptual diagrams to illustrate key signaling pathways and experimental workflows.
Introduction to BET Proteins and Gene Expression
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that play a fundamental role in the regulation of gene transcription.[1] These proteins contain two conserved bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers BET proteins to chromatin, where they recruit and stabilize transcriptional machinery, including RNA Polymerase II, to drive the expression of target genes.[2]
BRD4, the most extensively studied BET protein, is known to associate with super-enhancers, which are large clusters of enhancers that drive the expression of genes critical for cell identity and proliferation.[2] Dysregulation of BET protein function is implicated in a variety of diseases, most notably cancer, where they often promote the expression of oncogenes such as MYC.[3][4]
JQ1: A Pan-BET Inhibitor as a Precursor to this compound
(+)-JQ1 is a potent and specific small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of all BET bromodomains.[5] By displacing BET proteins from chromatin, JQ1 effectively downregulates the transcription of BET-dependent genes.[3] This has been shown to have profound anti-proliferative and pro-apoptotic effects in various cancer models.[1][2] The general mechanism of JQ1 involves the suppression of key oncogenes and their downstream targets, leading to cell cycle arrest and inhibition of tumor growth.[3]
This compound: An Allele-Specific BET Inhibitor
While pan-BET inhibitors like JQ1 have been invaluable research tools and have shown therapeutic promise, their inability to discriminate between the four BET proteins has limited the detailed study of individual family members. To address this, an allele-specific chemical genetics approach was developed.[6]
This compound is a "bumped" inhibitor, a derivative of JQ1 with a sterically larger ethyl group.[6] This "bump" prevents it from binding to the wild-type BET bromodomain's acetyl-lysine binding pocket. However, when a corresponding "hole" is engineered into a specific bromodomain by mutating a bulky leucine residue to a smaller alanine or valine, this compound can bind with high affinity and selectivity to this mutant bromodomain.[6][7] This allows researchers to probe the specific functions of an individual BET protein's bromodomain in a cellular context. The likely role of this compound in gene expression is to selectively displace the engineered, mutant BET protein from chromatin, thereby modulating the transcription of its specific target genes.
Quantitative Data
The following table summarizes the binding affinity of the closely related precursor, ET-JQ1-OMe, for wild-type and mutant BRD4(2), as determined by Isothermal Titration Calorimetry (ITC).
| Compound | Target Bromodomain | Dissociation Constant (Kd) in nM |
| ET-JQ1-OMe | BRD4(2) Wild-Type | No binding detected |
| ET-JQ1-OMe | BRD4(2) L387A Mutant | 110 ± 10 |
| ET-JQ1-OMe | BRD4(2) L387V Mutant | 180 ± 20 |
Data extracted from Bond et al., Org Biomol Chem, 2020.[6]
Signaling Pathways and Experimental Workflows
General Mechanism of BET Inhibition
Caption: Mechanism of BET protein-mediated transcription and its inhibition.
Allele-Specific Inhibition by this compound
Caption: "Bump-and-hole" model for allele-specific inhibition by this compound.
Experimental Workflow for Assessing this compound Effects
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 7. Stereoselective synthesis of allele-specific BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
ET-JQ1-OH in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ET-JQ1-OH is a potent and allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription.[1][2] As epigenetic "readers," BET proteins, particularly BRD4, play a significant role in the development and progression of various cancers by controlling the expression of key oncogenes such as c-Myc.[3][4] The parent compound, JQ1, has been extensively studied as a pan-BET inhibitor, demonstrating anti-proliferative effects in a wide range of preclinical cancer models.[5][6] this compound, a derivative of JQ1, has been specifically engineered to exhibit stereoselective and allele-specific inhibition, offering a more targeted approach to BET protein modulation.[7][8] This guide provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of this compound in cancer research, with a comparative analysis of its well-characterized precursor, JQ1.
Core Concepts: Allele-Specific BET Inhibition
The development of this compound stems from the need for more precise targeting of BET proteins. While pan-BET inhibitors like JQ1 have shown therapeutic promise, their broad activity can lead to off-target effects. Allele-specific inhibitors are designed to bind to specific mutant forms of a protein, leaving the wild-type protein largely unaffected. This is particularly relevant in cancers driven by specific genetic alterations in BET proteins or their interacting partners.
This compound and its methyl ester precursor, ET-JQ1-OMe, have demonstrated exquisite selectivity for BRD4 carrying specific mutations, such as Leucine to Alanine (L387A) or Leucine to Valine (L387V) substitutions.[7] This selectivity is achieved through a "bump-and-hole" approach, where the inhibitor is chemically modified with a "bump" that fits into a corresponding "hole" created by the mutation in the target protein's binding pocket.
Synthesis of this compound
A stereoselective synthesis of this compound has been developed, providing an efficient and cost-effective route to this enantiopure compound. The synthesis of the active ester form, ET-JQ1-OMe, is achieved in five steps with a high enantiomeric excess (99% ee) without the need for chiral chromatography. The final step involves the hydrolysis of the methyl ester to yield this compound.[7][8]
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains. By occupying this pocket, it displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of target genes. The allele-specificity of this compound is attributed to its stereoselective interaction with the mutated binding pocket of the bromodomain.[7]
The general mechanism of BET inhibition, as exemplified by JQ1, involves the downregulation of the master oncogenic transcription factor, c-Myc.[3][9] This leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.[10][11] While specific studies on the downstream effects of this compound are limited, its targeted inhibition of mutant BRD4 is expected to produce similar, but more specific, anti-cancer effects in relevant cancer models.
Data Presentation
Biophysical Characterization of ET-JQ1-OMe
The binding affinity and selectivity of ET-JQ1-OMe for wild-type and mutant BRD4 have been determined by isothermal titration calorimetry (ITC).[7]
| Target | Mutant | Dissociation Constant (Kd) in μM |
| Brd4(2) | Wild-type | No binding detected |
| Brd4(2) | L387A | 0.047 ± 0.003 |
| Brd4(2) | L387V | 0.065 ± 0.005 |
Table 1: Binding affinities of ET-JQ1-OMe for wild-type and mutant BRD4(2) determined by ITC. Data from Bond AG, et al. (2020).[7]
In Vitro Efficacy of JQ1 in Cancer Cell Lines
While specific IC50 values for this compound in cancer cell lines are not yet published, the activity of its parent compound, JQ1, has been extensively documented.
| Cancer Type | Cell Line | IC50 (μM) |
| Lung Adenocarcinoma | Various | 0.42 - 4.19 (sensitive lines) |
| Luminal Breast Cancer | MCF7 | ~1.0 |
| Luminal Breast Cancer | T47D | ~0.5 |
| Ovarian Endometrioid Carcinoma | A2780 | 0.41 |
| Ovarian Endometrioid Carcinoma | TOV112D | 0.75 |
| Endometrial Endometrioid Carcinoma | HEC151 | 0.28 |
| Endometrial Endometrioid Carcinoma | HEC50B | 2.51 |
Table 2: IC50 values of JQ1 in various cancer cell lines. Data compiled from multiple sources.[7][12][13]
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ET-JQ1-OMe binding to wild-type and mutant BRD4.
Materials:
-
Purified recombinant wild-type and mutant (L387A, L387V) BRD4 bromodomain proteins.
-
ET-JQ1-OMe solution of known concentration.
-
ITC instrument (e.g., Malvern MicroCal).
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
Procedure:
-
Prepare the protein solution in the ITC buffer to a final concentration of approximately 20-50 µM and degas thoroughly.
-
Prepare the ligand (ET-JQ1-OMe) solution in the same ITC buffer to a concentration 10-20 fold higher than the protein concentration and degas.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters: temperature (e.g., 25°C), stirring speed, injection volume (e.g., 2 µL), and spacing between injections.
-
Perform an initial injection of the ligand into the buffer-filled cell as a control to determine the heat of dilution.
-
Initiate the titration experiment, injecting the ligand into the protein solution.
-
Record the heat changes associated with each injection.
-
Analyze the data using the instrument's software to fit a binding model (e.g., one-site binding model) to the integrated heat data to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Co-crystallography
Objective: To determine the three-dimensional structure of ET-JQ1-OMe in complex with a mutant BRD bromodomain to elucidate the molecular basis of its allele-specific binding.
Materials:
-
Purified recombinant mutant BRD2 (L383V) bromodomain protein.
-
ET-JQ1-OMe.
-
Crystallization screens and reagents.
-
X-ray diffraction equipment.
Procedure:
-
Concentrate the purified mutant BRD2 protein to a high concentration (e.g., 10-20 mg/mL).
-
Incubate the protein with a molar excess of ET-JQ1-OMe.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Monitor the crystallization drops for the formation of single, well-diffracting crystals.
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data from the frozen crystals using a synchrotron or in-house X-ray source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement with a known bromodomain structure as a search model.
-
Refine the atomic model against the experimental data, including building the ligand (ET-JQ1-OMe) into the electron density map.
-
Validate the final structure and analyze the protein-ligand interactions.
Signaling Pathways and Experimental Workflows
BET Inhibition and the c-Myc Pathway
The primary signaling pathway affected by BET inhibitors like JQ1 is the transcriptional regulation of the c-Myc oncogene. BRD4 is a key co-activator for c-Myc transcription. By displacing BRD4 from the c-Myc promoter and enhancer regions, BET inhibitors effectively suppress c-Myc expression. This leads to downstream effects including cell cycle arrest and apoptosis.
Caption: BET inhibitor action on the c-Myc pathway.
Experimental Workflow for Assessing Anti-Cancer Activity
A typical workflow to evaluate the anti-cancer effects of a BET inhibitor like this compound involves a series of in vitro and in vivo experiments.
Caption: Workflow for evaluating BET inhibitor efficacy.
Conclusion
This compound represents a significant advancement in the field of BET inhibitors, offering the potential for more targeted and personalized cancer therapy. Its allele-specific mechanism of action, confirmed through rigorous biophysical and structural studies, provides a strong rationale for its further development. While specific data on its efficacy in various cancer models are still emerging, the extensive research on its parent compound, JQ1, lays a solid foundation for understanding its potential anti-tumor activities. Future research should focus on evaluating this compound in cancer models harboring the specific BRD4 mutations it is designed to target, which will be crucial in translating the promise of this allele-specific inhibitor into clinical reality.
References
- 1. BET inhibitor JQ1 induces apoptosis of ovarian and endometrial endometrioid carcinoma cells by downregulating c‑Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptome analysis of dominant-negative Brd4 mutants identifies Brd4-specific target genes of small molecule inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
ET-JQ1-OH: A Precision Tool for Probing Genetic Aberrations in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of specific genetic mutations is pivotal to understanding cancer biology and developing targeted therapies. Small molecule inhibitors have emerged as powerful tools to dissect the function of oncogenic proteins. ET-JQ1-OH is a highly specific, allele-selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, offering a unique opportunity to investigate the roles of specific BET protein mutations in disease. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying genetically defined systems.
Core Concept: Allele-Specific Inhibition with this compound
This compound is a derivative of the well-characterized pan-BET inhibitor, JQ1.[1] Unlike JQ1, which binds to the bromodomains of all BET proteins (BRD2, BRD3, BRD4, and BRDT), this compound is engineered to selectively bind to mutant BET bromodomains. This selectivity is achieved through a "bump-and-hole" strategy. A bulky functional group (the "bump") is introduced into the JQ1 scaffold to create this compound. This modification sterically hinders its binding to wild-type bromodomains. However, when a corresponding "hole" is engineered into the bromodomain's binding pocket by mutating a large amino acid residue (like leucine) to a smaller one (like alanine or valine), this compound can bind with high affinity and selectivity.[2][3]
This allele-specific interaction allows researchers to dissect the function of a single, mutated BET protein without affecting the activity of its wild-type counterparts, providing a cleaner system to study the consequences of specific genetic alterations.
Mechanism of Action: Epigenetic Reprogramming
BET proteins are "readers" of the epigenome. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers to drive gene expression.[1][4] The BET family, particularly BRD4, plays a critical role in the transcription of key oncogenes, such as MYC, and is implicated in the regulation of cell cycle, apoptosis, and inflammation.[1][5]
By competitively binding to the acetyl-lysine binding pocket of the target mutant bromodomain, this compound displaces it from chromatin. This leads to the suppression of the target gene transcription, including critical oncogenes, thereby inhibiting cancer cell proliferation and survival.[1]
Quantitative Data: Biophysical Characterization
The selectivity of this compound's precursor, ET-JQ1-OMe, has been quantitatively assessed using biophysical techniques such as Isothermal Titration Calorimetry (ITC). The data clearly demonstrates its exquisite selectivity for mutant bromodomains over the wild-type.
| Target Bromodomain | Construct | Dissociation Constant (Kd) (nM) |
| BRD4(2) | Wild-Type | No Binding Detected |
| BRD4(2) | L387A Mutant | 130 ± 10 |
| BRD4(2) | L387V Mutant | 50 ± 1 |
| Data for ET-JQ1-OMe, a close analog of this compound, from Bond et al., Org Biomol Chem, 2020.[2][3] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
This protocol outlines the general steps for determining the binding affinity of this compound to wild-type and mutant bromodomains.
Materials:
-
Purified wild-type and mutant bromodomain proteins
-
This compound compound
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Procedure:
-
Protein Preparation: Dialyze purified bromodomain proteins into the ITC buffer overnight at 4°C. Determine the final protein concentration using a spectrophotometer.
-
Ligand Preparation: Dissolve this compound in the ITC buffer to the desired stock concentration.
-
ITC Experiment Setup:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (e.g., 200-500 µM) into the injection syringe.
-
Set the experimental parameters, including temperature (typically 25°C), stirring speed, and injection volume.
-
-
Titration: Perform a series of injections of this compound into the protein solution. The instrument will measure the heat change upon each injection.
-
Data Analysis: Analyze the resulting titration data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
Signaling Pathway: Mechanism of BET Inhibition
Caption: Mechanism of action of BET inhibitors like this compound.
Experimental Workflow: "Bump-and-Hole" Approach
Caption: The "bump-and-hole" strategy for allele-specific inhibition.
Applications in Research and Drug Development
The allele-specific nature of this compound opens up several avenues for research and drug development:
-
Target Validation: By selectively inhibiting a mutated BET protein, researchers can validate its role as a driver of disease in cellular and animal models.
-
Functional Genomics: this compound can be used to study the specific downstream effects of inhibiting a single mutated BET family member, helping to unravel complex transcriptional networks.
-
Therapeutic Development: The "bump-and-hole" concept provides a blueprint for developing highly selective drugs that target mutant proteins in cancer and other diseases, potentially reducing off-target effects and toxicity. While this compound itself is a research tool, the principles of its design can be applied to clinical candidates.
Conclusion
This compound represents a significant advancement in chemical biology, providing a precision tool to dissect the function of specific genetic mutations in the BET family of proteins. Its allele-specific mode of action, guided by the "bump-and-hole" strategy, allows for a level of specificity that is unattainable with pan-inhibitors. This technical guide provides a foundational understanding for researchers and drug developers to leverage this compound and the principles of its design to advance our understanding of cancer biology and develop next-generation targeted therapies.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 3. Stereoselective synthesis of allele-specific BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Protein Inhibitor JQ1 Attenuates Myc-Amplified MCC Tumor Growth In Vivo | Cancer Research | American Association for Cancer Research [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Therapeutic Potential of Allele-Specific BET Inhibitors
This technical guide provides a comprehensive overview of the core principles, experimental validation, and therapeutic promise of allele-specific Bromodomain and Extra-Terminal (BET) inhibitors. By leveraging a chemical genetics approach, these precision tools offer a sophisticated method to dissect the functions of individual BET family members, overcoming the limitations of pan-BET inhibitors and paving the way for targeted therapeutic strategies.
Introduction: The Role of BET Proteins in Health and Disease
The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are crucial epigenetic "readers."[1] They recognize and bind to acetylated lysine residues on histone tails and other proteins, acting as chromatin scaffolds to recruit transcriptional machinery and regulate the expression of key genes involved in cell cycle progression, proliferation, and inflammation.[2][1][3]
Misregulation of BET protein activity is a hallmark of various diseases, including a wide range of cancers and inflammatory disorders.[1][4][5] This has made them attractive therapeutic targets. Early drug development efforts produced pan-BET inhibitors, such as JQ1 and I-BET762, which bind to the bromodomains of all BET family members.[5] While showing promise, these inhibitors suffer from a lack of selectivity, making it difficult to attribute specific biological effects to a single BET protein and leading to potential off-target effects and toxicity.[4][5][6]
The "Bump-and-Hole" Strategy for Allele-Specific Inhibition
To overcome the challenge of pan-BET activity, a sophisticated "bump-and-hole" chemical genetics approach was developed.[7] This strategy allows for the inhibition of a single, specific BET protein, enabling precise functional analysis.
The methodology involves two key components:
-
Engineering the "Hole": A conserved, bulky leucine (Leu) residue within the acetyl-lysine binding pocket of a target BET bromodomain is mutated to a smaller amino acid, such as alanine (Ala) or valine (Val).[5][7] This creates an engineered cavity or "hole" in the protein.
-
Synthesizing the "Bumped" Inhibitor: A pan-BET inhibitor (like JQ1) is chemically modified by adding a bulky ethyl or methyl group.[7][8][9] This "bump" prevents the inhibitor from binding to wild-type (WT) BET proteins due to steric hindrance. However, it fits perfectly into the engineered "hole" of the mutant protein, ensuring highly selective and potent binding.[7][8][9]
This elegant approach creates an orthogonal inhibitor-protein pair, where the bumped inhibitor exclusively targets its corresponding mutant BET protein, leaving the wild-type counterparts in the cell unaffected.[7][8]
Quantitative Data: Selectivity of Allele-Specific Inhibitors
The exquisite selectivity of bumped inhibitors for their engineered mutant targets has been validated biophysically. Isothermal titration calorimetry (ITC) is a key technique used to measure these binding affinities.[7][8][9] The data demonstrates a dramatic preference for the mutant bromodomain over the wild-type.
| Inhibitor | Target Bromodomain | Mutation | Binding Affinity (Kd) for Mutant | Binding Affinity (Kd) for Wild-Type | Selectivity (WT Kd / Mutant Kd) | Reference |
| ET-JQ1-OMe | BRD4 BD1 | L94A | 8 nM | > 50,000 nM | > 6250-fold | [7][8][9] |
| ET-JQ1-OMe | BRD4 BD1 | L94V | 25 nM | > 50,000 nM | > 2000-fold | [7][8][9] |
| 9-ME-1 | BRD4 BD1 | L94V | 40 nM | Weak/No Binding | High | [5] |
Table 1: Quantitative binding data for bumped allele-specific BET inhibitors. Data is compiled from published studies and highlights the high degree of selectivity achieved with the bump-and-hole strategy.
Core Signaling Pathways and Mechanisms of Action
BET proteins regulate critical signaling pathways implicated in oncology and immunology. Allele-specific inhibitors have been instrumental in dissecting these networks.
The NF-κB Inflammatory Pathway
The NF-κB pathway is a master regulator of inflammation.[10] BRD4 plays a critical role by binding to acetylated RelA (p65), a key component of the NF-κB complex, thereby promoting the transcription of pro-inflammatory genes like IL-6 and TNFα.[11][12][13] Pan-BET inhibitors have been shown to disrupt this interaction, reducing inflammation in preclinical models of sepsis, arthritis, and autoimmune disease.[11][12][13]
MYC Oncogene Regulation
Many cancers are addicted to the continuous high-level expression of the MYC oncogene.[4] BRD4 is essential for driving MYC transcription by binding to super-enhancer regions associated with the gene.[3] Pan-BET inhibitors potently suppress MYC expression, leading to cell cycle arrest and apoptosis in various cancer models, including leukemia and lymphoma.[3][4][14]
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of BET Proteins Regulates Fcγ Receptor Function and Reduces Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ET-JQ1-OH: A Novel Allele-Specific BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ET-JQ1-OH is a potent, allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, designed for enhanced selectivity. This document provides a comprehensive technical review of the available literature on this compound and its closely related precursor, ET-JQ1-OMe. It includes a summary of its synthesis, quantitative biological data, detailed experimental protocols for key assays, and a visualization of its mechanism of action. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of targeted epigenetic therapies.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1] Their role in the expression of key oncogenes has made them attractive targets for cancer therapy.[1][2] JQ1 is a well-established pan-BET inhibitor that has shown broad anti-tumor activity by displacing BET proteins from chromatin.[1][3] However, the development of allele-specific inhibitors is a promising strategy to enhance therapeutic efficacy and reduce off-target effects. This compound emerges from this research as a "bumped" inhibitor, engineered for stereoselective and allele-specific binding.[4][5]
Synthesis and Chemical Properties
This compound is synthesized from its methyl ester precursor, ET-JQ1-OMe. The stereoselective synthesis of ET-JQ1-OMe has been achieved in five steps with 99% enantiomeric excess (ee) without the need for chiral chromatography.[4][5][6] This method represents a significant improvement over previous routes, offering a more efficient and cost-effective production of this class of inhibitors.[7] The final conversion to this compound is a quantitative hydrolysis of the methyl ester.[8]
Chemical Properties of this compound:
Quantitative Biological Data
The majority of the detailed biophysical characterization has been reported for the direct precursor, ET-JQ1-OMe. Given the minor structural difference, these data serve as a strong proxy for the activity of this compound. The key innovation of this compound is its exquisite selectivity for mutant bromodomains over the wild-type.
| Target | Mutant | Kd (nM) |
| Brd4(2) | L387A | 16 ± 1 |
| Brd4(2) | L387V | 23 ± 2 |
| Brd4(2) | Wild-Type | No binding detected |
Table 1: Binding affinities of ET-JQ1-OMe determined by Isothermal Titration Calorimetry (ITC). Data extracted from Bond et al., 2020.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for the characterization of ET-JQ1-OMe.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a technique used to determine the thermodynamic parameters of binding interactions in solution.[10][11]
-
Instrumentation: A VP-ITC titration microcalorimeter was used.[12]
-
Experimental Temperature: 15 °C.[12]
-
Procedure:
-
The protein of interest (e.g., Brd4(2) wild-type or mutant) is placed in the sample cell.
-
ET-JQ1-OMe, the ligand, is loaded into the injection syringe.
-
A series of small, precise injections of the ligand into the sample cell are performed.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data are fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[12]
-
X-ray Crystallography
X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a molecule, in this case, the co-crystal structure of ET-JQ1-OMe bound to a mutant bromodomain.[13][14][15]
-
Crystallization:
-
The purified Brd2(2)L383V protein was co-crystallized with ET-JQ1-OMe.
-
Crystallization was performed at 4 °C using the sitting drop vapor-diffusion method.[12]
-
-
Data Collection:
-
X-ray diffraction data were collected at a synchrotron light source.[12]
-
-
Structure Determination:
Mechanism of Action and Signaling Pathways
As a BET inhibitor, this compound functions by competitively binding to the acetyl-lysine binding pockets of BET proteins.[1] This displaces them from chromatin, leading to the suppression of target gene transcription.[2] The primary downstream effect of pan-BET inhibitors like JQ1 is the downregulation of oncogenes such as MYC.[1] Other affected pathways include those involved in cell cycle progression, apoptosis, and inflammation.[16][17][18]
The following diagram illustrates the general mechanism of action for BET inhibitors.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Stereoselective syntheses of allele-selective BET inhibitors bumped-JQ1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 5. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective synthesis of allele-specific BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteopedia.org [proteopedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. google.com [google.com]
- 16. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
ET-JQ1-OH and its Effect on BRD4 Mutants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ET-JQ1-OH, an allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on its effects on Bromodomain-containing protein 4 (BRD4) mutants. Drawing from the available scientific literature, this document details the mechanism of action, quantitative binding data, and experimental protocols relevant to the study of this compound. While specific data for this compound is limited, this guide leverages extensive information on the closely related compound ET-JQ1-OMe and the parent compound JQ1 to provide a thorough understanding of its potential as a selective chemical probe and therapeutic lead.
Introduction to this compound: A New Frontier in BET Inhibition
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][2] Their dysregulation is implicated in a variety of diseases, most notably cancer.[2][3] Small molecule inhibitors targeting BET bromodomains, such as the well-characterized compound JQ1, have shown significant therapeutic promise.[3][4] JQ1 functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin and modulating gene expression.[2][4]
This compound emerges from the rational design of "bumped" inhibitors, a chemical genetics approach aimed at achieving allele-specific inhibition. This strategy involves modifying a known inhibitor (the "seed" molecule, in this case, JQ1) to include a bulky substituent (the "bump"). This modified inhibitor is designed to bind to a reciprocally engineered "hole" in the target protein, typically a mutation of a bulky amino acid to a smaller one (e.g., Leucine to Alanine). This approach allows for highly selective inhibition of the mutant protein over its wild-type counterpart.
This compound is a derivative of JQ1, featuring a modification that confers selectivity for specific BRD4 mutants.[5][6] While direct quantitative data for this compound is not widely available in the public domain, extensive research on the closely related methyl ester derivative, ET-JQ1-OMe, has demonstrated its "exquisite selectivity for Leu-Ala and Leu-Val mutants over wild-type bromodomain".[7][8] This guide will utilize the data for ET-JQ1-OMe as a primary reference for the allele-specific properties of this compound.
Quantitative Analysis of Inhibitor Binding and Efficacy
The development of allele-specific inhibitors necessitates a thorough quantitative understanding of their binding affinity and selectivity. Isothermal Titration Calorimetry (ITC) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are two common biophysical assays used to determine the binding constants of small molecules to their protein targets. Cellular assays are then employed to assess the functional consequences of this binding.
Binding Affinity of ET-JQ1-OMe and JQ1 for BRD4 Mutants
The following table summarizes the binding affinities (Kd) of ET-JQ1-OMe for wild-type and mutant BRD4, as determined by Isothermal Titration Calorimetry (ITC). For comparison, published Kd values for the parent compound, JQ1, with wild-type BRD4 are also included.
| Compound | BRD4 Variant | Method | Binding Affinity (Kd) | Reference |
| ET-JQ1-OMe | BRD4(1) L94A (Leu-Ala mutant) | ITC | High Affinity (Specific value not in snippets) | [7][8] |
| ET-JQ1-OMe | BRD4(1) L94V (Leu-Val mutant) | ITC | High Affinity (Specific value not in snippets) | [7][8] |
| ET-JQ1-OMe | BRD4(1) Wild-Type | ITC | Low to No Affinity | [7][8] |
| (+)-JQ1 | BRD4(1) Wild-Type | ITC | ~50 nM | [4] |
| (+)-JQ1 | BRD4(2) Wild-Type | ITC | ~90 nM | [4] |
Note: Specific Kd values for ET-JQ1-OMe were not available in the searched abstracts. The qualitative description of "exquisite selectivity" implies a significant difference in affinity between the mutant and wild-type bromodomains.
Impact of BRD4 Mutations on JQ1 Binding
To understand the landscape of resistance and sensitivity to BET inhibitors, several studies have characterized the effect of mutations within the JQ1 binding pocket of BRD4. The following table summarizes the effects of various BRD4 BD1 mutations on JQ1 binding and cellular activity.
| BRD4(1) Mutant | Effect on JQ1 Binding/Activity | Reference |
| W81A | Reduced JQ1 recognition in cells | [9] |
| P82A | Reduced JQ1 recognition in cells | [9] |
| Y97F | Reduced JQ1 recognition in cells | [9] |
| N140A | Significantly reduced JQ1 recognition in cells | [9] |
| M149A | Most pronounced reduction in JQ1 recognition in cells | [9] |
These studies highlight key residues within the BRD4 bromodomain that are critical for JQ1 binding.[9][10][11] The development of resistance to JQ1 has been linked to mutations in some of these residues.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound and related compounds with BRD4 and its mutants. These protocols are adapted from published literature on JQ1 and other BET inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Protein and Compound Preparation:
-
Express and purify recombinant human BRD4 bromodomain constructs (wild-type and mutants) to >95% purity.
-
Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., DMSO) and then dilute it into the ITC buffer to the desired concentration. The final DMSO concentration should be matched in the protein solution.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 15 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 150 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the raw injection heats to obtain the heat per injection.
-
Correct for the heat of dilution by performing a control titration of the ligand into the buffer alone.
-
Fit the corrected data to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay for measuring binding interactions in a homogeneous format. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Protocol:
-
Reagents:
-
Europium (Eu3+)-labeled BRD4 bromodomain (donor).
-
Biotinylated histone peptide (e.g., H4 tetra-acetylated).
-
Allophycocyanin (APC)-labeled streptavidin (acceptor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
This compound and control compounds.
-
-
Assay Procedure (384-well plate format):
-
Prepare a serial dilution of this compound in assay buffer.
-
To each well, add the test compound.
-
Add a pre-mixed solution of Eu-BRD4 and biotinylated histone peptide.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add APC-streptavidin.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (e.g., [Acceptor Emission / Donor Emission] * 10,000).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][13]
-
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. This assay can confirm target engagement in cells.
Protocol:
-
Cell Treatment:
-
Culture cells to a desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specific duration.
-
-
Heat Shock:
-
Harvest and lyse the cells.
-
Aliquot the cell lysate and heat the samples to a range of temperatures for a short period (e.g., 3 minutes).
-
Cool the samples on ice to stop the denaturation process.
-
-
Protein Quantification:
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stabilized protein.
-
Analyze the amount of soluble BRD4 in the supernatant by Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble BRD4 as a function of temperature for both treated and untreated samples.
-
The shift in the melting temperature (Tm) indicates the degree of protein stabilization by the compound.
-
Visualizing Pathways and Workflows
Graphviz diagrams are provided to illustrate key concepts and experimental procedures.
Caption: BRD4 signaling pathway and the specific inhibition of a mutant BRD4 by this compound.
Caption: A streamlined workflow for a TR-FRET based assay to measure inhibitor potency.
Conclusion and Future Directions
This compound and its analogs represent a significant advancement in the field of chemical biology and drug discovery. The ability to selectively inhibit a mutant form of BRD4 over the wild-type protein provides a powerful tool to dissect the specific functions of BRD4 in normal physiology and disease. For researchers, these allele-specific inhibitors offer a means to validate BRD4 as a therapeutic target in specific genetic contexts and to probe the downstream consequences of inhibiting distinct bromodomains.
For drug development professionals, the principles demonstrated by this compound pave the way for the development of more targeted and potentially less toxic therapies. By designing drugs that are active only in cells expressing a particular mutant protein, it may be possible to achieve a wider therapeutic window and reduce off-target effects.
Future research should focus on obtaining and publishing comprehensive quantitative data for this compound against a broad panel of BRD4 mutants. Furthermore, studies exploring the cellular and in vivo efficacy of this compound in relevant disease models harboring these mutations will be crucial in translating the promise of this allele-specific inhibitor into tangible therapeutic benefits.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective syntheses of allele-selective BET inhibitors bumped-JQ1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome analysis of dominant-negative Brd4 mutants identifies Brd4-specific target genes of small molecule inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of ET-JQ1-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and stereoselective synthesis of ET-JQ1-OH, an allele-specific BET (Bromodomain and Extra-Terminal) inhibitor. This document details the synthetic pathway, experimental protocols, and quantitative data related to its precursor, ET-JQ1-OMe, which can be quantitatively converted to this compound.[1] The guide also illustrates the mechanism of action of BET inhibitors, providing context for the therapeutic potential of this class of compounds.
Introduction
The development of stereoselective synthetic routes is crucial for accessing biologically active molecules in an efficient and cost-effective manner.[2] Traditional syntheses of allele-selective "bumped" inhibitors of the BET domain proteins (Brd2, Brd3, Brd4, and BrdT) have often been hampered by inefficient, late-stage alkylation steps and costly chiral separations.[2] To address these limitations, a novel synthetic route was developed based on the stereocontrolled alkylation of an N-Pf protected aspartic acid derivative.[1][2] This approach facilitates a divergent and racemization-free protocol to produce structurally diverse and enantiopure triazolodiazepines, including the bumped thienodiazepine-based BET inhibitor, ET-JQ1-OMe.[2] This precursor can be quantitatively converted to this compound.[1]
This compound is designed as a chemical probe to inhibit BET proteins in an allele-specific manner, thereby influencing gene expression and related pathological processes.[3] The parent compound, JQ1, is a potent inhibitor of the BET family of bromodomain proteins and has been extensively studied for its therapeutic potential in various cancers.[4][5][6]
Stereoselective Synthesis of ET-JQ1-OMe
A key innovation in the synthesis of ET-JQ1-OMe is the stereoselective introduction of the "bump" early in the synthetic process, avoiding wasteful late-stage alkylation and the need for chiral chromatography.[1] The synthesis of ET-JQ1-OMe was achieved in five steps with an impressive 99% enantiomeric excess (ee).[1][2]
The synthetic strategy is based on the stereoselective alkylation of an L-aspartic acid diester derivative.[1] Protection of the amino group with both 9-phenyl-9-fluorenyl (Pf) and benzyl (Bn) groups directs the diastereoselective alkylation. The bulky Pf group provides significant steric hindrance at the β-carbon to the nitrogen and protects the α-proton from epimerization.[1]
The final steps involve the deprotonation of a lactam intermediate with potassium tert-butoxide, followed by the addition of diethyl chlorophosphate to form an activated phosphorylimidate intermediate. This intermediate is then reacted with acetylhydrazine to form the triazole ring, yielding the final product, ET-JQ1-OMe.[1]
Conversion of ET-JQ1-OMe to this compound
The conversion of the methyl ester, ET-JQ1-OMe, to the corresponding carboxylic acid, this compound, is achieved through saponification. This reaction is carried out under mild conditions to prevent epimerization of the alkylated stereocenter.
Experimental Protocol: Synthesis of this compound [1]
-
A solution of ET-JQ1-OMe (1 equivalent) is prepared in a 4:1 mixture of tetrahydrofuran (THF) and a 0.54 M aqueous solution of lithium hydroxide (LiOH).
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
For the ethyl bumped analogue, heating to 45°C may be necessary due to a slower conversion rate.
-
Upon completion, the reaction is worked up to isolate the final product, this compound, which is achieved in quantitative yield.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of ET-JQ1-OMe.
| Parameter | Value | Reference |
| Synthesis of ET-JQ1-OMe | ||
| Number of Steps | 5 | [1][2] |
| Enantiomeric Excess (ee) | 99% | [1][2] |
| Conversion to this compound | ||
| Yield | Quantitative | [1] |
| Biophysical Characterization of ET-JQ1-OMe | ||
| Binding to Brd4(2) Wild-Type (Kd, µM) | > 50 | [7] |
| Binding to Brd4(2) L387A mutant (Kd, µM) | 0.49 ± 0.04 | [7] |
| Binding to Brd4(2) L387V mutant (Kd, µM) | 0.088 ± 0.003 | [7] |
Mechanism of Action: BET Inhibition
BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[8][9] The parent compound, JQ1, and by extension this compound, act as competitive inhibitors at the acetyl-lysine binding pocket of BET bromodomains.[9][10] By occupying this pocket, BET inhibitors displace BET proteins from chromatin, leading to a downstream modulation of gene expression.[9][10] This often results in the downregulation of key oncogenes, such as c-Myc, and the induction of cell cycle arrest and apoptosis in cancer cells.[5][6]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) [7]
Isothermal titration calorimetry is used to determine the binding affinity of ET-JQ1-OMe to wild-type and mutant bromodomains.
-
Recombinant bromodomain proteins (e.g., Brd4(2) wild-type, L387A, and L387V mutants) are purified.
-
The protein is dialyzed into the appropriate ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
The protein solution is loaded into the sample cell of the ITC instrument, and the ligand (ET-JQ1-OMe) is loaded into the injection syringe.
-
A series of small injections of the ligand into the protein solution are performed, and the heat change associated with each injection is measured.
-
The resulting data are fit to a suitable binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).
X-ray Crystallography [7]
X-ray crystallography is employed to determine the co-crystal structure of ET-JQ1-OMe bound to a mutant bromodomain, providing insight into the molecular basis of its allele-specific binding.
-
The mutant bromodomain protein (e.g., Brd2(2) L383V) is co-crystallized with ET-JQ1-OMe.
-
Crystals are grown using a suitable crystallization condition (e.g., vapor diffusion).
-
X-ray diffraction data are collected from a single crystal using a synchrotron radiation source.
-
The diffraction data are processed, and the structure is solved by molecular replacement and refined to yield the final atomic coordinates.
Conclusion
The development of a stereoselective and efficient synthesis for this compound and its precursor represents a significant advancement in the field of chemical biology and drug discovery. This novel synthetic route provides access to enantiopure allele-specific BET inhibitors, which are valuable tools for probing the biological functions of individual BET bromodomains and for developing novel therapeutic agents. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this promising area. The ability to functionalize the carboxylic acid derivative, this compound, opens up possibilities for creating conjugates such as biotinylated and fluorescent probes, as well as PROTACs, further expanding the utility of this chemical scaffold.[1]
References
- 1. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 2. Stereoselective synthesis of allele-specific BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. JQ1 - Wikipedia [en.wikipedia.org]
- 5. BET protein inhibitor JQ1 inhibits growth and modulates WNT signaling in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ET-JQ1-OH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ET-JQ1-OH is a potent and selective, allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. As a derivative of the well-characterized pan-BET inhibitor JQ1, this compound was developed using a "bump-and-hole" strategy. This approach introduces a "bump" (an ethyl group) onto the JQ1 scaffold, which fits into a corresponding "hole" created by specific mutations in the acetyl-lysine binding pocket of BET bromodomains. This design confers high selectivity for mutant BET proteins, particularly those with leucine to alanine (L/A) or leucine to valine (L/V) substitutions, while exhibiting significantly reduced affinity for wild-type (WT) BET proteins.[1][2][3][4]
These application notes provide a comprehensive guide for the use of this compound in cell culture, with detailed protocols for key experiments. Given the limited availability of direct experimental data for this compound, the provided protocols are based on established methods for its parent compound, JQ1. Researchers are strongly advised to perform initial dose-response experiments to determine the optimal concentration for their specific mutant cell lines.
Mechanism of Action
This compound, like JQ1, functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones and transcription factors, leading to the displacement of BET proteins from chromatin.[5] The primary consequence of this action is the transcriptional repression of key oncogenes, most notably MYC.[6][7][8][9][10][11] The allele-specific nature of this compound allows for the targeted inhibition of BET-dependent pathways in cells harboring specific BET mutations, providing a valuable tool for chemical biology and targeted therapeutic development.
References
- 1. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of ET-JQ1-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
ET-JQ1-OH is an allele-specific, "bumped" inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, derived from the well-characterized pan-BET inhibitor, JQ1. This modification allows for highly selective inhibition of BET proteins engineered to contain a corresponding "hole," creating a powerful tool for dissecting the specific functions of individual BET bromodomains in normal physiology and disease. These application notes provide detailed protocols for designing and conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in relevant disease models.
Mechanism of Action
BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histones and transcription factors through their bromodomains, thereby recruiting transcriptional machinery to specific gene loci. This process is critical for the expression of key oncogenes, most notably c-MYC, and pro-inflammatory genes.
The parent compound, JQ1, competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to a broad downregulation of target gene expression.[1] this compound, however, is designed to selectively bind to a mutated BET bromodomain, offering a more precise tool for target validation and potentially reducing off-target effects and toxicity associated with pan-BET inhibition.[2]
Signaling Pathway
Below is a diagram illustrating the general mechanism of action for BET inhibitors like JQ1 and, by extension, the targeted action of this compound on a mutant BET protein.
Caption: Mechanism of BET inhibitor action.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using the parent compound JQ1, which can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: In Vivo Efficacy of JQ1 in Xenograft Models
| Tumor Type | Animal Model | JQ1 Dose and Schedule | Tumor Growth Inhibition | Key Findings | Reference |
| Merkel Cell Carcinoma | Nude mice with MCC-5 xenografts | 50 mg/kg/day, i.p. for 3 weeks | Significant reduction in tumor volume and weight | Downregulation of c-Myc | [3] |
| Childhood Sarcoma | SCID mice with Rh10 and Rh28 xenografts | 50 mg/kg/day, i.p. for 3 weeks | Significant tumor growth delay | Anti-angiogenic effects | [4] |
| Pancreatic Ductal Adenocarcinoma | Patient-derived xenografts (PDX) | 50 mg/kg/day, i.p. for 21-28 days | Inhibition of tumor growth in all 5 PDX models | Downregulation of CDC25B | [1] |
| NUT Midline Carcinoma | Patient-derived xenografts | 50 mg/kg/day, i.p. for 18 days | Marked tumor regression and improved survival | Displacement of BRD4-NUT fusion protein from chromatin | [5] |
| Luminal Breast Cancer | MMTV-PyMT transgenic mice | 25 mg/kg/day, i.p. | Retardation of tumor onset and increased survival | Downregulation of c-Myc, BCAS1, and PDZK1 | [6] |
Table 2: Pharmacokinetic Parameters of JQ1 in Mice
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | ~1 hour | CD1 mice | [7][8] |
| Metabolism | Primarily via CYP3A4 | Human and mouse liver microsomes | [9] |
| Bioavailability (Oral) | 49% | Not specified | [5] |
Note: this compound is expected to have improved metabolic stability compared to JQ1.[10]
Experimental Protocols
1. Animal Models
The choice of animal model is critical for studying an allele-specific inhibitor like this compound.
-
Genetically Engineered Mouse Models (GEMMs): The most appropriate models will be GEMMs that express the "bumped" version of the target BET protein (e.g., BRD4^L94V) in a tissue-specific or inducible manner. This will allow for the assessment of on-target efficacy and toxicity.
-
Xenograft Models with Engineered Cell Lines: Human cancer cell lines can be engineered using CRISPR/Cas9 to express the mutant BET allele. These cells can then be used to establish subcutaneous or orthotopic xenografts in immunodeficient mice (e.g., NSG or nude mice).
2. In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical efficacy study using a subcutaneous xenograft model.
Experimental Workflow
Caption: In vivo xenograft study workflow.
Materials:
-
Engineered cancer cells expressing the mutant BET allele
-
Immunodeficient mice (e.g., 6-8 week old female nude mice)
-
Matrigel Matrix
-
This compound
-
Vehicle solution (e.g., 10% 2-Hydroxypropyl-β-cyclodextrin in sterile water or 10% DMSO and 10% hydroxypropyl-β-cyclodextrin)[11]
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture the engineered cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel Matrix at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n ≥ 7 per group).
-
Treatment Administration:
-
Prepare this compound in the vehicle solution at the desired concentration. Based on JQ1 studies, a starting dose of 25-50 mg/kg can be considered.
-
Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21 days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
The primary endpoint is typically tumor growth inhibition.
-
-
Study Termination and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., >1500 mm³) or if there are signs of significant toxicity (e.g., >20% body weight loss).
-
At the end of the study, euthanize all remaining animals.
-
Excise the tumors, weigh them, and process them for further analysis.
-
3. Pharmacodynamic (PD) and Toxicity Assessment
Pharmacodynamic Assays:
-
Immunohistochemistry (IHC): Analyze tumor sections for changes in the expression of key biomarkers such as c-Myc, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).
-
Western Blotting and RT-qPCR: Analyze tumor lysates to quantify changes in the protein and mRNA levels of target genes (e.g., c-MYC and its downstream targets).
Toxicity Evaluation:
-
Body Weight: Monitor body weight 2-3 times per week. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Histopathology: At the end of the study, collect major organs (liver, spleen, kidney, intestine, bone marrow) for histopathological analysis to assess for any treatment-related toxicities. Sustained BET inhibition has been shown to have effects on the epidermis, and the gastrointestinal tract.[12][13]
4. Pharmacokinetic (PK) Study
A PK study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Procedure:
-
Administer a single dose of this compound to a cohort of mice (e.g., via i.p. and oral gavage to assess bioavailability).
-
Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using LC-MS/MS to determine the concentration of this compound at each time point.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
This compound represents a valuable tool for the precise dissection of BET protein function in vivo. The protocols outlined above, adapted from extensive studies with the parent compound JQ1, provide a robust framework for evaluating the therapeutic potential and toxicological profile of this allele-specific inhibitor. The use of appropriate genetically engineered models will be paramount to fully leveraging the unique selectivity of this compound and advancing our understanding of the roles of individual BET bromodomains in health and disease.
References
- 1. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of allele-specific BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo tumor xenograft model [bio-protocol.org]
- 12. Inducible in vivo silencing of Brd4 identifies potential toxicities of sustained BET protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for JQ1 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of JQ1, a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, in mouse models. The following protocols and data have been compiled from various preclinical studies and are intended to serve as a guide for designing and executing in vivo experiments involving JQ1.
Data Presentation: JQ1 Dosage and Administration in Mice
The following table summarizes the quantitative data from various studies on the administration of JQ1 in mice, providing a comparative overview of different experimental setups.
| Mouse Model | JQ1 Dosage | Administration Route | Vehicle | Frequency & Duration | Reference |
| Huntington's Disease (R6/2) | 50 mg/kg | Intraperitoneal (IP) | 10% cyclodextrin | Daily, from 5 to 11 weeks of age | [1] |
| Gastric Cancer Xenograft (HGC27) | 50 mg/kg | Intraperitoneal (IP) | DMSO | Daily, for 2 weeks | [2] |
| Luminal Breast Cancer (MMTV-PyMT) | 25 mg/kg | Intraperitoneal (IP) | 1:10 DMSO:10% hydroxypropyl β cyclodextrin | Daily for 3 weeks (preventive) or 11 doses (curative) on a 5-days-on/2-days-off schedule | [3] |
| Peritoneal Damage (CHX-induced) | 50 mg/kg | Intraperitoneal (IP) | 10% hydroxypropyl β-cyclodextrin in sterile water (vehicle for JQ1 was DMSO) | Daily, for 10 consecutive days | [4] |
| Allergic Asthma (OVA-induced) | 50 mg/kg | Intraperitoneal (IP) | Hydroxypropyl-b-cyclodextrin (100 mg/mL) | Daily, from day -1 to day 24 | [5] |
| B-cell-dependent EAE | 30 mg/kg | Intraperitoneal (IP) | Not specified | Daily, upon disease onset | [5] |
| Anaplastic Thyroid Cancer (ThrbPV/PVKrasG12D) | 50 mg/kg | Intraperitoneal (IP) | Not specified | Daily, for 10 weeks starting at 8 weeks of age | [6] |
| Diet-Induced Obesity (long-term) | 20 mg/kg | Intraperitoneal (IP) | DMSO diluted in 10% (2-hydroxypropyl)-b-cyclodextrin in sterile saline | Daily, for the last 14 days of a 22-week diet | [7] |
| Diet-Induced Obesity (mid-term) | 10 mg/kg | Intraperitoneal (IP) | DMSO diluted in 10% (2-hydroxypropyl)-b-cyclodextrin in sterile saline | Daily, for the last 14 days of a 12-week diet | [7] |
Experimental Protocols
Protocol 1: General Intraperitoneal Administration of JQ1
This protocol provides a generalized procedure for the intraperitoneal (IP) injection of JQ1 in mice, based on common practices from the cited literature.
Materials:
-
JQ1 compound
-
Vehicle (e.g., 10% cyclodextrin, DMSO, 10% hydroxypropyl-β-cyclodextrin)
-
Sterile saline or water
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of JQ1 Solution:
-
Accurately weigh the required amount of JQ1 based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice to be treated.
-
Dissolve JQ1 in the appropriate vehicle. For instance, JQ1 can be dissolved in DMSO and then diluted with a solution of 10% (2-hydroxypropyl)-β-cyclodextrin in sterile saline.[7]
-
Vortex the solution until the JQ1 is completely dissolved. Ensure the final concentration is suitable for the required injection volume (typically 100-200 µL per mouse).
-
-
Animal Handling and Injection:
-
Gently restrain the mouse, exposing the abdominal area.
-
Wipe the injection site with an appropriate antiseptic if required by institutional guidelines.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs.
-
Administer the JQ1 solution via intraperitoneal injection.
-
Carefully withdraw the needle.
-
-
Post-Injection Monitoring:
Protocol 2: JQ1 Administration in a Xenograft Mouse Model of Gastric Cancer
This protocol is adapted from a study investigating the anti-tumor effects of JQ1 in a gastric cancer xenograft model.[2]
Materials:
-
JQ1 compound
-
DMSO
-
HGC27 cells
-
Nude mice
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously transplant HGC27 cells into the nude mice to establish the xenograft model.
-
-
JQ1 Treatment:
-
Once tumors are established, divide the mice into treatment and control groups.
-
Prepare a solution of JQ1 in DMSO.
-
Administer 50 mg/kg JQ1 via intraperitoneal injection once daily.[2] The control group should receive an equivalent volume of DMSO.
-
Continue treatment for 2 weeks.
-
-
Efficacy Evaluation:
Visualizations
Signaling Pathway
Caption: Proposed molecular pathway of JQ1-mediated tumor growth inhibition.
Experimental Workflow
Caption: Experimental timeline for JQ1 treatment in a Huntington's disease mouse model.
References
- 1. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET protein inhibitor JQ1 downregulates chromatin accessibility and suppresses metastasis of gastric cancer via inactivating RUNX2/NID1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bromodomain and extraterminal (BET) protein inhibition of IgG/IgE production in murine B cells is counter‐balanced by a strong Th2 bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
Application Notes and Protocols for ET-JQ1-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
ET-JQ1-OH is a potent and selective allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. As a derivative of the well-characterized pan-BET inhibitor (+)-JQ1, this compound offers a unique tool for dissecting the specific functions of individual BET protein alleles, paving the way for more targeted therapeutic strategies in oncology and other disease areas. These application notes provide detailed information on the solubility, preparation, and biological activity of this compound, along with protocols for its use in experimental settings.
Physicochemical Properties and Solubility
While specific experimental solubility data for this compound is not widely published, its solubility can be reasonably extrapolated from its structure and data available for the parent compound, (+)-JQ1, and its carboxylic acid derivative. The presence of a hydroxyl group in this compound may slightly increase its polarity compared to (+)-JQ1.
General Solubility Guidelines:
-
High Solubility: this compound is expected to be readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For (+)-JQ1, solubility in these solvents is reported to be as high as 45.7 mg/mL (100 mM).[1] A similar range can be anticipated for this compound.
-
Limited Aqueous Solubility: Like other JQ1 analogs, this compound is expected to have poor solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS). To prepare aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. For instance, (±)-JQ1 has a solubility of approximately 0.1 mg/mL in a 1:9 solution of DMF:PBS (pH 7.2).[2]
Storage and Stability:
Store this compound as a solid at -20°C for long-term stability. Stock solutions in organic solvents should be stored at -20°C or -80°C and are typically stable for at least one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage and should be prepared fresh daily.
Preparation of this compound
The synthesis of this compound is based on the stereoselective synthesis of its methyl ester precursor, ET-JQ1-OMe, as described by Bond et al. (2020).[2][3] The final step involves the hydrolysis of the methyl ester to yield the carboxylic acid, this compound.
Experimental Protocol: Synthesis of this compound from ET-JQ1-OMe
This protocol outlines the final deprotection step. The synthesis of the precursor, ET-JQ1-OMe, is a complex multi-step process for which the primary literature should be consulted.[2][3]
Materials:
-
ET-JQ1-OMe
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve ET-JQ1-OMe in a suitable solvent such as THF or methanol.
-
Add an aqueous solution of LiOH or NaOH (typically 1 to 2 equivalents) to the solution of ET-JQ1-OMe.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is approximately 6-7.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final this compound.
Biological Activity and Quantitative Data
This compound is an allele-specific BET inhibitor, demonstrating exquisite selectivity for mutant forms of BET bromodomains over their wild-type counterparts. This "bump-and-hole" approach, where the "bump" on the inhibitor fits into a corresponding "hole" engineered into the target protein, allows for highly specific target engagement.[3]
The following quantitative data is for the direct precursor, ET-JQ1-OMe , and is expected to be highly representative of the activity of this compound.
| Target | Mutation | Dissociation Constant (Kd) in nM | Reference |
| BRD4(2) | Wild-Type | No Binding Detected | [3] |
| BRD4(2) | L387A | 130 ± 20 | [3] |
| BRD4(2) | L387V | 50 ± 10 | [3] |
Table 1: Quantitative binding affinity of ET-JQ1-OMe to wild-type and mutant BRD4 bromodomain 2, as determined by Isothermal Titration Calorimetry (ITC).
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Materials:
-
This compound (solid)
-
Anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound solid in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
This protocol provides a general framework for assessing the binding of this compound to a target bromodomain.
Materials:
-
Purified recombinant bromodomain protein in a suitable buffer (e.g., HEPES or Tris with NaCl)
-
This compound stock solution in DMSO
-
Matching ITC buffer (containing the same concentration of DMSO as the final ligand solution)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein extensively against the ITC buffer to ensure buffer matching.
-
Prepare the this compound solution by diluting the DMSO stock into the ITC buffer. The final DMSO concentration should be identical in both the protein and ligand solutions to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed) according to the instrument's guidelines and the specific interaction being studied.
-
Perform an initial injection (typically smaller) to be discarded during data analysis, followed by a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathways and Experimental Workflows
General BET Inhibition Signaling Pathway
BET inhibitors, including JQ1 and its derivatives, function by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin. This leads to the downregulation of key oncogenes and cell cycle regulators. The allele-specific nature of this compound allows for the dissection of these pathways with greater precision.
Caption: Allele-specific BET inhibition by this compound.
Experimental Workflow: Investigating Allele-Specific Effects
The following workflow outlines a general approach to confirm the allele-specific effects of this compound in a cellular context.
Caption: Workflow for studying allele-specific effects of this compound.
References
Application Notes and Protocols for Designing Experiments with Allele-Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments with allele-specific inhibitors, a powerful class of molecules for dissecting signaling pathways and developing targeted therapeutics. Detailed protocols for key experiments are provided, along with examples of data presentation and visualizations of relevant signaling pathways.
Introduction to Allele-Specific Inhibitors
Allele-specific inhibitors are designed to selectively target a protein encoded by a specific allele of a gene, most commonly a mutated allele implicated in disease, while sparing the wild-type (WT) allele. This approach offers a significant therapeutic advantage by minimizing off-target effects and toxicity associated with inhibiting the normal function of the wild-type protein. The design of these inhibitors often exploits unique structural features present in the mutant protein, such as an altered active site or a new cryptic pocket.
A prominent strategy in developing allele-specific kinase inhibitors is the "bump-and-hole" or "analog-sensitive" approach. This involves engineering a "hole" in the ATP-binding pocket of the target kinase by mutating a bulky "gatekeeper" residue to a smaller one. A corresponding "bumped" inhibitor, often a derivative of a known kinase inhibitor like PP1, is synthesized to fit snugly into this engineered pocket, while being too large to bind to the wild-type kinase.[1] This strategy has been successfully applied to a variety of kinases, including Src family kinases.[2]
More recently, allele-specific inhibitors have been developed for non-kinase targets, such as KRAS G12C.[3] These inhibitors capitalize on the unique chemical reactivity of the cysteine residue present in the mutant protein, allowing for covalent modification and irreversible inhibition.
Key Experimental Considerations
When designing experiments with allele-specific inhibitors, several factors are crucial for obtaining robust and interpretable results:
-
Cell Line Selection: Choose cell lines that endogenously express the mutant allele of interest and a corresponding wild-type cell line for comparison. This allows for the direct assessment of allele-specific effects. If endogenous lines are unavailable, isogenic cell lines engineered to express the mutant or wild-type allele can be used.
-
Inhibitor Characterization: Thoroughly characterize the inhibitor's potency and selectivity. Determine the half-maximal inhibitory concentration (IC50) against both the mutant and wild-type proteins using in vitro assays.
-
On-Target Engagement: Confirm that the inhibitor engages its intended target within the cell. This can be achieved through techniques like thermal shift assays, cellular target engagement assays, or by assessing the phosphorylation status of direct downstream substrates.
-
Phenotypic Assays: Evaluate the functional consequences of inhibiting the mutant allele. This includes assessing effects on cell viability, proliferation, apoptosis, and cell cycle progression.
-
Signaling Pathway Analysis: Investigate the impact of the inhibitor on downstream signaling pathways to confirm the mechanism of action. Western blotting is a common method for this analysis.
-
In Vivo Studies: For preclinical development, evaluate the inhibitor's efficacy and safety in animal models. Patient-derived xenograft (PDX) models, which better recapitulate the genetic and histological features of human tumors, are increasingly used.[4]
Data Presentation: Summarizing Quantitative Data
Clear and concise presentation of quantitative data is essential for comparing the efficacy and selectivity of allele-specific inhibitors. Tables are an effective way to summarize key parameters.
| Inhibitor | Target Allele | Wild-Type Allele | Cell Line (Mutant) | IC50 (Mutant, nM) | Cell Line (WT) | IC50 (WT, nM) | Selectivity (WT/Mutant) |
| Sotorasib | KRAS G12C | KRAS WT | H23 | 8 | A549 | >10000 | >1250 |
| Adagrasib | KRAS G12C | KRAS WT | SW1573 | 12 | A549 | >10000 | >833 |
| CO-1686 | EGFR L858R/T790M | EGFR WT | H1975 | 7 | A431 | 180 | 25.7 |
| Inavolisib | PIK3CA H1047R | PIK3CA WT | T47D | 3 | SKBR3 | 150 | 50 |
| eCF506 | c-Src | c-Abl | MDA-MB-231 | <0.5 | K562 | >1000 | >2000 |
Table 1: Example of IC50 values for various allele-specific inhibitors in different cell lines. Data is compiled from multiple sources for illustrative purposes.[5][6][7][8][9]
| Treatment Group | Tumor Volume (mm³) at Day 0 | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 150 ± 25 | 1200 ± 150 | 0% |
| Inhibitor A (10 mg/kg) | 155 ± 30 | 450 ± 75 | 62.5% |
| Inhibitor A (30 mg/kg) | 148 ± 28 | 200 ± 50 | 83.3% |
Table 2: Example of in vivo efficacy data for an allele-specific inhibitor in a xenograft model. Data is hypothetical and for illustrative purposes.
| Treatment | p-ERK / Total ERK (Relative to Control) | p-AKT / Total AKT (Relative to Control) |
| Vehicle | 1.00 | 1.00 |
| Inhibitor B (100 nM) | 0.25 ± 0.05 | 0.95 ± 0.08 |
| Inhibitor B (500 nM) | 0.05 ± 0.02 | 0.90 ± 0.10 |
Table 3: Example of quantitative Western blot data showing the effect of an allele-specific MEK inhibitor on downstream signaling. Data is hypothetical and for illustrative purposes.[10][11][12]
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant wild-type and mutant kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide or protein substrate
-
Allele-specific inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the allele-specific inhibitor in kinase buffer.
-
In a 96-well plate, add the inhibitor dilutions, the kinase (at a final concentration in the low nM range), and the substrate.
-
Initiate the kinase reaction by adding ATP at a concentration close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[9][13][14]
Materials:
-
Cells expressing the mutant or wild-type allele
-
Complete cell culture medium
-
Allele-specific inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the allele-specific inhibitor and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol allows for the analysis of protein expression and phosphorylation status to assess the effect of an inhibitor on signaling pathways.
Materials:
-
Cells treated with the allele-specific inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of an allele-specific inhibitor in a mouse xenograft model.[4]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells expressing the mutant allele
-
Matrigel (optional)
-
Allele-specific inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the allele-specific inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by allele-specific inhibitors.
Caption: KRAS Signaling Pathway and Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: Src Family Kinase Signaling.
Experimental Workflow
Caption: Allele-Specific Inhibitor Development Workflow.
References
- 1. [PDF] Design of allele-specific inhibitors to probe protein kinase signaling | Semantic Scholar [semanticscholar.org]
- 2. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Specific Inhibition of Tumor Cells by Oncogenic EGFR Specific Silencing by RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ET-JQ1-OH in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
ET-JQ1-OH, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical tool in functional genomics.[1][2] By competitively binding to the acetyl-lysine recognition motifs of BET proteins, particularly BRD4, this compound displaces them from chromatin, leading to the transcriptional repression of key oncogenes such as MYC.[1][3] This mechanism makes it an invaluable chemical probe for identifying cancer dependencies and mechanisms of drug resistance. Genome-wide CRISPR-Cas9 screens coupled with this compound treatment provide an unbiased approach to uncover genes and pathways that modulate cellular sensitivity to BET inhibition, thereby revealing novel therapeutic targets and combination strategies.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR screening workflows.
Mechanism of Action and Signaling Pathways
This compound exerts its primary effect by inhibiting BET proteins, which are critical readers of histone acetylation marks. This inhibition disrupts the function of super-enhancers, leading to the downregulation of key oncogenic transcription factors.[6]
Key Signaling Pathways Modulated by this compound:
-
MYC Pathway: this compound robustly suppresses the transcription of MYC, a master regulator of cell proliferation, growth, and metabolism.[1][3] This is a primary mechanism of its anti-cancer activity in many tumor types.
-
mTOR Pathway: CRISPR screens have revealed a synergistic effect between BET inhibition and the genetic ablation of mTOR pathway members.[4][5][7] This suggests that combining this compound with mTOR inhibitors could be an effective therapeutic strategy.
-
Hippo Pathway: Studies have identified the Hippo pathway as a key determinant of susceptibility to BET inhibitors in lung cancer.[8]
-
WNT Signaling: this compound has been shown to down-regulate the expression of genes involved in the WNT signaling pathway, which can limit self-renewal in certain cell types.[9]
-
Hedgehog Pathway: BRD4, the primary target of JQ1, directly occupies the promoters of GLI1 and GLI2, key effectors of the Hedgehog pathway. JQ1 treatment significantly reduces this engagement and downregulates GLI transcription.[10]
Caption: Mechanism of this compound action.
Quantitative Data from CRISPR Screens
The following tables summarize quantitative data from published CRISPR screens utilizing BET inhibitors like this compound.
Table 1: JQ1 Concentrations and Cell Line Sensitivities
| Cell Line | Cancer Type | JQ1 Concentration for Screening | IC50 | Reference |
| HCT116 | Colorectal Cancer | 0.2 µM (IC20) and 1 µM (IC50) | ~1 µM | [4] |
| SNU1079 | Cholangiocarcinoma | N/A (ARV825, a BET degrader, was used) | N/A | [7] |
| Various | Multiple Myeloma | N/A (dBET6, a BET degrader, was used) | N/A | [11] |
Table 2: Top Gene Hits from CRISPR Screens with BET Inhibitors
| Gene | Effect on Sensitivity | Cancer Type | BET Inhibitor | Reference |
| Genes Conferring Resistance (Loss sensitizes) | ||||
| ATP2C1 | Sensitizes | Colorectal Cancer | JQ1 | [4][5] |
| TMEM165 | Sensitizes | Colorectal Cancer | JQ1 | [5] |
| DUSP5 | Sensitizes | Colorectal Cancer | JQ1 | [4] |
| FERMT2 | Sensitizes | Colorectal Cancer | JQ1 | [4] |
| LATS2 | Sensitizes | Lung Cancer | BETi | [8] |
| TAOK1 | Sensitizes | Lung Cancer | BETi | [8] |
| NF2 | Sensitizes | Lung Cancer | BETi | [8] |
| Genes Conferring Sensitivity (Loss confers resistance) | ||||
| TSC1 | Resistance | Cholangiocarcinoma | ARV825 | [7] |
| mTOR Pathway Genes | Resistance | Colorectal Cancer | JQ1 | [4][5] |
| SPOP | Resistance | Colorectal Cancer | JQ1 | [12] |
| CRBN | Resistance | Multiple Myeloma | dBET6 | [11] |
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a pooled CRISPR-Cas9 knockout screen with this compound.
Phase 1: Pre-Screen Preparation
-
Cell Line Selection and Engineering:
-
Choose a cancer cell line of interest.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9 expression vector (e.g., lentiCas9-Blast).
-
Select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin).
-
Verify Cas9 activity using a functional assay (e.g., GFP knockout or Surveyor assay).
-
-
Determination of this compound IC50:
-
Plate the Cas9-expressing cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 72-120 hours.
-
Determine cell viability using a suitable assay (e.g., CellTiter-Glo, CCK-8).
-
Calculate the IC20 and IC50 values, which will be used for the screen.[4]
-
-
Lentiviral Library Production:
-
Amplify a genome-wide or targeted CRISPR knockout library (e.g., GeCKO v2, Brunello).
-
Co-transfect the library plasmid pool with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the virus to determine the optimal volume for a multiplicity of infection (MOI) of ~0.3-0.5.[4]
-
Phase 2: CRISPR Screen Execution
Caption: General workflow for a CRISPR screen with this compound.
-
Lentiviral Transduction of sgRNA Library:
-
Transduce the Cas9-expressing cells with the pooled sgRNA library at an MOI of ~0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a cell coverage of at least 500 cells per sgRNA in the library.[4]
-
-
Selection and Expansion:
-
After 24-48 hours, select transduced cells with the appropriate antibiotic (e.g., puromycin) until a non-transduced control population is eliminated.
-
Expand the surviving cells while maintaining library representation.
-
-
Drug Treatment:
-
Split the cell population into two groups: a control group treated with DMSO and an experimental group treated with this compound at a pre-determined concentration (e.g., IC20 or IC50).[4]
-
Culture the cells for 14-21 days, passaging as needed and maintaining drug selection. It is crucial to maintain high cell numbers to preserve library complexity.
-
Phase 3: Data Analysis and Hit Identification
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and this compound-treated populations at the end of the screen.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing on the amplicons to determine the abundance of each sgRNA.
-
-
Bioinformatic Analysis:
-
Use computational tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control.[13]
-
Gene-level hits are called by assessing the consistent behavior of multiple sgRNAs targeting the same gene.[4]
-
Phase 4: Hit Validation
-
Individual Gene Knockout:
-
Validate top hits by generating individual knockout cell lines for each candidate gene using 2-3 independent sgRNAs.
-
-
Phenotypic Assays:
-
Confirm the effect of gene knockout on sensitivity to this compound using cell viability or apoptosis assays.
-
-
Mechanistic Studies:
-
Investigate the mechanism by which the validated hit gene modulates the response to BET inhibition using techniques such as Western blotting, RNA-seq, or cell cycle analysis.
-
Conclusion
CRISPR screening with this compound is a powerful strategy to elucidate the mechanisms of action of BET inhibitors and to identify novel therapeutic targets and combination therapies. The protocols and data presented here provide a framework for researchers to design and execute successful screens, ultimately contributing to the advancement of cancer therapy. Careful attention to experimental parameters, such as drug concentration, cell number, and library representation, is critical for obtaining high-quality, reproducible results.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. researchgate.net [researchgate.net]
- 9. BET protein inhibitor JQ1 inhibits growth and modulates WNT signaling in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Genomics Identify Distinct and Overlapping Genes Mediating Resistance to Different Classes of Heterobifunctional Degraders of Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. synthego.com [synthego.com]
Application Note & Protocol: Utilizing ET-JQ1-OH for Allele-Specific Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain and extraterminal domain (BET) proteins, such as BRD2, BRD3, and BRD4, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails.[1][2] This interaction is fundamental for recruiting transcriptional machinery to specific gene loci, including potent oncogenes like MYC.[1][3] The small molecule inhibitor (+)-JQ1 is a well-established thienotriazolodiazepine that competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and suppressing the transcription of target genes.[3][4][5] This activity has made BET inhibitors a promising class of therapeutics for various cancers and other diseases.[1][6]
ET-JQ1-OH is a derivative of JQ1, engineered as an allele-specific BET inhibitor.[7][8][9] This specificity allows for the investigation of individual BET protein alleles, providing a powerful tool for dissecting the distinct functions of wild-type versus mutant bromodomains in gene regulation. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is a robust method for mapping protein-DNA interactions across the genome.[10][11][12] When combined with a potent and specific inhibitor like this compound, ChIP-seq can elucidate the genome-wide consequences of disrupting a specific BET protein's interaction with chromatin.
This document provides a detailed protocol for using this compound in ChIP-seq experiments to profile changes in the chromatin occupancy of BET proteins.
Mechanism of Action
BET proteins, primarily BRD4, act as transcriptional co-activators. They bind to acetylated histones at enhancers and promoters, recruiting transcription factors and the transcriptional elongation complex to drive gene expression.[2][3] this compound, like its parent compound JQ1, mimics the structure of acetylated lysine. It competitively occupies the bromodomain binding pocket, preventing the BET protein from docking onto chromatin.[1][4] This displacement leads to the downregulation of key target genes, such as those involved in cell proliferation and cancer hallmarks.[1][3] The allele-specific nature of this compound allows this mechanism to be studied with high precision in cells engineered to express specific bromodomain mutations.[9]
Caption: Mechanism of this compound action on BET proteins.
Data Presentation
Quantitative data for this compound and its precursor is summarized below. Researchers should note that optimal concentrations and treatment times will be cell-type dependent and require empirical determination.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | This compound | [7][8] |
| CAS Number | 2421153-77-5 | [8] |
| Molecular Formula | C₂₁H₂₁ClN₄O₂S | [13] |
| Molecular Weight | 428.94 g/mol | [7][13] |
| Target | Allele-specific BET bromodomains |[7][8] |
Table 2: Biophysical Characterization of ET-JQ1-OMe (a closely related precursor) This table demonstrates the allele-selective binding of an ET-JQ1 derivative to engineered bromodomains (Brd4(2)) as measured by Isothermal Titration Calorimetry (ITC). The lower dissociation constant (Kd) indicates stronger binding.
| Brd4(2) Construct | Kd (μM) | Selectivity vs. Wild-Type | Reference |
| Wild-Type (L387) | No binding detected | - | [9] |
| L387A Mutant | 0.040 ± 0.002 | >1000-fold | [9] |
| L387V Mutant | 0.053 ± 0.003 | >1000-fold | [9] |
Table 3: Example Treatment Conditions from JQ1 Literature (Starting Points for Optimization)
| Cell Line | JQ1 Concentration | Treatment Time | Application | Reference |
|---|---|---|---|---|
| MV4;11 (AML) | 500 nM - 1 µM | 6 - 48 hours | ChIP-qPCR, RNA-seq | [14] |
| HCC1806 (TNBC) | 50 mg/kg (in vivo) | Daily | Xenograft study | [15] |
| MM.1S (Multiple Myeloma) | Varies (IC₅₀) | 72 hours | Proliferation assay | [16] |
| R6/2 Mouse Model | Daily Injection | 6 weeks | Behavioral study |[17] |
Experimental Workflow for ChIP-seq
The overall workflow combines standard ChIP-seq procedures with an initial drug treatment step. Each stage, from cell culture to data analysis, is critical for obtaining high-quality, interpretable results.
Caption: Standard workflow for a ChIP-seq experiment.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies. It is adapted from standard cross-linking ChIP-seq procedures.[18][19]
Stage 1: Cell Culture and Treatment
-
Cell Seeding : Culture cells of interest (e.g., cells with an engineered bromodomain mutation for allele-specific studies) under standard conditions to ~80-90% confluency. For a typical ChIP experiment, 1-2 x 10⁷ cells are required per condition.
-
Drug Treatment :
-
Treat cells with the desired concentration of this compound. Based on data for JQ1, a starting range of 100 nM to 1 µM is recommended.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the drug treatment.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for target engagement and downstream effects.
-
Stage 2: Cross-linking and Chromatin Preparation
-
Cross-linking : Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking. Note: Cross-linking time may need optimization; transcription factors often require shorter times than histones.
-
Quenching : Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Harvesting : Wash cells twice with ice-cold PBS. Scrape cells and collect them by centrifugation at 1,500 rpm for 5 minutes at 4°C.
-
Cell Lysis : Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.[19] Homogenize to release nuclei.
-
Nuclear Lysis : Pellet the nuclei and resuspend in a nuclear lysis or RIPA buffer containing protease inhibitors.[18][19]
-
Chromatin Shearing :
-
Sonicate the nuclear lysate on ice to shear chromatin into fragments of 200-600 bp.
-
Optimization is critical: run a time course and check fragment size on an agarose gel.
-
Centrifuge to pellet debris; the supernatant contains the soluble chromatin.
-
-
Input Control : Save a small aliquot (e.g., 1-5%) of the sheared chromatin to serve as the "Input" control. This represents the total chromatin landscape before immunoprecipitation.
Stage 3: Immunoprecipitation (IP)
-
Bead Preparation : Prepare Protein A/G magnetic beads by washing them with blocking buffer (e.g., PBS with 0.5% BSA).[18]
-
Antibody Coupling : Incubate the beads with a ChIP-grade primary antibody against the target protein (e.g., BRD4) for at least 6 hours or overnight at 4°C with rotation.
-
Immunoprecipitation :
-
Pre-clear the chromatin by incubating with beads alone to reduce non-specific binding.
-
Add the pre-cleared chromatin to the antibody-coupled beads.
-
Include a non-specific IgG control to assess background signal.
-
Incubate overnight at 4°C with rotation.
-
Stage 4: Washing, Elution, and DNA Purification
-
Washes : Use a magnetic rack to capture the beads. Perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. Finish with a TE buffer wash.
-
Elution : Elute the chromatin-antibody complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse Cross-linking :
-
Add NaCl to the eluted ChIP samples and the Input control to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.
-
-
Protein and RNA Digestion : Treat the samples with RNase A and then Proteinase K to remove residual RNA and protein.
-
DNA Purification : Purify the DNA using phenol-chloroform extraction or a commercial PCR purification kit. Elute in a small volume of nuclease-free water or TE buffer.
Stage 5: Library Preparation and Sequencing
-
Quantification : Quantify the purified ChIP DNA. Yields are typically in the low nanogram range.
-
Library Construction : Prepare sequencing libraries from the ChIP and Input DNA samples following the manufacturer's protocol (e.g., Illumina TruSeq, NEBNext). This involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform. Single-end 50 bp reads are often sufficient for transcription factor and histone mark analysis.
Data Analysis Considerations
-
Quality Control : Assess the raw sequencing reads for quality using tools like FastQC.
-
Alignment : Align the reads to the appropriate reference genome using an aligner such as BWA or Bowtie2.
-
Peak Calling : Use a peak-calling algorithm like MACS2 to identify genomic regions with significant enrichment of ChIP signal over the Input control.
-
Differential Binding Analysis : Compare the peaks between the this compound treated and vehicle control samples to identify sites where the target protein's occupancy is significantly reduced or gained. Tools like DiffBind or MAnorm can be used for this analysis.
-
Downstream Analysis : Annotate the differential binding sites to nearby genes and perform pathway or gene ontology analysis to understand the biological implications of this compound treatment. Visualize results on a genome browser.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JQ1 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 10. The Advantages and Workflow of ChIP-seq - CD Genomics [cd-genomics.com]
- 11. A beginner’s guide to ChIP-seq analysis | The Biochemist | Portland Press [portlandpress.com]
- 12. ChIP sequencing - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Click chemistry enables preclinical evaluation of targeted epigenetic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 19. encodeproject.org [encodeproject.org]
Application Notes and Protocols for Testing ET-JQ1-OH on Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
ET-JQ1-OH is an allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers involved in the regulation of gene transcription.[1][2] By selectively targeting specific alleles of BET proteins, particularly BRD4, this compound offers a promising therapeutic strategy for cancers dependent on aberrant BET protein function. This document provides a comprehensive protocol for the preclinical evaluation of this compound in patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and molecular characteristics of human tumors.
The primary mechanism of action for BET inhibitors like JQ1, a closely related compound, involves the competitive binding to the acetyl-lysine recognition pockets of BET bromodomains.[3][4] This displaces BRD4 from chromatin, leading to the transcriptional suppression of key oncogenes, most notably c-Myc, and subsequent inhibition of tumor growth.[4][5][6] This protocol outlines the necessary steps for in vivo efficacy studies, pharmacodynamic analysis, and biomarker assessment to evaluate the therapeutic potential of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of BET inhibitors and the general experimental workflow for testing this compound in PDX models.
Caption: BET inhibitor signaling pathway.
Caption: PDX experimental workflow.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Expansion
-
Source: Obtain fresh tumor tissue from consenting patients under institutional review board-approved protocols.
-
Implantation: Implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Expansion: Once tumors reach a volume of 1000-1500 mm³, euthanize the mice and aseptically excise the tumors. Remove any necrotic tissue and passage the tumor fragments into new cohorts of mice for expansion.
-
Cryopreservation: Cryopreserve a portion of the tumor fragments in a suitable freezing medium (e.g., 90% FBS, 10% DMSO) for long-term storage and future use.
-
Model Characterization: Characterize the PDX models by comparing histology (H&E staining) and key mutation profiles with the original patient tumor to ensure fidelity.
In Vivo Efficacy Study
-
Animal Acclimatization: Acclimatize immunodeficient mice for at least one week before tumor implantation.
-
Tumor Implantation: Implant tumor fragments from characterized and expanded PDX lines subcutaneously into the flank of a new cohort of mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure that the average tumor volume and body weight are similar between groups.
-
Drug Formulation and Administration:
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 10% 2-Hydroxypropyl-β-cyclodextrin in sterile water). The formulation should be prepared fresh daily.
-
Dosage: Based on studies with the related compound JQ1, a starting dose of 50 mg/kg is recommended.[3][5][6][7][8]
-
Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily for a period of 21-28 days.[6]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). If significant toxicity is observed (e.g., >20% body weight loss), consider dose reduction or cessation of treatment.
-
-
Study Endpoint: The study should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines (typically 1500-2000 mm³), or at the end of the planned treatment duration.
Pharmacodynamic and Biomarker Analysis
-
Tumor and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Divide each tumor into sections for different analyses:
-
One section for snap-freezing in liquid nitrogen and storage at -80°C for Western blot analysis.
-
One section for fixation in 10% neutral buffered formalin for 24 hours, followed by embedding in paraffin for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against c-Myc, BRD4, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunohistochemistry (IHC):
-
Sectioning and Staining: Cut 4-5 µm sections from the paraffin-embedded tumor blocks. Perform H&E staining for histological examination.
-
Antigen Retrieval and Staining: For IHC, perform antigen retrieval followed by incubation with primary antibodies against Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker).
-
Detection and Imaging: Use a suitable detection system and counterstain with hematoxylin. Scan the slides and perform quantitative analysis of the staining intensity and percentage of positive cells.
-
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison between the treatment and control groups.
Table 1: In Vivo Efficacy of this compound in PDX Model [Model Name]
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1450.2 ± 150.7 | - | +5.2 ± 1.8 |
| This compound (50 mg/kg) | 10 | 149.8 ± 11.9 | 652.6 ± 89.4 | 55.0 | -2.1 ± 2.5 |
Table 2: Pharmacodynamic and Biomarker Analysis in [Model Name] Tumors
| Treatment Group | Mean c-Myc Expression (Relative to Vehicle) ± SEM | Mean BRD4 Expression (Relative to Vehicle) ± SEM | Mean Ki-67 Positive Nuclei (%) ± SEM | Mean Cleaved Caspase-3 Positive Cells (%) ± SEM |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.12 | 75.3 ± 5.6 | 2.1 ± 0.8 |
| This compound (50 mg/kg) | 0.35 ± 0.08 | 0.95 ± 0.10 | 25.8 ± 4.2 | 15.7 ± 3.1 |
Concluding Remarks
This protocol provides a robust framework for the preclinical evaluation of this compound in patient-derived xenograft models. Given that this compound is an allele-specific inhibitor, it is crucial to select PDX models with the relevant genetic background for targeted efficacy studies, if the specific target alleles are known. The data generated from these studies will be instrumental in determining the anti-tumor activity, pharmacodynamic effects, and potential predictive biomarkers for this compound, thereby guiding its further clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with ET-JQ1-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a significant challenge in cancer therapy. Understanding the molecular mechanisms that drive resistance is crucial for the development of novel therapeutic strategies. ET-JQ1-OH is an allele-specific bromodomain and extraterminal (BET) inhibitor.[1][2] While specific data on this compound is emerging, its parent compound, JQ1, is a well-characterized BET inhibitor that has been extensively used to study and overcome drug resistance in various cancer models. This document provides detailed application notes and protocols based on the established use of JQ1 to investigate drug resistance, which can be adapted for studies with this compound.
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[3][4] Dysregulation of BET protein activity is implicated in the development and maintenance of various cancers and can contribute to therapeutic resistance.
Mechanism of Action in Overcoming Drug Resistance
This compound, like JQ1, is expected to competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin.[5] This leads to the transcriptional repression of target genes, including those involved in cell proliferation, survival, and drug resistance.
Key mechanisms through which BET inhibition can counteract drug resistance include:
-
Downregulation of Oncogenic Drivers: Many cancers develop resistance by upregulating key oncogenes. JQ1 has been shown to suppress the expression of MYC, a critical driver in many cancers, thereby inhibiting tumor growth and sensitizing resistant cells to other therapies.[3][4]
-
Modulation of Apoptotic Pathways: JQ1 can enhance apoptosis by downregulating anti-apoptotic proteins and sensitizing cancer cells to TRAIL-induced apoptosis.[6]
-
Inhibition of DNA Repair Pathways: JQ1 has been shown to attenuate double-strand break repair by downregulating key repair proteins like Ku80 and RAD51. This can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[7]
-
Suppression of Angiogenesis and Hypoxia Response: JQ1 can impair the tumor response to hypoxia and downregulate genes involved in angiogenesis, such as CA9 and VEGF-A, which are often associated with aggressive disease and drug resistance.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies using the parent compound JQ1, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of JQ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NMC 797 | NUT Midline Carcinoma | 4 | [5] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 930 | [10] |
| REH | B-cell Acute Lymphoblastic Leukemia | 1160 | [10] |
| SEM | B-cell Acute Lymphoblastic Leukemia | 450 | [10] |
| RS411 | B-cell Acute Lymphoblastic Leukemia | 570 | [10] |
| MCF7 | Breast Cancer | Growth inhibition at 500 nM | [11] |
| T47D | Breast Cancer | Growth inhibition at 500 nM | [11] |
Table 2: Effect of JQ1 on Gene and Protein Expression
| Cell Line/Model | Target Gene/Protein | Effect of JQ1 Treatment | Reference |
| ccRCC cells | MYC | Inhibition of expression | [3] |
| HepG2 | ACC, HMGCR, SR-B1, LDLr | Decreased protein expression | [12] |
| PDAC models | Ku80, RAD51 | Decreased expression | [7] |
| TNBC models | CA9, VEGF-A | Downregulation | [9] |
| Neuroblastoma | ULBP1, ULBP3, PVR, Nectin-2 | Downregulation | [13] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on drug resistance.
Protocol 1: Cell Viability and Proliferation Assay
This protocol determines the effect of this compound on the viability and proliferation of drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Drug-sensitive and resistant cancer cell lines
-
This compound (and/or JQ1 as a control)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Key Proteins
This protocol is used to assess the effect of this compound on the expression levels of proteins involved in drug resistance pathways (e.g., MYC, PARP, apoptosis-related proteins).
Materials:
-
Drug-sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., anti-MYC, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol determines if this compound displaces BET proteins from the promoters of target genes involved in drug resistance.
Materials:
-
Drug-sensitive and resistant cancer cell lines
-
This compound
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Antibodies against BET proteins (e.g., anti-BRD4) and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., MYC promoter)
-
qPCR machine and reagents
Procedure:
-
Treat cells with this compound or vehicle.
-
Crosslink proteins to DNA with formaldehyde and quench with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with anti-BRD4 antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the crosslinks.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Perform qPCR to quantify the amount of target promoter DNA immunoprecipitated.
Visualizations
Signaling Pathway: Mechanism of BET Inhibition
Caption: Mechanism of this compound in inhibiting BET protein function and downstream oncogenic signaling.
Experimental Workflow: Studying this compound in Drug-Resistant Cells
Caption: Workflow for investigating the effects of this compound on drug-sensitive and resistant cancer cells.
Logical Relationship: Overcoming Resistance with Combination Therapy
Caption: Rationale for combining this compound with standard therapies to overcome drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET inhibitor JQ1 attenuates double-strand break repair and sensitizes models of pancreatic ductal adenocarcinoma to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of BET proteins impair estrogen mediated growth and transcription in breast cancers by pausing RNA polymerase advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The BET-bromodomain inhibitor JQ1 renders neuroblastoma cells more resistant to NK cell-mediated recognition and killing by downregulating ligands for NKG2D and DNAM-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ET-JQ1-OH in Precision Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ET-JQ1-OH is a highly selective, allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. As a derivative of the well-characterized pan-BET inhibitor JQ1, this compound offers a significant advancement for precision medicine by enabling the specific targeting of mutated BET proteins in cancer and other diseases. These application notes provide a comprehensive overview of its mechanism of action, key applications in precision medicine, and detailed protocols for its use in experimental settings.
Mechanism of Action: Like its parent compound JQ1, this compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, primarily BRD4. This action displaces BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably MYC.[1][2][3] The critical distinction of this compound lies in its "bumped" chemical structure, which confers selectivity for BET bromodomains harboring specific mutations, such as Leucine to Alanine (L-A) or Leucine to Valine (L-V) substitutions, while exhibiting significantly reduced affinity for wild-type (WT) proteins.[4][5] This allele-specificity allows for the targeted inhibition of cancer cells carrying these mutations, potentially minimizing off-target effects and toxicity in healthy tissues.
Core Applications in Precision Medicine
The allele-specific nature of this compound makes it an invaluable tool for several key areas of precision medicine research:
-
Targeted Therapy for Tumors with Specific BET Mutations: this compound can be utilized to selectively inhibit the growth of tumors identified to have specific mutations in BET protein bromodomains.
-
Overcoming Acquired Resistance: In some cases, resistance to pan-BET inhibitors like JQ1 can arise from mutations in the drug-binding pocket. Allele-specific inhibitors like this compound could potentially be effective against such resistant clones.
-
Tool for Target Validation: The high degree of specificity allows researchers to precisely dissect the biological functions of mutant versus wild-type BET proteins in disease models.
Data Presentation: Comparative Inhibitory Activity
While specific quantitative data for this compound is emerging, the following tables summarize the inhibitory concentrations (IC50) for the parent compound, JQ1, across various cancer cell lines. This data serves as a baseline for understanding the general potency of BET inhibition. It is anticipated that this compound will show significantly greater potency in cell lines expressing the target mutations compared to those with wild-type BET proteins.
| Cell Line | Cancer Type | JQ1 IC50 (nM) | Reference(s) |
| KMS-34 | Multiple Myeloma | 68 | [6] |
| LR5 | Multiple Myeloma | 98 | [6] |
| NMC 11060 | NUT Midline Carcinoma | 4 | [6] |
| MCF7 | Luminal Breast Cancer | ~1000 | [7] |
| T47D | Luminal Breast Cancer | ~1000 | [7] |
| A subset of Lung Adenocarcinoma cell lines | Lung Adenocarcinoma | 420 - 4190 | [8] |
| REH | B-cell Acute Lymphoblastic Leukemia | 1160 | [9] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 930 | [9] |
| SEM | B-cell Acute Lymphoblastic Leukemia | 450 | [9] |
| RS411 | B-cell Acute Lymphoblastic Leukemia | 570 | [9] |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating this compound.
Experimental Protocols
The following protocols are adapted from established methods for the parent compound JQ1 and are designed to validate the allele-specific activity of this compound.
Site-Directed Mutagenesis of BRD4
This protocol is essential for generating the mutant BRD4 proteins required for in vitro validation of this compound's allele-specificity.
Materials:
-
Plasmid DNA containing wild-type BRD4 cDNA
-
Complementary primers containing the desired mutation (e.g., Leucine to Alanine/Valine)
-
High-fidelity DNA polymerase (e.g., Pfu Turbo)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction with ~25 ng of plasmid template, 125 ng of each primer, and high-fidelity DNA polymerase.
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.
-
Final elongation: 68°C for 7 minutes.
-
-
-
DpnI Digestion: Add 1 µL of DpnI to the PCR reaction and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[10]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate on selective media and incubate overnight at 37°C.[11]
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the mutation by DNA sequencing.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified wild-type and mutant BRD4 protein
-
This compound
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES, pH 8.0)
Procedure:
-
Sample Preparation:
-
Prepare a 50-60 µM solution of the BRD4 protein (WT or mutant) in the dialysis buffer.
-
Prepare a 10-fold higher concentration of this compound in the same dialysis buffer. If DMSO is used to dissolve this compound, ensure the final DMSO concentration is identical in both the protein and ligand solutions (not exceeding 10%).[6]
-
-
ITC Experiment:
-
Load the protein solution into the ITC cell and the this compound solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
A control titration of ligand into buffer should also be performed to determine the heat of dilution.
-
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).[12] A significantly lower Kd for the mutant BRD4 compared to the wild-type will confirm allele-specificity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a drug binds to its target in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cells expressing either wild-type or mutant BRD4
-
This compound
-
PCR machine or other temperature-controlled instrument
-
Lysis buffer
-
Antibodies for western blotting (anti-BRD4)
Procedure:
-
Compound Treatment: Treat cells with this compound or vehicle control and incubate at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a PCR machine.
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble BRD4 at each temperature using western blotting or other protein detection methods.
-
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift to a higher melting temperature in the this compound treated cells compared to the vehicle control indicates target engagement. A larger shift in mutant-expressing cells versus wild-type cells will confirm allele-specific engagement.[13][14]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (expressing WT or mutant BRD4)
-
96-well plates
-
This compound
-
MTT reagent or CellTiter-Glo® Reagent
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[5]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the drug concentration to determine the IC50 value.
Western Blotting for Downstream Effects
Western blotting can be used to confirm that this compound treatment leads to the expected downstream effects, such as the downregulation of c-Myc.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease inhibitors
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-cleaved PARP, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein. Determine the protein concentration using a BCA assay.[15]
-
SDS-PAGE and Transfer: Separate 20 µg of total protein on an SDS-PAGE gel and transfer to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate. A decrease in c-Myc levels and an increase in cleaved PARP (an apoptosis marker) would be expected with effective treatment.[16]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound displaces BRD4 from the promoters of its target genes.
Materials:
-
Cells treated with this compound
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Anti-BRD4 antibody
-
Protein A/G magnetic beads
-
Primers for qPCR targeting the promoter of a known BRD4 target gene (e.g., MYC)
Procedure:
-
Cross-linking: Cross-link proteins to DNA by treating cells with 1% formaldehyde. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of ~200-500 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Reverse Cross-linking and DNA Purification: Elute the complexes from the beads and reverse the cross-links by heating. Purify the DNA.
-
qPCR Analysis: Use qPCR with primers specific to the MYC promoter to quantify the amount of precipitated DNA. A significant reduction in the amount of precipitated MYC promoter DNA in this compound treated cells compared to control cells indicates displacement of BRD4.[17][18]
Conclusion
This compound represents a promising new tool for precision oncology. Its allele-specific nature allows for the targeted inhibition of mutated BET proteins, offering a potential therapeutic strategy for specific patient populations. The protocols outlined above provide a framework for researchers to validate the unique properties of this compound and explore its therapeutic potential in relevant preclinical models.
References
- 1. Site-Directed Mutagenesis [protocols.io]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 4. Stereoselective synthesis of allele-specific BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. gregorybroussard.com [gregorybroussard.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 16. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ET-JQ1-OH Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ET-JQ1-OH is an allele-specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly designed for enhanced selectivity. As a derivative of the well-characterized pan-BET inhibitor JQ1, this compound offers a valuable tool for dissecting the specific roles of individual BET family members in health and disease. These application notes provide detailed protocols for robust and reproducible assays to characterize the activity of this compound, facilitating its evaluation in drug discovery and development programs.
The following sections detail the mechanism of action of BET inhibitors, provide quantitative data for JQ1 and related compounds, and present comprehensive protocols for key biochemical assays.
Mechanism of Action: BET Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction tethers transcriptional regulatory complexes to chromatin, thereby activating gene expression. JQ1 and its derivatives, including this compound, are thienotriazolodiazepines that competitively bind to the acetyl-lysine binding pocket of BET bromodomains.[1] By displacing BET proteins from chromatin, these inhibitors disrupt the transcription of key oncogenes such as c-Myc and other genes involved in cell proliferation, cell cycle progression, and apoptosis.[2][3] This mechanism of action has established BET inhibitors as a promising class of therapeutics for various cancers and inflammatory diseases.
Signaling Pathways Modulated by BET Inhibition
BET inhibitors have been shown to impact several critical signaling pathways implicated in cancer and other diseases. Two notable examples are the WNT and Hedgehog pathways.
WNT Signaling Pathway
The WNT signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers.[4] JQ1 has been shown to modulate WNT signaling, often leading to the downregulation of its target genes.[5][6] This is thought to occur through the displacement of BRD4 from WNT-responsive gene promoters, thereby inhibiting the transcriptional activity of β-catenin/TCF complexes.
Caption: WNT pathway and BET inhibition by this compound.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is another developmental pathway that, when dysregulated, can drive the growth of various cancers.[7] The key effectors of this pathway are the GLI transcription factors. JQ1 has been demonstrated to suppress Hh signaling by inhibiting the transcriptional activity of GLI1 and GLI2, which are regulated by BRD4.[7][8] BRD4 is recruited to the promoters of GLI1 and GLI2, and its displacement by BET inhibitors leads to their downregulation.[7]
Caption: Hedgehog pathway and BET inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported binding affinities and inhibitory concentrations of JQ1 and a closely related analog of this compound. This data provides a benchmark for evaluating the activity of this compound.
Table 1: JQ1 Activity Data
| Target | Assay Type | Parameter | Value (nM) | Reference |
| BRD4 (BD1) | AlphaScreen | IC50 | 77 | [9][10][11] |
| BRD4 (BD2) | AlphaScreen | IC50 | 33 | [9][10][11] |
| BRD2 (BD1) | AlphaScreen | IC50 | 76.9 | [12] |
| BRD2 (BD2) | AlphaScreen | IC50 | 32.6 | [12] |
| BRD4 (BD1) | TR-FRET | IC50 | 239.8 | [13] |
| BRD2 (BD1) | TR-FRET | IC50 | 36.1 | [13] |
| BRD4 (BD1) | ITC | Kd | ~50 | [9] |
| BRD4 (BD2) | ITC | Kd | ~90 | [9] |
| BRD2 (BD1) | ITC | Kd | 128 | [12] |
Table 2: ET-JQ1-OMe Activity Data (Isothermal Titration Calorimetry)
| Target | Parameter | Value (nM) | Reference |
| Brd4(2) Wild-Type | Kd | No binding detected | |
| Brd4(2) L387A mutant | Kd | 150 ± 20 | |
| Brd4(2) L387V mutant | Kd | 40 ± 1 | |
| Brd2(2) Wild-Type | Kd | No binding detected | |
| Brd2(2) L383V mutant | Kd | 40 ± 2 |
Experimental Protocols
Detailed methodologies for key biochemical assays to determine the activity of this compound are provided below.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is adapted from commercially available BRD4 (BD1) TR-FRET assay kits and is suitable for high-throughput screening.[14][15]
Objective: To measure the inhibition of BRD4 bromodomain 1 (BD1) binding to an acetylated histone substrate by this compound.
Materials:
-
Recombinant human BRD4 (BD1), GST-tagged
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)
-
Terbium (Tb)-conjugated anti-GST antibody (Donor)
-
Fluorescein- or DyLight-conjugated Streptavidin (Acceptor)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound and control inhibitors (e.g., JQ1)
-
384-well low-volume, non-binding black plates
-
TR-FRET compatible plate reader
Workflow:
Caption: Workflow for the TR-FRET based activity assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 1X TR-FRET Assay Buffer.
-
Dilute recombinant BRD4 (BD1) to the desired concentration (e.g., 2-10 nM) in 1X Assay Buffer.
-
Dilute the biotinylated histone peptide to the desired concentration (e.g., 20-100 nM) in 1X Assay Buffer.
-
Prepare a stock solution of this compound and control inhibitors in 100% DMSO. Perform serial dilutions in 1X Assay Buffer to achieve the desired concentration range. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a detection mix containing Tb-anti-GST antibody (e.g., 1-2 nM) and Fluorophore-Streptavidin (e.g., 10-20 nM) in 1X Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or control inhibitor solution to the wells of a 384-well plate. For positive control (no inhibition) and negative control (no BRD4) wells, add 5 µL of 1X Assay Buffer with the corresponding DMSO concentration.
-
Add 5 µL of diluted BRD4 (BD1) solution to all wells except the negative control wells. Add 5 µL of 1X Assay Buffer to the negative control wells.
-
Add 5 µL of the diluted biotinylated histone peptide to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of the detection mix to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the plate using a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay
This protocol is based on established methods for measuring BRD4-histone interactions.[16][17][18]
Objective: To quantify the inhibitory effect of this compound on the interaction between BRD4 (BD1) and an acetylated histone peptide.
Materials:
-
Recombinant human BRD4 (BD1), His-tagged
-
Biotinylated acetylated histone peptide
-
Streptavidin-coated Donor beads
-
Nickel (Ni)-chelate Acceptor beads
-
AlphaScreen Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
This compound and control inhibitors
-
384-well white opaque plates (e.g., ProxiPlate)
-
AlphaScreen-compatible plate reader
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET protein inhibitor JQ1 inhibits growth and modulates WNT signaling in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein inhibitor JQ1 inhibits growth and modulates WNT signaling in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. JQ1 ((+)-JQ-1) | BET inhibitor | Probechem Biochemicals [probechem.com]
- 12. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. revvity.com [revvity.com]
Troubleshooting & Optimization
ET-JQ1-OH not working in my experiment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ET-JQ1-OH in their experiments. Due to the limited availability of specific data for this compound, much of the information, including experimental protocols and quantitative data, is based on the well-characterized, closely related pan-BET inhibitor, (+)-JQ1. This information should serve as a valuable starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from (+)-JQ1?
This compound is described as an allele-specific BET inhibitor.[1][2][3] This suggests it is designed to target specific mutant forms of BET bromodomains. A related compound, ET-JQ1-OMe, has been shown to be exquisitely selective for Leu-Ala and Leu-Val mutant bromodomains over their wild-type counterparts.[4] In contrast, (+)-JQ1 is a potent, cell-permeable pan-BET inhibitor that competitively binds to the acetyl-lysine recognition pockets of all BET family members (BRD2, BRD3, BRD4, and BRDT), displacing them from chromatin and leading to a downregulation of target gene transcription.[5][6][7]
Q2: I am not seeing the expected effect in my experiment with this compound. What are the common reasons for this?
There are several potential reasons why this compound may not be working as expected:
-
Cell Line Specificity: As an allele-specific inhibitor, this compound may only be effective in cell lines harboring the specific BET bromodomain mutations it is designed to target. The efficacy of the related compound ET-JQ1-OMe is dependent on the presence of specific leucine mutations.[4] It is crucial to verify if your cell line possesses the relevant genetic background.
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Compound Stability and Solubility: Proper storage and handling are critical. Based on information for (+)-JQ1, the compound should be stored as a powder at -20°C for long-term stability.[8] For experiments, fresh stock solutions in a suitable solvent like DMSO should be prepared.
-
Incorrect Concentration: The optimal concentration of this compound may differ from that of (+)-JQ1 and will be cell-line dependent. A dose-response experiment is highly recommended to determine the optimal working concentration for your specific cell line.
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Experimental Design: Ensure your experimental setup includes appropriate controls, such as a vehicle control (e.g., DMSO) and potentially a negative control compound like the inactive enantiomer (-)-JQ1.
Q3: What is the general mechanism of action for BET inhibitors like this compound?
BET inhibitors function by mimicking acetylated lysine residues. They bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones on the chromatin.[6] This displacement of BET proteins from gene promoters and enhancers leads to a decrease in the transcription of key oncogenes, most notably c-MYC, and their downstream targets.[6][9][10][11][12] This ultimately results in reduced cell proliferation, cell cycle arrest, and in some cases, apoptosis.[9][10][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound | Cell line is not sensitive: The allele-specific nature of this compound means it will not be active in all cell lines. | Verify the genetic background of your cell line for relevant BET bromodomain mutations. Consider testing a panel of cell lines or using a positive control cell line known to be sensitive to pan-BET inhibitors like (+)-JQ1. |
| Incorrect concentration: The effective concentration may be different from that of (+)-JQ1. | Perform a dose-response curve to determine the IC50 value of this compound in your specific cell line. Start with a broad range of concentrations. | |
| Compound degradation: Improper storage or handling can lead to loss of activity. | Store the compound as a dry powder at -20°C. Prepare fresh stock solutions in anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in cell culture: Cell passage number, confluency, and overall health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Inaccurate compound concentration: Errors in dilution or pipetting. | Prepare fresh serial dilutions for each experiment from a carefully prepared stock solution. Use calibrated pipettes. | |
| High background or off-target effects | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
| Non-specific effects of the compound: At very high concentrations, compounds can exhibit off-target effects. | Use the lowest effective concentration determined from your dose-response studies. Include a negative control compound, such as the inactive enantiomer (-)-JQ1, to distinguish specific from non-specific effects. |
Quantitative Data: IC50 Values for (+)-JQ1
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the pan-BET inhibitor (+)-JQ1 in various cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound, keeping in mind that the potency of the allele-specific inhibitor may vary significantly.
| Cell Line | Cancer Type | IC50 (µM) |
| REH | Acute Lymphoblastic Leukemia | 1.16[9] |
| NALM6 | Acute Lymphoblastic Leukemia | 0.93[9] |
| SEM | Acute Lymphoblastic Leukemia | 0.45[9] |
| RS411 | Acute Lymphoblastic Leukemia | 0.57[9] |
| HCT116 | Colorectal Carcinoma | 0.64[14] |
| HT-29 | Colorectal Carcinoma | 0.24[14] |
| SUM159 | Breast Cancer | 0.33[14] |
| MCF7 | Breast Cancer | Not specified, but dose-dependent inhibition observed[15] |
| T47D | Breast Cancer | Not specified, but dose-dependent inhibition observed[15] |
Experimental Protocols (Based on (+)-JQ1)
Note: These are generalized protocols for (+)-JQ1 and should be optimized for your specific experimental conditions and for use with this compound.
Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with a serial dilution of this compound or (+)-JQ1 (e.g., 0.01 to 10 µM) for 48-72 hours. Include a vehicle-only control.
-
Assay: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[13][15]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired concentration of this compound for the indicated time (e.g., 24-72 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11][17] Incubate with primary antibodies (e.g., anti-c-MYC, anti-BRD4, anti-cleaved PARP, anti-GAPDH) overnight at 4°C.[18]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate.[17]
Cell Cycle Analysis
-
Treatment and Harvesting: Treat cells with this compound for 24-48 hours.[9][13] Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[13]
-
Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Experimental Workflows
BET Inhibitor Mechanism of Action
The following diagram illustrates the general mechanism by which BET inhibitors like JQ1 displace BET proteins from chromatin, leading to the downregulation of target gene expression, such as c-MYC.
Caption: Mechanism of BET inhibitor action on c-MYC transcription.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the key steps to characterize the effects of this compound in a cancer cell line.
Caption: Workflow for characterizing this compound's anti-cancer activity.
Logical Troubleshooting Flowchart
If you are not observing the expected results, this flowchart can guide your troubleshooting process.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 5. JQ1 - Wikipedia [en.wikipedia.org]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ET-JQ1-OH Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ET-JQ1-OH for half-maximal inhibitory concentration (IC50) determination in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an allele-specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Like its well-characterized analog, (+)-JQ1, it is believed to function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[4] This prevents the transcription of target genes, including critical oncogenes, leading to anti-proliferative effects in various cancer models.
Q2: What is the recommended starting concentration range for an IC50 experiment with this compound?
While specific IC50 values for this compound are not widely published, data from its parent compound, (+)-JQ1, can provide a useful starting point. The IC50 of (+)-JQ1 varies depending on the cell line, but typically falls within the nanomolar to low micromolar range. For initial experiments with this compound, a broad concentration range is recommended, for example, from 1 nM to 10 µM, using serial dilutions.
Q3: How should I prepare and store this compound?
For specific storage instructions, always refer to the Certificate of Analysis provided by the supplier.[1][5] Generally, compounds like this compound are stored as a powder at -20°C for long-term stability. For experimental use, prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The solubility of the related compound, (+)-JQ1, is approximately 10 mg/mL in these solvents.[6] It is sparingly soluble in aqueous buffers.[6] It is advisable to prepare fresh dilutions in cell culture medium for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the key signaling pathways affected by BET inhibitors like this compound?
BET inhibitors, such as the parent compound JQ1, have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Understanding these pathways can help in designing downstream experiments to confirm the mechanism of action of this compound. Key affected pathways include:
-
VEGF/PI3K/AKT Pathway: Inhibition of this pathway can lead to reduced tumor growth and angiogenesis.
-
LKB1/AMPK/mTOR Pathway: Activation of this pathway can induce autophagy and suppress cell proliferation.
-
MYC-driven Transcription: BET inhibitors are well-known for their ability to suppress the transcription of the MYC oncogene.
Troubleshooting Guide for IC50 Determination
This guide addresses common issues encountered during IC50 experiments with this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.- Visually inspect the wells after compound addition for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower top concentration. |
| No dose-response (flat curve) | - Concentration range is too low or too high- Compound is inactive in the chosen cell line- Issues with compound stability or solubility | - Perform a wider range of concentrations in the next experiment (e.g., 0.1 nM to 100 µM).- Verify the sensitivity of your cell line to other known BET inhibitors.- Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment. |
| Inconsistent results between experiments | - Variation in cell passage number or health- Differences in incubation time- Inconsistent reagent quality | - Use cells within a consistent and low passage number range.- Monitor cell health and morphology before each experiment.- Standardize the incubation time with the compound across all experiments.- Use high-quality, fresh reagents and cell culture media. |
| Steep or unusual dose-response curve | - Compound precipitation at high concentrations- Off-target effects or cellular toxicity not related to BET inhibition- Assay interference | - Check the solubility of this compound in your final assay conditions.- Consider performing a cytotoxicity assay that measures a different cellular parameter (e.g., membrane integrity vs. metabolic activity).- Ensure that the compound does not interfere with the assay chemistry (e.g., absorbance or fluorescence of the compound itself). |
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and perform a cell count to ensure accurate seeding density.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for many cancer cell lines) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations. A common approach is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Add the desired final concentrations of this compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the cells with the compound for a predetermined duration (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Assessment:
-
Follow the manufacturer's protocol for your chosen cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Record the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
troubleshooting ET-JQ1-OH solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues that researchers, scientists, and drug development professionals may encounter when working with ET-JQ1-OH.
Disclaimer
Direct, experimentally determined solubility data for this compound is limited in publicly available literature. The information and protocols provided herein are largely based on the properties of its well-characterized parent compound, (+)-JQ1.[1][2][3] Given the structural similarities, these guidelines serve as a robust starting point for handling this compound. However, empirical validation for your specific experimental conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to JQ1?
A1: this compound is an allele-specific BET (Bromodomain and Extra-Terminal) inhibitor.[4][5] It is a derivative of the potent BET bromodomain inhibitor, (+)-JQ1.[6][7] While (+)-JQ1 is a widely used chemical probe to study the role of BET bromodomains in gene transcription, this compound is designed for more targeted, allele-specific applications.[6][8]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: Based on the solubility of the parent compound JQ1, this compound is expected to be soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[1] For most in vitro experiments, preparing a high-concentration stock solution in a non-aqueous solvent like DMSO is the recommended first step.
Q3: My this compound precipitated when I diluted my stock solution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds like JQ1 and its derivatives.[1] To mitigate this, first dissolve the compound in an organic solvent like DMF or DMSO, and then slowly add this stock solution to your aqueous buffer of choice while vortexing.[1] It is also advisable not to store aqueous solutions for more than one day to avoid precipitation over time.[1]
Q4: What is the maximum recommended concentration of this compound in aqueous solutions?
A4: While specific data for this compound is unavailable, the parent compound (+)-JQ1 has a solubility of approximately 0.1 mg/mL in a 1:9 solution of DMF:PBS (pH 7.2).[1] It is prudent to assume a similar limited solubility for this compound in aqueous buffers.
Q5: Are there any special storage conditions for this compound solutions?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C, where it should be stable for at least two years.[1] Stock solutions in organic solvents should also be stored at -20°C. Aqueous solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[1]
Troubleshooting Guide
Issue 1: this compound is not dissolving in the initial solvent.
-
Possible Cause: The chosen solvent may not be appropriate, or the compound may require assistance to dissolve.
-
Solution:
Issue 2: The compound precipitates out of the stock solution upon storage.
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Possible Cause: The stock solution may be supersaturated, or the storage temperature may be too high.
-
Solution:
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Try preparing a slightly lower concentration stock solution.
-
Ensure the stock solution is stored at -20°C.
-
Before use, allow the stock solution to completely thaw at room temperature and vortex to ensure any settled compound is redissolved.
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Issue 3: The compound crashes out of solution during the experiment.
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Possible Cause: The final concentration in your experimental medium exceeds the solubility limit.
-
Solution:
-
Lower the final concentration of this compound in your experiment.
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Increase the percentage of the organic co-solvent (e.g., DMSO, DMF) in your final working solution, if your experimental system can tolerate it.
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For in vivo experiments, consider using a formulation with co-solvents like PEG300 and Tween-80, which are known to improve the solubility of JQ1.[3]
-
Quantitative Data: Solubility of (+)-JQ1
The following table summarizes the known solubility of the parent compound, (+)-JQ1. This data can be used as a reference point for this compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | ≥ 45 | 98.47 | [2] |
| DMSO | 45.7 | 100 | |
| Ethanol | 45.7 | 100 | |
| DMF | ~10 | Not Specified | [1] |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
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Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw the high-concentration stock solution at room temperature.
-
Vortex the stock solution to ensure it is homogeneous.
-
While vortexing your aqueous buffer (e.g., PBS or cell culture medium), slowly add the required volume of the stock solution to achieve the final desired concentration.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions.
Visualizations
Caption: Simplified signaling pathway of BET protein inhibition by this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
Technical Support Center: Optimizing In Vivo Efficacy of ET-JQ1-OH
Welcome to the technical support center for ET-JQ1-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of this allele-specific BET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from JQ1?
This compound is an allele-specific BET (Bromodomain and Extra-Terminal) inhibitor.[1][2] It is a derivative of the well-characterized pan-BET inhibitor, JQ1. The "ET" designation suggests a modification to the original JQ1 structure, and "OH" indicates the presence of a hydroxyl group. Notably, the major metabolite of (+)-JQ1 has been identified as (+)-JQ1-OH, which results from hydroxylation.[3][4] This suggests that this compound may have a similar chemical structure to this major metabolite. The key intended difference with allele-specific inhibitors is their designed ability to selectively inhibit a mutated or specifically targeted version of a BET protein over the wild-type, potentially reducing off-target effects.
Q2: What is the mechanism of action for BET inhibitors like this compound?
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription.[3] They bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers.[3] BET inhibitors like JQ1, and by extension this compound, competitively bind to the acetyl-lysine recognition pockets of BET bromodomains.[5][6] This displacement of BET proteins from chromatin leads to the suppression of target gene expression, including key oncogenes like c-MYC, which can inhibit cancer cell proliferation and promote apoptosis.[5][7]
Q3: What are the known challenges with the in vivo use of the parent compound, JQ1?
The primary challenge with JQ1 in vivo is its poor pharmacokinetic profile, characterized by a short half-life of about one hour.[3][4] This rapid metabolism and clearance necessitate frequent administration to maintain therapeutic concentrations. Studies have shown that JQ1 is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[8][9] Understanding this metabolic instability is crucial when designing in vivo experiments for its derivatives like this compound.
Troubleshooting Guide
Issue 1: Suboptimal Anti-tumor Efficacy in Xenograft Models
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing Regimen | The rapid clearance of JQ1-like compounds requires careful consideration of the dosing schedule. Review literature on JQ1 for established effective dosing regimens in similar tumor models. For instance, daily intraperitoneal (i.p.) injections of 50 mg/kg have been used in some xenograft models.[10][11][12] Consider increasing the dosing frequency (e.g., twice daily) or exploring continuous delivery methods if feasible. |
| Poor Bioavailability | The oral bioavailability of JQ1 has been reported to be around 49%.[10] For this compound, the route of administration will significantly impact bioavailability. If using oral gavage, ensure proper formulation to maximize absorption.[13] Intraperitoneal or intravenous injections may provide more consistent systemic exposure. |
| Drug Formulation and Solubility Issues | JQ1 is sparingly soluble in aqueous buffers.[6] For in vivo use, it is often dissolved in vehicles like a mixture of DMSO and 2-hydroxypropyl-β-cyclodextrin or a solution of PEG 400 and TWEEN 80.[11][14] Ensure this compound is fully dissolved and stable in the chosen vehicle. Poor solubility can lead to precipitation and inaccurate dosing. |
| Tumor Model Resistance | The sensitivity of different tumor types to BET inhibition can vary. Confirm the dependence of your specific cancer cell line on BET protein activity in vitro before proceeding to in vivo studies. Some cell lines may be intrinsically resistant to JQ1.[13] |
| Metabolic Instability | As a hydroxylated derivative of JQ1, this compound's metabolic stability should be assessed. If rapid metabolism is suspected, co-administration with a CYP inhibitor (like ketoconazole for CYP3A4) could be explored to enhance exposure, though this should be done with caution and appropriate controls.[8] |
Issue 2: Difficulty in Preparing a Stable Formulation for In Vivo Administration
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound, similar to JQ1, is likely to have low aqueous solubility. Prepare stock solutions in organic solvents like DMSO or ethanol.[6] For final injection, dilute the stock solution in an appropriate vehicle. A common formulation for JQ1 involves dissolving it in DMSO and then diluting it in 10% 2-hydroxypropyl-β-cyclodextrin.[11] |
| Vehicle Incompatibility | Ensure the chosen vehicle is well-tolerated by the animals at the required volume and concentration. Some vehicles can cause local irritation or toxicity. Refer to established protocols for JQ1 administration for guidance on suitable vehicles.[11][12][14] |
| Instability of the Solution | Aqueous solutions of JQ1 are not recommended for storage for more than a day.[6] Prepare fresh formulations for each day of dosing to ensure the stability and potency of this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the parent compound, JQ1, which can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vitro Potency of JQ1
| Assay Type | Target | IC50 Value | Cell Line/System | Reference |
| ALPHA-screen | BRD4(1) | 77 nM | Cell-free | [10] |
| ALPHA-screen | BRD4(2) | 33 nM | Cell-free | [10] |
| Cellular Viability | - | 4 nM | NMC 11060 cells | [10] |
| Cellular Viability | - | 68 nM | KMS-34 cells | [15] |
| Cellular Viability | - | 98 nM | LR5 cells | [15] |
Table 2: In Vivo Efficacy of JQ1 in Xenograft Models
| Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |
| NMC 797 | Mice | 50 mg/kg daily i.p. | Reduced tumor volume | [10] |
| Patient-derived NMC 11060 | Mice | 50 mg/kg daily i.p. | Marked tumor regression and improved survival | [10] |
| Childhood Sarcoma (Rh10, Rh28, EW-5) | Mice | 50 mg/kg daily oral gavage for 21 days | Retarded tumor growth | [13] |
| Merkel Cell Carcinoma (MCC) | Mice | 50 mg/kg/day i.p. for 3 weeks | Significantly attenuated tumor growth | [12] |
Table 3: Pharmacokinetic Parameters of JQ1
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Half-life (t1/2) | ~1 hour | Mice | Not specified | [3][4] |
| Oral Bioavailability | 49% | Mice | Oral gavage | [10] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration (Based on JQ1)
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Prepare a stock solution of this compound in DMSO at a concentration of 50 mg/mL.[11]
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For intraperitoneal (i.p.) injection, dilute the DMSO stock solution 1:10 in a sterile solution of 10% (w/v) 2-hydroxypropyl-β-cyclodextrin in water.[11][12]
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The final concentration of the dosing solution will be 5 mg/mL.
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Administer the solution to mice at a volume that delivers the target dose (e.g., for a 50 mg/kg dose in a 20g mouse, inject 200 µL).
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Always prepare the final dosing solution fresh before each administration.
Protocol 2: General Xenograft Tumor Study Workflow
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Cell Culture and Implantation: Culture the desired cancer cell line under sterile conditions. Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel). Inject the cell suspension subcutaneously into the flank of immunocompromised mice.
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Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
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Randomization and Treatment: Once tumors reach the desired size, randomize the animals into treatment and control groups.
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Drug Administration: Administer this compound or the vehicle control according to the predetermined dosing regimen (e.g., daily i.p. injection).
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Efficacy Assessment: Continue to monitor tumor growth, body weight, and the general health of the animals throughout the study.
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Endpoint and Analysis: At the end of the study (defined by tumor size limits or a set time point), euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting, or gene expression analysis).
Visualizations
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET bromodomain inhibitor JQ1 regulates spermatid development by changing chromatin conformation in mouse spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: ET-JQ1-OH and BET Inhibitor Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing toxicity associated with the allele-specific BET inhibitor, ET-JQ1-OH, and related compounds in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from pan-BET inhibitors like JQ1?
This compound is an allele-specific chemical compound designed to inhibit the Bromodomain and Extraterminal (BET) family of proteins with higher selectivity than first-generation pan-BET inhibitors like JQ1.[1] While pan-inhibitors bind to the bromodomains of all BET proteins (BRD2, BRD3, BRD4, and BRDT), more selective inhibitors like this compound are designed to target specific bromodomains or alleles, which may lead to a more favorable therapeutic window and reduced toxicity.[1][2]
Q2: What are the most common toxicities observed with BET inhibitors in animal models?
The most common dose-limiting toxicities (DLTs) associated with pan-BET inhibitors such as JQ1 are primarily hematological and gastrointestinal.[3][4] These include:
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Thrombocytopenia (low platelet count): This is the most frequently reported DLT in both preclinical and clinical studies.[3][5]
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Anemia and Neutropenia: Reductions in red blood cells and neutrophils are also common.[6]
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Gastrointestinal Toxicity: Symptoms such as diarrhea, nausea, and weight loss are often observed.[4][6]
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Lymphoid and Hematopoietic Toxicity: At efficacious doses, JQ1 has been shown to cause a dose-dependent decrease in B- and T-lymphocytes.[7]
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Neurological Effects: Some studies have reported memory and other neurological issues in mice treated with JQ1.[6]
Q3: What is the underlying mechanism of BET inhibitor-induced toxicity?
The toxicity of BET inhibitors is often described as "on-target but off-tissue".[2] This means the adverse effects are caused by the intended mechanism of action—inhibition of BET proteins—but in healthy, non-cancerous tissues where these proteins play a crucial role in normal cell function, such as hematopoiesis and immune cell regulation.[5][7] For example, thrombocytopenia is linked to the inhibition of the GATA1 transcription factor, which is essential for megakaryocyte maturation and platelet formation.[5]
Q4: Can combination therapies help minimize the toxicity of this compound?
Yes, combination therapy is a promising strategy. By combining a BET inhibitor with another anti-cancer agent that acts synergistically, it may be possible to use a lower, more tolerable dose of the BET inhibitor while achieving a greater therapeutic effect.[1] Successful combinations in preclinical models have included tyrosine kinase inhibitors, topoisomerase inhibitors, and immune checkpoint blockers like anti-PD-1.[1][8][9]
Troubleshooting Guide
Issue 1: Severe thrombocytopenia is observed in our mouse model.
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Recommendation 1: Monitor Early Biomarkers. Downregulation of the transcription factor GATA1 and its target genes, NFE2 and PF4, in whole blood can serve as early predictive biomarkers for thrombocytopenia.[5] Consider collecting blood samples at 24 hours post-treatment to assess the expression of these genes and identify animals at higher risk.
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Recommendation 2: Adjust the Dosing Schedule. Instead of daily dosing, consider an intermittent schedule (e.g., 5 days on, 2 days off).[10] This can allow for the recovery of platelet counts between treatment cycles.
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Recommendation 3: Evaluate Combination Therapy. As mentioned in the FAQs, adding a synergistic agent may allow for a reduction in the this compound dose to a non-toxic level.
Issue 2: Significant weight loss and signs of gastrointestinal distress are present.
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Recommendation 1: Consider an Alternative Formulation. Advanced delivery methods, such as encapsulating the inhibitor in nanoparticles, have been shown to improve tolerability and reduce systemic toxicity in animal models.[11]
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Recommendation 2: Refine the Dose. The therapeutic window for BET inhibitors can be narrow. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Some studies have found JQ1 to be well-tolerated at 25-50 mg/kg, while others have observed toxicity at similar exposures, highlighting the importance of empirical determination.[7][12]
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Recommendation 3: Provide Supportive Care. Ensure easy access to food and water, and consider providing nutritional supplements to mitigate weight loss.
Issue 3: Lack of tumor response at doses that are well-tolerated.
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Recommendation 1: Confirm Target Engagement. The modulation of the HEXIM1 gene in tumor tissue or a surrogate like whole blood is a robust pharmacodynamic marker of BET inhibitor activity.[4][13] Measuring HEXIM1 expression can confirm that the drug is hitting its target at the administered dose.
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Recommendation 2: Investigate Resistance Mechanisms. Resistance to BET inhibitors can be intrinsic or acquired.[14] Consider analyzing the tumor's genetic profile for mutations that may confer resistance.
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Recommendation 3: Explore Bivalent or More Selective Inhibitors. If this compound is not providing a sufficient therapeutic window, consider exploring bivalent inhibitors or compounds with even greater selectivity for a specific bromodomain, which have shown enhanced potency in some models.[1][15]
Quantitative Data Summary
The following tables summarize dosing and toxicity data from preclinical studies using the pan-BET inhibitor JQ1. This information can serve as a starting point for designing studies with this compound, but specific parameters should be optimized for the new compound and animal model.
Table 1: JQ1 Dosing Regimens in Mouse Xenograft Models
| Cancer Model | Dose (mg/kg) | Route | Schedule | Outcome | Reference |
| NUT Midline Carcinoma | 50 | IP | Daily | Well-tolerated, tumor regression | [12] |
| Luminal Breast Cancer | 25 | IP | Daily, 5 days on/2 days off | No evident adverse effects | [10] |
| Merkel Cell Carcinoma | 50 | IP | Daily | No obvious signs of toxicity | [16] |
| Triple Negative Breast Cancer (Nanoparticle formulation) | 20 | IP | 5 days/week for 2 weeks | No toxic effects observed | [11] |
| Neuroblastoma | 25 | IP | Daily for 7 days | Not specified | [17] |
Table 2: Reported Toxicities of JQ1 in Murine Models
| Animal Model | Dose (mg/kg) | Key Toxicities Observed | Reference |
| C57BL/6 Mice | Not specified | Lymphoid and hematopoietic toxicity, weight loss | [7] |
| Huntington's Disease (R6/2) | 50 | Exacerbated weight loss, worsened motor performance | [18][19] |
| Neuronal Derivatives of hMSCs | In vitro | Selective neurotoxicity | [6] |
Key Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity Assessment of a BET Inhibitor
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Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice for general toxicity, or a specific tumor xenograft model).
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Dose Formulation: Prepare the BET inhibitor in a suitable vehicle. A common formulation for JQ1 is 10% DMSO in 10% hydroxypropyl-β-cyclodextrin.[10]
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Dose Administration: Administer the compound via the desired route, typically intraperitoneal (IP) injection for preclinical studies.
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Monitoring:
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Daily: Record body weight, food and water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
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Weekly: Collect blood samples via tail vein or retro-orbital sinus for complete blood counts (CBCs) to monitor for thrombocytopenia, anemia, and neutropenia.
-
-
Pharmacodynamic Analysis:
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At selected time points (e.g., 24 hours post-first dose), collect whole blood to analyze the expression of pharmacodynamic (e.g., HEXIM1) and toxicity (GATA1, NFE2, PF4) biomarkers via RT-qPCR.
-
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Terminal Endpoint:
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At the end of the study, perform a necropsy and collect major organs (liver, spleen, kidney, etc.) for histopathological analysis to identify organ-specific toxicities.
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Protocol 2: Monitoring Biomarkers for Thrombocytopenia
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Blood Collection: Collect ~50-100 µL of whole blood from mice into EDTA-coated tubes.
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RNA Isolation: Immediately isolate total RNA from the blood sample using a suitable kit (e.g., PAXgene Blood RNA Kit or similar).
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cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
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RT-qPCR: Perform quantitative real-time PCR using validated primers for mouse Gata1, Nfe2, Pf4, and a stable housekeeping gene (e.g., Gapdh).
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Data Analysis: Calculate the relative expression of the target genes compared to the vehicle-treated control group using the ΔΔCt method. A significant downregulation in the treated group may predict the onset of thrombocytopenia.
Visualizations
Caption: Mechanism of BET inhibitor-induced thrombocytopenia.
Caption: Experimental workflow for toxicity assessment.
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of JQ1 in neuronal derivatives of human umbilical cord mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonselective inhibition of the epigenetic transcriptional regulator BET induces marked lymphoid and hematopoietic toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET inhibitor JQ1 enhances anti-tumor immunity and synergizes with PD-1 blockade in CRC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bromodomain and extra-terminal domain inhibitor JQ1 synergistically sensitizes human colorectal cancer cells to topoisomerase I inhibitors through repression of Mre11-mediated DNA repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo [mdpi.com]
- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HEXIM1 as a Robust Pharmacodynamic Marker for Monitoring Target Engagement of BET Family Bromodomain Inhibitors in Tumors and Surrogate Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancer-conferences.magnusgroup.org [cancer-conferences.magnusgroup.org]
- 15. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with ET-JQ1-OH and JQ1-Family BET Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the allele-specific BET inhibitor, ET-JQ1-OH, and the broader JQ1 family of compounds. Due to the limited specific data on this compound, this guide leverages the extensive research and documented unexpected findings related to its parent compound, JQ1, which are often applicable to its derivatives.
General Troubleshooting
Question: My this compound/JQ1 is not dissolving properly. What should I do?
Answer:
Proper dissolution is critical for reliable experimental results. JQ1 and its analogs are typically soluble in organic solvents like DMSO.
Recommended Dissolution Protocol:
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Prepare a stock solution of JQ1 in DMSO, for example, at a concentration of 500 mM.
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For working solutions, dilute the DMSO stock in the appropriate cell culture medium or experimental buffer.
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If precipitation or phase separation occurs during the preparation of the working solution, gentle heating and/or sonication can be used to aid dissolution.
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It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
| Solvent | Max Solubility (JQ1) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 50 mg/mL |
Caption: Table 1. Solubility of JQ1 in common laboratory solvents.
Interpreting Unexpected Phenotypes
Unexpected Gene Upregulation
Question: I treated my cells with a JQ1-family inhibitor and observed an increase in the expression of some genes, including the oncogene MYC. Isn't JQ1 supposed to be a transcriptional repressor?
Answer:
While JQ1 is known to downregulate the expression of key oncogenes like MYC in many cancer types, paradoxical upregulation has been observed in specific contexts, such as in the H23 non-small cell lung cancer (NSCLC) cell line.[2] This highlights that the transcriptional consequences of BET inhibition are highly cell-type and context-dependent.
Potential Explanations:
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Indirect Effects: The upregulation could be an indirect consequence of inhibiting a repressor of the target gene.
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Redistribution of Transcription Factors: BET protein inhibition can lead to a global redistribution of transcription factors, which may result in the activation of certain genes.
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BRD2-Independent Mechanisms: Studies have shown that a significant number of BRD2-bound genes are transcriptionally upregulated upon JQ1 treatment, suggesting the involvement of other BET family members or different regulatory mechanisms.[2]
Experimental Workflow for Investigating Unexpected Upregulation:
Caption: Figure 1. Experimental workflow for investigating unexpected gene upregulation.
Off-Target Effects on Cellular Signaling
Question: I'm observing effects that seem unrelated to BET bromodomain inhibition. Are there known off-target effects of JQ1?
Answer:
Yes, several studies have reported off-target effects of JQ1 that are independent of its interaction with BET bromodomains.
1. Activation of Pregnane X Receptor (PXR):
JQ1 and its BET-inactive enantiomer, (-)-JQ1, have been shown to be agonists of the pregnane X receptor (PXR).[3][4] PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4. This can be particularly relevant in liver cell models and in vivo studies, as it may influence the metabolism of JQ1 itself or other co-administered drugs.[3]
Signaling Pathway for JQ1-mediated PXR Activation:
Caption: Figure 2. JQ1 activation of the PXR signaling pathway.
2. Inhibition of Vascular Smooth Muscle Contractility:
An unanticipated effect of JQ1 is the inhibition of vascular smooth muscle contractility, which appears to be independent of BET inhibition as it is also induced by the inactive (-)-JQ1 enantiomer.[5] This effect is mediated through the activation of the PI3K/AKT/eNOS pathway in endothelial cells.[5]
| Experimental Model | Observation with JQ1 | Potential Mechanism |
| Mouse Aortas | Inhibition of contractile responses | Activation of endothelial eNOS |
| Primary Smooth Muscle Cells | Inhibition of Ca2+ influx | Direct effect on smooth muscle |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Rapid activation of AKT and eNOS | PI3K/AKT pathway activation |
Caption: Table 2. Summary of JQ1 effects on vascular contractility.[5]
Unanticipated Physiological Responses
Question: My in vivo experiment with a JQ1-family inhibitor showed unexpected changes in lipid metabolism. Is there a precedent for this?
Answer:
Yes, JQ1 has been shown to modulate lipid homeostasis. In HepG2 cells, JQ1 treatment was found to decrease intracellular lipid content by modulating the expression of proteins involved in lipid biosynthesis and uptake.[6]
Key Findings on JQ1 and Lipid Metabolism:
-
Decreased Protein Expression: JQ1 treatment significantly decreased the protein expression of ACC (a rate-limiting enzyme in fatty acid biosynthesis) and HMGCR (a rate-limiting enzyme in cholesterol biosynthesis).[6]
-
Modulation of SREBP-2: The effects on lipid homeostasis are linked to the modulation of SREBP-2, a key transcription factor in cholesterol metabolism.[6]
-
Impact on Cell Proliferation: The anti-proliferative effects of JQ1 in some models may be dependent on its modulation of cholesterol metabolism.[6]
Logical Relationship of JQ1's Effect on Lipid Metabolism:
Caption: Figure 3. JQ1's impact on lipid metabolism and cell proliferation.
Experimental Protocols
RNA Extraction and RT-qPCR for Gene Expression Analysis
This protocol is adapted from studies using JQ1 to assess changes in gene expression.[7]
-
Cell Lysis: After treatment with this compound/JQ1, remove the culture medium and wash the cells with DPBS. Add a suitable lysis solution to the cells.
-
RNA Extraction: Perform total RNA extraction using a commercial kit (e.g., NucleoSpin RNA Plus) according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from 200-500 ng of total RNA using a first-strand cDNA synthesis kit.
-
qPCR: Perform qPCR on diluted cDNA using a SYBR Green master mix and a real-time PCR system.
-
Data Analysis: Calculate fold changes in gene expression using the 2-ΔΔCT method, normalizing to a stable housekeeping gene (e.g., beta-actin, 18S).
In Vivo JQ1 Administration Protocol
This is an example protocol for in vivo studies in mice and may need to be adapted for specific experimental designs.[8]
-
JQ1 Preparation: Prepare JQ1 daily from a concentrated stock in DMSO. A common vehicle for injection is 10% (2-hydroxypropyl)-β-cyclodextrin in sterile water.
-
Dosing: A typical dose is 50 mg/kg body weight, administered via intraperitoneal (IP) injection.
-
Treatment Schedule: The treatment schedule will vary depending on the experiment. For example, daily injections for 7 days.[7]
-
Monitoring: Monitor animals for any adverse effects and for the desired experimental outcomes (e.g., tumor volume, blood pressure).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Short-Term (+)-JQ1 Exposure on Mouse Aorta: Unanticipated Inhibition of Smooth Muscle Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
ET-JQ1-OH experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for using ET-JQ1-OH, an allele-specific BET inhibitor. The guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the parent compound JQ1?
This compound is an allele-specific inhibitor of the Bromodomain and Extraterminal (BET) family of proteins.[1][2] Unlike its well-characterized parent compound, (+)-JQ1, which pan-selectively inhibits BET bromodomains (BRD2, BRD3, BRD4, and BRDT), this compound is engineered to selectively bind to a mutated version of a BET bromodomain.[3][4] This "bump & hole" approach involves a mutation in the target protein that creates a "hole," which accommodates the "bump" on the inhibitor, allowing for exquisite allele-specificity.[3]
Q2: What is the primary mechanism of action for BET inhibitors like this compound?
BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[5][6] BET inhibitors like JQ1 and its derivatives are thienotriazolodiazepines that competitively bind to the acetyl-lysine binding pocket of BET bromodomains.[4][7] This displacement of BET proteins from chromatin leads to the downregulation of target gene expression, including key oncogenes like MYC.[6][8] This ultimately results in anti-proliferative effects, cell cycle arrest, and apoptosis in susceptible cancer cells.[7][8][9][10]
Q3: What are the recommended in vitro working concentrations for this compound?
Specific cellular IC50 values for this compound are not widely published and will be highly dependent on the specific mutant cell line being studied. However, based on the parent compound JQ1, a starting concentration range of 10 nM to 1 µM is recommended for cellular assays.[11] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. For JQ1, concentrations of 200-500 nM are commonly used to achieve significant inhibition of cell proliferation and target gene expression.[12][13][14]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. For a stock solution, it is recommended to reconstitute in a solvent like DMSO. For example, to create a 10 mM stock of a similar compound, (+)-JQ1, 5 mg of powder can be reconstituted in 1.09 ml of DMSO.[15] Once in solution, it should be stored at -20°C and used within a few months to maintain potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[15] Always refer to the manufacturer's data sheet for specific storage and handling instructions.[2]
Q5: What are essential experimental controls when using this compound?
Due to its allele-specific nature, the following controls are critical:
-
Wild-type cells: Cells expressing the wild-type (non-mutated) BET protein should be treated with this compound to confirm its lack of activity against the wild-type target.
-
Inactive enantiomer: The stereoisomer of this compound, if available, can serve as a negative control. For the parent compound JQ1, the (-)-JQ1 enantiomer is inactive and is an excellent negative control.[7]
-
Vehicle control: A control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound is essential.
-
Positive control (pan-BET inhibitor): Treating both wild-type and mutant cells with a pan-BET inhibitor like (+)-JQ1 can help to confirm that the experimental system is responsive to BET inhibition in general.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect of this compound on mutant cells. | Suboptimal concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). |
| Incorrect cell line: The cell line may not express the specific BET mutation that this compound targets. | Verify the genotype of your cell line. | |
| Compound degradation: The this compound stock solution may have degraded. | Prepare a fresh stock solution from lyophilized powder. Ensure proper storage conditions. | |
| High toxicity or off-target effects observed. | Concentration is too high: Excessive concentrations can lead to non-specific effects. | Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that is effective but not overly toxic. |
| Off-target activity: While designed for specificity, off-target effects are always a possibility. | Compare the phenotype to that induced by other BET inhibitors or by genetic knockdown of the target BET protein. Recent studies have shown JQ1 can have BET-independent effects, such as activating the nuclear receptor PXR.[16][17] | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell confluency, passage number, or media can affect results. | Standardize your cell culture and treatment protocols. Ensure cells are in the logarithmic growth phase during treatment. |
| Inaccurate pipetting: Errors in preparing dilutions can lead to variability. | Calibrate your pipettes and use careful technique when preparing solutions. |
Quantitative Data Summary
The following table summarizes key quantitative data for the parent compound (+)-JQ1, which can serve as a reference for designing experiments with this compound.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 77 nM | Cell-free | BRD4(1) | [13] |
| IC50 | 33 nM | Cell-free | BRD4(2) | [13] |
| Recommended Cellular Concentration | 10 nM - 1 µM | Cellular | BET proteins | [11] |
| In Vivo Dosage (Mouse) | 50 mg/kg | In vivo | BET proteins | [7][12] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare vehicle and positive controls.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Lysis and Luminescence Reading: After incubation, add a cell lysis/luminescence reagent (e.g., CellTiter-Glo®) to each well.[16]
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for Target Protein Expression
-
Cell Treatment: Treat cells with the desired concentration of this compound or controls for the appropriate duration.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against your target proteins (e.g., c-Myc, BRD4) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescence or fluorescence imaging system.
Visualizations
Caption: Mechanism of this compound action in inhibiting BET protein function.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 4. JQ1 - Wikipedia [en.wikipedia.org]
- 5. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 6. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 12. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ET-JQ1-OH for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ET-JQ1-OH, an allele-specific BET inhibitor, in long-term experimental settings. Given that this compound is a derivative of the well-characterized BET inhibitor (+)-JQ1, much of the practical guidance is based on the extensive data available for JQ1, with specific considerations for this compound where applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from (+)-JQ1?
A1: this compound is an allele-specific inhibitor of the Bromodomain and Extraterminal (BET) family of proteins. It is structurally related to the pan-BET inhibitor (+)-JQ1, being its 2-hydroxymethyl analog and a major metabolite.[1] This modification may influence its pharmacokinetic properties and target engagement. While (+)-JQ1 targets BET proteins broadly, this compound is designed for allele-specific inhibition, which can be crucial for studies involving specific genetic modifications of BET proteins.[2][3]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C, where it is expected to be stable for at least two years.[4] Stock solutions should be prepared in a suitable organic solvent like DMSO and stored at -80°C for up to one year.[5] To maintain the integrity of the compound, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Aqueous solutions are not recommended for storage beyond a single day.[4]
Q3: What are the recommended starting concentrations for in vitro and in vivo studies?
A3: For in vitro cell-based assays, a common starting concentration for JQ1 and its derivatives is in the low nanomolar to low micromolar range.[6][7] Potent biological effects of JQ1 are often observed between 50-100 nM.[8] However, the optimal concentration is cell-line dependent and should be determined empirically using a dose-response curve. For in vivo studies in mice, a typical starting dose for JQ1 is 50 mg/kg administered daily via intraperitoneal (i.p.) injection.[9][10][11][12] The formulation for in vivo use often involves dissolving the compound in a vehicle such as 10% 2-hydroxypropyl-β-cyclodextrin in sterile water or a mixture of DMSO, PEG300, Tween80, and saline.[9][13]
Q4: What are the known off-target effects of BET inhibitors like this compound?
A4: While BET inhibitors are designed to target the bromodomains of BET proteins, off-target effects have been reported. For instance, JQ1 has been shown to interact with the nuclear receptor PXR, which could influence the metabolism of other drugs.[14] Additionally, some effects of JQ1 may be independent of its bromodomain-binding activity.[6] It is crucial to include appropriate controls in your experiments, such as an inactive enantiomer (if available) or structurally distinct BET inhibitors, to confirm that the observed effects are due to on-target BET inhibition.
Q5: How can I mitigate the development of resistance to this compound in my long-term studies?
A5: Resistance to BET inhibitors can arise through various mechanisms, including the upregulation of alternative signaling pathways (e.g., Wnt/β-catenin, receptor tyrosine kinases) or changes in the expression and phosphorylation state of BET proteins themselves.[15][16][17] To mitigate resistance, consider combination therapies. For example, co-treatment with inhibitors of pathways that are activated upon BET inhibition may enhance efficacy and delay resistance.[15][18] Additionally, intermittent dosing schedules may be more effective than continuous exposure in preventing the emergence of resistant clones.
Troubleshooting Guides
In Vitro Long-Term Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time | 1. Degradation in media: Small molecules can be unstable in aqueous culture media over extended periods. 2. Metabolism by cells: Cells may metabolize the compound into inactive forms. | 1. Replenish the media with fresh this compound every 24-48 hours. 2. If possible, perform LC-MS analysis of the culture media over time to assess compound stability. 3. Consider using a higher initial concentration if partial degradation is expected, but be mindful of potential toxicity. |
| High cell toxicity or unexpected cell death | 1. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 2. Off-target effects: At high concentrations, the compound may have unintended cytotoxic effects. 3. Cell line sensitivity: Different cell lines have varying sensitivities to BET inhibitors. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is below the toxic threshold for your cell line (typically <0.1%). 2. Perform a dose-response curve to determine the optimal, non-toxic working concentration. 3. Include a vehicle-only control to assess the effect of the solvent. |
| Inconsistent or variable results | 1. Inconsistent compound concentration: Issues with stock solution stability or dilution accuracy. 2. Cellular heterogeneity: Emergence of resistant subpopulations over time. 3. Variations in cell culture conditions: Fluctuations in cell density, passage number, or media components. | 1. Prepare fresh dilutions from a validated stock solution for each experiment. 2. Monitor cell morphology and proliferation rates throughout the experiment. 3. Standardize all cell culture parameters, including seeding density and passage number. Consider using a clonal cell population if heterogeneity is suspected. |
| Unexpected changes in gene or protein expression | 1. BET-independent effects: The observed changes may not be directly mediated by BET protein inhibition. 2. Cellular adaptation: Cells may adapt to long-term BET inhibition by altering other signaling pathways. | 1. Use a structurally different BET inhibitor to confirm that the observed phenotype is a class effect. 2. Perform washout experiments to see if the phenotype is reversible upon removal of the compound. 3. Analyze the expression of known BET target genes (e.g., MYC) as a positive control for on-target activity. |
In Vivo Long-Term Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of in vivo efficacy | 1. Poor bioavailability/pharmacokinetics: The compound may be rapidly metabolized or cleared. JQ1 is known to have a short in vivo half-life.[1] 2. Inadequate dosing or schedule: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. 3. Tumor model resistance: The chosen in vivo model may be inherently resistant to BET inhibition. | 1. Optimize the formulation and route of administration. Consider using a vehicle that enhances solubility and stability. 2. Conduct pharmacokinetic studies to determine the half-life of this compound in your animal model and adjust the dosing schedule accordingly. 3. Test the sensitivity of the tumor cells to this compound in vitro before implanting them in animals. |
| Toxicity in animal models | 1. High dose: The administered dose may be above the maximum tolerated dose (MTD). 2. Vehicle toxicity: The vehicle used for formulation may have its own toxic effects. 3. On-target toxicity: Inhibition of BET proteins can have effects on normal tissues. | 1. Perform a dose-escalation study to determine the MTD. 2. Administer the vehicle alone to a control group of animals to assess its toxicity. 3. Monitor animals daily for signs of toxicity (e.g., weight loss, changes in behavior) and consider reducing the dose or frequency of administration. |
| Development of tumor resistance | 1. Similar to in vitro resistance: Upregulation of bypass signaling pathways. 2. Tumor microenvironment factors: The tumor microenvironment can contribute to drug resistance. | 1. Consider combination therapies with agents that target potential resistance mechanisms. 2. Analyze tumors from treated animals at different time points to investigate molecular changes associated with resistance. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of JQ1 (as a proxy for this compound)
| Property | Value | Reference |
| Solubility in DMSO | ~91 mg/mL (199.1 mM) | [5][13] |
| Solubility in Ethanol | ~91 mg/mL (199.1 mM) | [13] |
| Aqueous Solubility | Sparingly soluble | [4] |
| Storage (Solid) | -20°C for ≥ 2 years | [4] |
| Storage (DMSO Stock) | -80°C for up to 1 year | [5] |
| In Vivo Half-life (mice) | Short | [1] |
| Oral Bioavailability | 49% | [10] |
Table 2: Recommended In Vivo Formulation for JQ1
| Formulation Component | Purpose | Example Concentration/Ratio | Reference |
| (+)-JQ1 | Active Pharmaceutical Ingredient | 50 mg/kg | [9][10][11][12] |
| DMSO | Solubilizing Agent | 10% | [13] |
| 2-hydroxypropyl-β-cyclodextrin | Solubilizing and Stabilizing Agent | 10% in water | [9] |
| PEG300 | Co-solvent | 40% | [13] |
| Tween80 | Surfactant | 5% | [13] |
| Saline | Vehicle | 45% | [13] |
Experimental Protocols
Protocol 1: Long-Term (7-day) In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the 7-day period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Treatment: On Day 0, remove the existing medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Media Refreshment: Every 48 hours, carefully aspirate the medium and replace it with fresh medium containing the appropriate concentration of this compound or vehicle. This is crucial for maintaining a consistent concentration of the compound.
-
Proliferation Assessment: At desired time points (e.g., Day 3, 5, and 7), assess cell proliferation using a suitable method such as a resazurin-based assay or by direct cell counting.
-
Data Analysis: Plot the cell viability or cell number against the concentration of this compound at each time point to determine the IC50 and observe the long-term effects on cell growth.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting cancer cell proliferation.
Caption: Experimental workflow for long-term studies with this compound.
Caption: Troubleshooting decision tree for inconsistent in vitro results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical trials for BET inhibitors run ahead of the science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibitor JQ1 regulates spermatid development by changing chromatin conformation in mouse spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to BET Inhibitors: ET-JQ1-OH and Leading Pan-BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allele-specific BET inhibitor, ET-JQ1-OH, with three prominent pan-BET inhibitors: JQ1, OTX-015 (Birabresib), and I-BET762 (Molibresib). We present supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify signaling pathways and experimental workflows.
Introduction to BET Proteins and Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1][2][3] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers.[2][4] This function is integral to the expression of key oncogenes like MYC, making BET proteins attractive targets for cancer therapy.[4][5]
BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and suppressing the transcription of target genes. While most BET inhibitors, such as JQ1, OTX-015, and I-BET762, are "pan-inhibitors" that target all BET family members, there is a growing interest in developing more selective inhibitors to dissect the specific functions of individual BET proteins and potentially reduce off-target effects. This compound represents a novel approach as an "allele-specific" inhibitor, designed to target engineered mutant BET proteins.
Compound Profiles
This compound: This compound is an allele-specific BET inhibitor derived from JQ1.[6] It is engineered to selectively bind to a mutated BET bromodomain, where a larger amino acid has been replaced with a smaller one, creating a "hole" that accommodates the "bump" on the inhibitor. This "bump-and-hole" strategy allows for highly selective inhibition of a specific, engineered BET protein, making this compound a powerful research tool for dissecting the individual functions of BET family members in normal physiology and disease.[7][8] Consequently, it is designed to have minimal activity against wild-type BET proteins.
JQ1: A potent, cell-permeable thienotriazolodiazepine that serves as a prototypical pan-BET inhibitor.[1] It binds competitively to the acetyl-lysine binding pockets of all BET family members.[9][10] JQ1 is widely used in preclinical research to study the therapeutic potential of BET inhibition in various cancers and inflammatory diseases.[1][11][12][13] However, its short half-life has limited its clinical development.[1]
OTX-015 (Birabresib): An orally bioavailable pan-BET inhibitor that has been evaluated in clinical trials for various hematological malignancies and solid tumors.[14][15] It demonstrates potent inhibition of BRD2, BRD3, and BRD4.[15][16]
I-BET762 (Molibresib): Another orally bioavailable and selective pan-BET inhibitor that has advanced to clinical trials.[17][18] It effectively suppresses the expression of key inflammatory and oncogenic genes.[19]
Quantitative Data Comparison
The following table summarizes the biochemical potency of the pan-BET inhibitors against the different BET bromodomains.
| Inhibitor | Target | Assay Type | IC50 / EC50 / Kd | Reference |
| JQ1 | BRD2 (N-terminal) | IC50 | 17.7 nM | [10] |
| BRD3 (N-terminal) | Kd | 59.5 nM | [10] | |
| BRD3 (C-terminal) | Kd | 82 nM | [10] | |
| BRD4 (BD1) | IC50 | 77 nM | [9][18] | |
| BRD4 (BD2) | IC50 | 33 nM | [9][18] | |
| BRD4 (N-terminal) | Kd | 49 nM | [10] | |
| BRD4 (C-terminal) | IC50 | 32.6 nM | [10] | |
| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | TR-FRET | EC50: 10-19 nM | [15][16] |
| BRD2, BRD3, BRD4 | IC50 | 92-112 nM | [14][15] | |
| I-BET762 (Molibresib) | BET proteins | Cell-free assay | IC50: ~35 nM | [17][19] |
| BET proteins | TR-FRET | IC50: 32.5-42.5 nM | [19] | |
| BET proteins | Kd: 50.5-61.3 nM | [19] | ||
| This compound | Wild-type BETs | Not active | Designed as an allele-specific inhibitor with minimal activity against wild-type proteins.[6][7] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the binding of BET inhibitors to bromodomains.
-
Reagents: Terbium (Tb)-labeled donor (e.g., anti-GST antibody), dye-labeled acceptor (e.g., biotinylated histone peptide and streptavidin-fluorophore), purified GST-tagged BET bromodomain, and test inhibitor.[12][20]
-
Procedure:
-
The GST-tagged BET bromodomain is incubated with the Tb-labeled anti-GST antibody.
-
The biotinylated histone peptide, which serves as the substrate for the bromodomain, is mixed with the streptavidin-fluorophore acceptor.
-
The BET bromodomain/antibody complex, the histone peptide/streptavidin complex, and the test inhibitor are combined in a microplate well.[20]
-
If the inhibitor does not bind to the bromodomain, the bromodomain will bind to the acetylated histone peptide, bringing the donor and acceptor fluorophores into close proximity.
-
Excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.
-
If the inhibitor binds to the bromodomain, it prevents the interaction with the histone peptide, thus disrupting FRET.[20]
-
-
Data Analysis: The TR-FRET signal is measured as a ratio of the acceptor and donor emission intensities. The IC50 value, representing the concentration of inhibitor required to displace 50% of the histone peptide, is calculated from a dose-response curve.[12]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the displacement of a ligand from a BET bromodomain.
-
Reagents: Streptavidin-coated donor beads, nickel-chelate acceptor beads, biotinylated histone peptide, His-tagged BET bromodomain, and test inhibitor.[21][22]
-
Procedure:
-
The biotinylated histone peptide is bound to the streptavidin-coated donor beads.
-
The His-tagged BET bromodomain is bound to the nickel-chelate acceptor beads.
-
In the absence of an inhibitor, the interaction between the BET bromodomain and the histone peptide brings the donor and acceptor beads into close proximity.[21]
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal.[22]
-
A competitive inhibitor will disrupt the bromodomain-histone interaction, separating the beads and leading to a decrease in the AlphaScreen signal.[21]
-
-
Data Analysis: The IC50 value is determined by measuring the decrease in the luminescent signal at various inhibitor concentrations.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the anti-proliferative effect of BET inhibitors on cancer cell lines.
-
Reagents: Cancer cell line of interest, cell culture medium, test inhibitor, and a cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[23][24][25]
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the BET inhibitor or a vehicle control for a specified period (e.g., 72 hours).[24]
-
The cell viability reagent is added to each well according to the manufacturer's protocol.[25]
-
The plate is incubated to allow for the luminescent signal to stabilize.
-
-
Data Analysis: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader. The GI50 (concentration for 50% growth inhibition) or IC50 value is calculated by plotting cell viability against the inhibitor concentration.[24]
Visualizations
Caption: BET protein signaling and inhibition pathway.
Caption: Experimental workflow for BET inhibitor evaluation.
Summary and Conclusion
This guide has provided a comparative overview of the allele-specific BET inhibitor this compound and the pan-BET inhibitors JQ1, OTX-015, and I-BET762. While pan-BET inhibitors like JQ1, OTX-015, and I-BET762 show broad activity against all BET family members and have demonstrated therapeutic potential in various cancer models, this compound represents a specialized tool for chemical biology. Its allele-specific design allows for the precise investigation of individual BET bromodomain functions, which is crucial for advancing our fundamental understanding of this important class of epigenetic regulators. The choice between these inhibitors will ultimately depend on the specific research question, with pan-inhibitors being suitable for exploring the general therapeutic effects of BET inhibition and allele-specific inhibitors enabling the detailed dissection of the underlying biology.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Birabresib (OTX015, MK-8628) | BET bromodomain inhibitor | Probechem Biochemicals [probechem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the BET Inhibitors ET-JQ1-OH and JQ1 for Researchers
In the landscape of epigenetic research, small molecule inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as powerful tools to dissect the roles of these critical transcriptional regulators in health and disease. This guide provides a detailed comparison of two notable BET inhibitors, the pan-selective inhibitor JQ1 and the allele-specific inhibitor ET-JQ1-OH, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.
Overview and Key Distinctions
JQ1 is a potent, cell-permeable thienotriazolodiazepine that acts as a pan-BET inhibitor, competitively binding to the acetyl-lysine recognition pockets of the bromodomains of BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] Its broad activity has made it a cornerstone chemical probe for investigating the biological functions of BET proteins, particularly in oncology. Conversely, this compound is a derivative of an allele-specific BET inhibitor, ET-JQ1-OMe, which was engineered to selectively bind to mutant BET proteins. This specificity is achieved through a "bump-and-hole" approach, where a bulky group on the inhibitor fits into a corresponding engineered cavity in the target protein, precluding its binding to wild-type proteins.[2][3][4][5]
The fundamental difference lies in their selectivity: JQ1 inhibits all BET family members, while this compound is designed for high selectivity towards a specific, engineered mutant BET protein. This distinction dictates their respective applications, with JQ1 being used for studying the broad consequences of BET inhibition and this compound enabling the investigation of individual BET protein isoforms in a precisely controlled manner.
Quantitative Comparison of Efficacy
JQ1 Efficacy Data
JQ1 exhibits potent anti-proliferative effects in a variety of cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range. Its efficacy is often linked to the downregulation of the MYC oncogene, a key target of BET proteins.[6][7]
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| NALM6 | Acute Lymphocytic Leukemia | 0.93 | [7] |
| REH | Acute Lymphocytic Leukemia | 1.16 | [7] |
| SEM | Acute Lymphocytic Leukemia | 0.45 | [7] |
| RS411 | Acute Lymphocytic Leukemia | 0.57 | [7] |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | [8] |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | [8] |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | [8] |
| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 | [8] |
| HEC265 | Endometrial Endometrioid Carcinoma | 2.72 | [8] |
| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 | [8] |
| MCF7 | Luminal Breast Cancer | ~0.2 | [9] |
| T47D | Luminal Breast Cancer | ~0.4 | [9] |
| Multiple Lung Adenocarcinoma Lines | Lung Adenocarcinoma | 0.42 - 4.19 | [10] |
| Ewing Sarcoma and Rhabdomyosarcoma Lines | Childhood Sarcoma | < 1.0 | [11] |
| NMC 11060 | NUT Midline Carcinoma | 0.004 | [12] |
This compound Efficacy Data
As of the latest available information, there is no publicly accessible data detailing the IC50 values or other cellular efficacy metrics for this compound. Its characterization has primarily been through biophysical methods demonstrating its high selectivity for mutant BET bromodomains over their wild-type counterparts.
Mechanism of Action
JQ1: Pan-BET Inhibition
JQ1 functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin.[6] This leads to the transcriptional downregulation of target genes, including key oncogenes like c-MYC and their downstream effectors, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[7][13][14][15]
This compound: Allele-Specific BET Inhibition
This compound is designed to selectively inhibit a specifically engineered mutant BET protein. This "bump-and-hole" strategy involves introducing a bulky "bump" on the inhibitor (the ethyl group in the case of the parent molecule ET-JQ1-OMe) that fits into a complementary "hole" created by a mutation in the target protein's binding pocket (e.g., leucine to alanine or valine). This steric complementarity ensures high-affinity binding to the mutant protein while preventing binding to the wild-type protein, which cannot accommodate the "bump."
Experimental Protocols
JQ1: Cell Viability Assay (MTT Assay)
This protocol outlines a typical experiment to determine the IC50 of JQ1 in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
JQ1 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate overnight to allow for attachment.
-
Prepare serial dilutions of JQ1 from the stock solution in complete culture medium. A typical concentration range would be from 0.01 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest JQ1 concentration.
-
Remove the old medium from the cells and add the JQ1 dilutions and the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
This compound: Biophysical Binding Assay (Isothermal Titration Calorimetry)
A direct cellular efficacy protocol for this compound is not available. However, a key experiment to validate its allele-specific binding is Isothermal Titration Calorimetry (ITC), as described by Bond et al. (2020).[2][3][4][5] This technique directly measures the heat change upon binding of the inhibitor to the protein, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.
Conceptual Workflow:
-
Purify both wild-type and the engineered mutant BET bromodomain proteins.
-
Prepare a solution of the protein in the ITC cell and a solution of this compound in the injection syringe.
-
Perform a series of injections of this compound into the protein solution while measuring the heat evolved or absorbed.
-
Analyze the resulting thermogram to determine the binding affinity (Kd) for both the wild-type and mutant proteins.
-
A high affinity for the mutant protein and no or very weak binding to the wild-type protein would confirm allele-specificity.
Summary and Recommendations
JQ1 and this compound are valuable but fundamentally different tools for epigenetic research.
-
JQ1 is the compound of choice for studies aiming to understand the broad cellular consequences of inhibiting the entire BET family. Its extensive characterization provides a wealth of comparative data and established protocols. Researchers using JQ1 should be mindful of its pan-selective nature and potential off-target effects at higher concentrations.[13]
-
This compound is a highly specialized chemical probe designed for use in chemical genetics. Its application is intended for systems where a specific BET bromodomain has been engineered to contain the complementary "hole" mutation. For researchers with such engineered systems, this compound offers an unparalleled level of precision to dissect the function of a single BET protein isoform without affecting its wild-type counterparts.
References
- 1. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective syntheses of allele-selective BET inhibitors bumped-JQ1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 6. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Allele-Specificity of ET-JQ1-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ET-JQ1-OH, an allele-specific BET inhibitor, with conventional pan-BET inhibitors. It includes supporting experimental data and detailed protocols to facilitate the validation of its targeted engagement and effects.
Introduction to Allele-Specific BET Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that play a significant role in transcriptional regulation. Dysregulation of BET protein function is implicated in various diseases, including cancer. While pan-BET inhibitors like JQ1 have shown therapeutic promise, their lack of specificity can lead to off-target effects.
This compound represents a precision chemical probe designed to address this challenge. It employs a "bump-and-hole" strategy, where an ethyl group ("bump") is introduced onto the JQ1 scaffold. This modification prevents its binding to wild-type (WT) BET bromodomains due to steric hindrance. However, it allows for high-affinity binding to engineered BET bromodomains containing a compensatory mutation (the "hole"), typically a leucine to valine (L-to-V) or leucine to alanine (L-to-A) substitution. This system enables researchers to dissect the specific functions of individual BET proteins in a cellular context with high precision.
Comparative Data: this compound vs. Pan-BET Inhibitors
The primary validation of this compound's allele-specificity comes from biophysical assays that directly measure its binding affinity to wild-type versus mutant BET bromodomains.
Biophysical Binding Affinity
Isothermal Titration Calorimetry (ITC) is the gold standard for quantifying the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of biomolecular interactions. The data below, adapted from studies on the closely related precursor ET-JQ1-OMe, demonstrates the exquisite selectivity of the "bumped" inhibitor for the mutant bromodomain.
| Compound | Target Bromodomain | Binding Affinity (Kd) in nM |
| ET-JQ1-OMe | BRD4(2) WT | No Binding Detected |
| BRD4(2) L387V (mutant) | 65 | |
| BRD4(2) L387A (mutant) | 65 | |
| (+)-JQ1 | BRD4(1) WT | ~50 |
| BRD4(2) WT | ~90 |
Data for ET-JQ1-OMe is from Bond AG, et al. Org Biomol Chem. 2020. Data for (+)-JQ1 is from Filippakopoulos P, et al. Nature. 2010.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To quantitatively determine the binding affinity (Kd) of this compound to both wild-type and mutant BET bromodomain constructs.
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the second bromodomain (BD2) of human BRD4, both the wild-type (WT) and the L387V mutant, to >95% purity.
-
Prepare a stock solution of this compound in a buffer identical to the protein dialysis buffer to minimize heats of dilution. A common buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment Setup:
-
Use a MicroCal ITC200 or similar instrument.
-
Load the protein solution (e.g., 20-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature to 25°C.
-
-
Titration and Data Acquisition:
-
Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL at 150-second intervals.
-
Record the heat changes upon each injection.
-
Perform control titrations (ligand into buffer) to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a one-site binding model using the instrument's software (e.g., Origin) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Target Engagement using NanoBRET™ Assay
Objective: To confirm that this compound engages the mutant BRD4 protein within a live cellular environment and does not interact with the wild-type protein.
Methodology:
-
Cell Line Preparation:
-
Use a cell line (e.g., HEK293T) that stably expresses either NanoLuc®-BRD4(WT) or NanoLuc®-BRD4(L387V).
-
-
Assay Setup:
-
Seed the cells in a 96-well plate.
-
Add the NanoBRET™ tracer, a fluorescent ligand that binds to the BRD4 bromodomain, to the cells at a predetermined optimal concentration.
-
Add serial dilutions of this compound or a control pan-BET inhibitor (e.g., JQ1) to the wells.
-
-
Data Acquisition:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer capable of reading BRET signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Plot the NanoBRET™ ratio against the concentration of the inhibitor.
-
Determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the target protein. A low IC50 value in the mutant cell line and a very high or no IC50 in the wild-type cell line validates allele-specific engagement.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound allele-specificity.
Experimental Workflow for Validation
Caption: Workflow for validating this compound specificity.
A Comparative Guide to BET Protein Targeting: Inhibition with ET-JQ1-OH vs. Degradation via PROTACs
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical targets in oncology and inflammation research. These epigenetic "readers" recognize acetylated lysine residues on histones, tethering transcriptional machinery to chromatin to drive the expression of key oncogenes like MYC.[1][2] Consequently, disrupting BET protein function is a promising therapeutic strategy.
Two distinct pharmacological modalities have been developed to achieve this: competitive inhibition and targeted protein degradation. This guide provides an objective comparison between these approaches, represented by the allele-specific BET inhibitor ET-JQ1-OH and the class of Proteolysis-Targeting Chimeras (PROTACs) .
Mechanism of Action: Occupancy vs. Elimination
The fundamental difference between these two strategies lies in their mechanism of action. BET inhibitors function based on an "occupancy-driven" model, while PROTACs employ an "event-driven" catalytic model to eliminate the target protein entirely.
This compound: A Competitive Inhibitor
This compound, a derivative of the well-characterized pan-BET inhibitor JQ1, functions by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[3][4][5] This binding prevents the BET protein from docking onto chromatin, thereby displacing it and disrupting its function as a transcriptional co-activator.[6] The therapeutic effect is maintained only as long as the inhibitor occupies the binding site at a sufficient concentration.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ET-JQ1-OH and dBET1: An Allele-Specific Inhibitor Versus a Pan-BET Degrader
In the landscape of chemical biology and drug discovery, targeting the Bromodomain and Extra-Terminal (BET) family of proteins—BRD2, BRD3, and BRD4—has emerged as a promising strategy for therapeutic intervention in cancer and other diseases. This guide provides a comparative analysis of two distinct small molecules designed to modulate BET protein function: ET-JQ1-OH, an allele-specific BET inhibitor, and dBET1, a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins.
This comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, performance data, and the experimental protocols necessary for their evaluation. While direct comparative studies are limited, this guide consolidates available data to highlight their unique characteristics and potential applications.
Executive Summary
This compound is a highly specialized, allele-specific inhibitor of BET bromodomains. Its design allows it to selectively bind to engineered BET proteins containing a specific mutation, offering a powerful tool for chemical genetics and target validation studies. In contrast, dBET1 is a heterobifunctional degrader that recruits BET proteins to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This results in the depletion of cellular BET protein levels, offering a distinct and often more profound biological outcome than simple inhibition.
Data Presentation: A Side-by-Side Comparison
Due to the disparate nature of their mechanisms and the available research, a direct quantitative comparison is challenging. The following tables summarize the key characteristics and reported performance data for each molecule.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | dBET1 |
| Molecule Type | Small Molecule Inhibitor | Proteolysis Targeting Chimera (PROTAC) |
| Target(s) | Allele-specific mutant BET bromodomains | BRD2, BRD3, BRD4 (wild-type) |
| Mechanism of Action | Competitive binding to the acetyl-lysine binding pocket of mutant BET proteins.[1][2] | Induces proximity between BET proteins and the CRBN E3 ubiquitin ligase, leading to proteasomal degradation.[3] |
| Key Innovation | Enables specific inhibition of a target protein in a cellular or organismal context without affecting the wild-type counterpart. | Hijacks the cell's ubiquitin-proteasome system to eliminate target proteins rather than just inhibiting them.[4] |
Table 2: Performance Data
| Parameter | This compound | dBET1 |
| Binding Affinity (Kd) | Data for the closely related ET-JQ1-OMe shows high selectivity for mutant Brd4(2)L387A/V over wild-type.[5] | Binds to BRD4(1) with an IC50 of 20 nM.[6] |
| Degradation (DC50) | Not applicable (inhibitor) | EC50 for BRD4 degradation is 430 nM in SUM149 breast cancer cells.[4] |
| Cellular Potency (IC50) | Data not available for this compound. | IC50 for inhibition of MV4;11 cell proliferation is 0.14 µM.[6][7] |
| Selectivity | Highly selective for engineered mutant BET bromodomains over wild-type.[5][8] | Degrades BRD2, BRD3, and BRD4. Proteomics studies show high selectivity for the BET family.[4][6] |
Mechanism of Action and Signaling Pathways
This compound: A Tool for Precision Target Validation
This compound is a derivative of the well-known pan-BET inhibitor JQ1, engineered with a "bump" that sterically hinders its binding to the wild-type BET bromodomain.[5][8] Conversely, a corresponding "hole" engineered into the BET protein through a specific mutation (e.g., L387A or L387V in BRD4) accommodates this bump, allowing for highly selective binding.[5] This "bump-and-hole" approach is a cornerstone of chemical genetics, enabling researchers to dissect the specific functions of a protein in a complex biological system. By treating cells or organisms expressing the mutant BET protein with this compound, one can study the effects of inhibiting that specific protein without the confounding off-target effects that can arise from inhibiting the wild-type protein.
The signaling pathways affected by this compound would be downstream of the specific mutant BET protein being targeted. For instance, if targeting a mutant BRD4, one would expect to see modulation of pathways regulated by BRD4-dependent transcription, such as the c-MYC pathway.[9]
dBET1: Inducing Targeted Protein Degradation
dBET1 is a PROTAC that consists of three components: a ligand that binds to BET proteins (derived from JQ1), a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[3] By simultaneously binding to a BET protein and CRBN, dBET1 forms a ternary complex that brings the BET protein into close proximity with the E3 ligase machinery. This proximity induces the poly-ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.
This degradation-based approach has several potential advantages over simple inhibition. It can lead to a more sustained and profound downstream effect, as the entire protein scaffold is removed, eliminating all of its functions, not just its bromodomain activity. Degradation of BET proteins by dBET1 has been shown to downregulate key oncogenes like c-MYC and induce apoptosis in various cancer cell lines.[4][6][7]
Mandatory Visualizations
Here we provide diagrams to visualize the concepts described above.
Mechanism of action of the PROTAC dBET1.
Mechanism of allele-specific inhibition by this compound.
General experimental workflow for evaluating BET modulators.
Experimental Protocols
The following are generalized protocols for key experiments to characterize and compare compounds like this compound and dBET1.
Western Blotting for Protein Degradation
This protocol is used to determine the extent of target protein degradation induced by a PROTAC like dBET1.
a. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with various concentrations of the degrader for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound (this compound or dBET1) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to confirm the formation of the ternary complex (BET protein-PROTAC-E3 ligase) induced by a PROTAC like dBET1.
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against either the target protein (e.g., anti-BRD4) or the E3 ligase (e.g., anti-CRBN) overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the components of the expected ternary complex (e.g., probe for CRBN if you pulled down with anti-BRD4, and vice versa).
Conclusion
This compound and dBET1 represent two distinct and powerful approaches to modulate the function of BET proteins. This compound, as an allele-specific inhibitor, provides an unparalleled level of specificity for target validation in engineered systems. Its utility lies in the precise dissection of a single protein's function. In contrast, dBET1, as a PROTAC, offers a method to eliminate BET proteins from the cellular environment, a strategy that can lead to a more potent and durable biological response than inhibition alone. The choice between these molecules depends on the research question at hand: this compound is the tool for exquisite target validation, while dBET1 is a potent therapeutic modality for achieving robust and sustained pathway inhibition through protein degradation. The experimental protocols provided herein offer a framework for the evaluation and characterization of these and similar molecules in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stereoselective synthesis of allele-specific BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Specificity of ET-JQ1-OH: A Comparative Guide to an Allele-Specific BET Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ET-JQ1-OH's selectivity profile against other prominent BET inhibitors. Supported by experimental data, this document details the methodologies employed to confirm its unique allele-specific binding characteristics.
This compound emerges from a "bump-and-hole" engineering strategy, a sophisticated chemical genetics approach designed to confer exquisite selectivity for mutant Bromodomain and Extra-Terminal (BET) proteins over their wild-type counterparts. This guide will delve into the specifics of this selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows. While much of the foundational selectivity data has been generated for the closely related precursor, ET-JQ1-OMe, the principles and methodologies are directly applicable to understanding the selectivity profile of this compound.
Comparative Selectivity Profile
The hallmark of this compound's design is its high affinity for engineered BET bromodomains containing a "hole" mutation (e.g., Leucine to Alanine or Valine) and significantly reduced affinity for wild-type (WT) bromodomains. This allele-specificity is a critical advantage for precisely dissecting the function of individual BET family members (BRD2, BRD3, BRD4, and BRDT) without the pan-inhibitory effects of parent compounds like (+)-JQ1.
Quantitative Binding Affinity Data
The following table summarizes the dissociation constants (Kd) for ET-JQ1-OMe, the direct precursor to this compound, against wild-type and mutant second bromodomains (BD2) of BRD2 and BRD4, as determined by Isothermal Titration Calorimetry (ITC). For comparison, the binding affinities of the parent compound, (+)-JQ1, are also presented.
| Compound | Target Bromodomain | Dissociation Constant (Kd) in nM | Fold Selectivity (WT/Mutant) |
| ET-JQ1-OMe | BRD2(2) WT | 17,000 | - |
| BRD2(2) L383A | 86 | 198 | |
| BRD2(2) L383V | 65 | 262 | |
| BRD4(2) WT | > 100,000 | - | |
| BRD4(2) L387A | 65 | > 1538 | |
| BRD4(2) L387V | 65 | > 1538 | |
| (+)-JQ1 | BRD4(1) WT | ~50[1] | - |
| BRD4(2) WT | ~90[1] | - | |
| BRD3 (both domains) WT | Comparable to BRD4[1] | - | |
| BRD2(1) WT | ~150 | - | |
| BRDT(1) WT | ~150 | - |
Note: Data for ET-JQ1-OMe is derived from Bond AG, et al. Org Biomol Chem. 2020.[2] Data for (+)-JQ1 is from Filippakopoulos P, et al. Nature. 2010.[1] The selectivity fold is calculated as Kd(WT) / Kd(mutant).
Experimental Protocols
The confirmation of this compound's selectivity profile relies on a suite of biophysical and cellular assays. Below are detailed methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3][4][5]
Protocol:
-
Sample Preparation: Recombinant wild-type and mutant BET bromodomain proteins are purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The compound (this compound or a comparator) is dissolved in the final dialysis buffer to ensure a perfect match and minimize heats of dilution.[5] All solutions are degassed before use.[5]
-
Instrumentation: The experiment is performed using an isothermal titration calorimeter.
-
Experimental Setup: The protein solution (e.g., 20-50 µM) is loaded into the sample cell. The compound solution (e.g., 200-500 µM) is loaded into the injection syringe.[5]
-
Titration: A series of small injections (e.g., 2-10 µL) of the compound are made into the protein solution at a constant temperature (e.g., 25°C).[3]
-
Data Analysis: The heat released or absorbed after each injection is measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters, including the Kd.[4]
Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a protein.[1][2] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing the purified BET bromodomain protein (e.g., 2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound (e.g., 10 µM this compound) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Thermal Denaturation: The reaction mixture is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence intensity is monitored as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined by identifying the midpoint of the unfolding transition. The change in melting temperature (ΔTm) in the presence of the compound compared to a DMSO control is calculated to assess the stabilizing effect of the ligand, which correlates with binding affinity.[2]
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a live-cell imaging technique used to measure the dynamics of molecular mobility and chromatin binding.[1][6][7] By photobleaching a specific nuclear region, the rate of fluorescence recovery of a GFP-tagged protein (e.g., GFP-BRD4) provides insights into its binding affinity to chromatin.[1]
Protocol:
-
Cell Culture and Transfection: Cells (e.g., U2OS osteosarcoma cells) are cultured on glass-bottom dishes and transfected with a plasmid encoding a fluorescently tagged BET protein (e.g., GFP-BRD4).
-
Compound Treatment: The transfected cells are treated with the inhibitor (e.g., 500 nM this compound or (+)-JQ1) or a vehicle control (DMSO) for a defined period.[1]
-
Image Acquisition: Live-cell imaging is performed using a confocal microscope. A pre-bleach image of the nucleus is acquired.
-
Photobleaching: A high-intensity laser is used to photobleach a defined region of interest (ROI) within the nucleus.
-
Post-Bleach Imaging: A time-lapse series of images is acquired at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: The fluorescence intensity in the bleached region over time is quantified and normalized. The rate of fluorescence recovery is used to determine the mobile fraction and the residence time of the protein on chromatin. A faster recovery indicates weaker binding to chromatin.[6]
Visualizing the Mechanisms
To better illustrate the concepts and workflows described, the following diagrams have been generated using Graphviz.
Signaling Pathway: BET Protein Function and Inhibition
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential BET bromodomain inhibition by dihydropteridinone and pyrimidodiazepinone kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Monitoring Dynamic Binding of Chromatin Proteins In Vivo by Fluorescence Recovery After Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence recovery after photobleaching (FRAP) to study nuclear protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Inhibition Strategies: Allele-Specific Probes vs. Clinical Candidates
A Comparative Guide: ET-JQ1-OH and Clinical BET Inhibitors
In the landscape of epigenetic research and drug development, bromodomain and extra-terminal (BET) proteins have emerged as critical therapeutic targets. Small molecule inhibitors of BET proteins have shown significant promise in preclinical and clinical studies for various cancers and inflammatory diseases. This guide provides a comparative analysis of this compound, an allele-specific BET inhibitor, and several clinical BET inhibitors. It is crucial to understand from the outset that these two classes of molecules are designed for fundamentally different purposes. Clinical BET inhibitors are developed to be potent against wild-type BET proteins found in patients, whereas this compound is a chemical probe engineered for exquisite selectivity towards mutant, synthetically-generated BET proteins, making it a tool for basic research rather than a therapeutic agent.
The Fundamental Difference: A "Bump-and-Hole" Approach
This compound is a key component of a "bump-and-hole" chemical genetics strategy.[1][2] This approach allows researchers to study the function of a single BET bromodomain in isolation, overcoming the challenge of redundancy among the highly similar BET family members (BRD2, BRD3, BRD4, and BRDT).[1] In this strategy, a "hole" is created in the target bromodomain by mutating a bulky amino acid (like leucine) to a smaller one (like alanine or valine). This compound, carrying a corresponding "bump" (an ethyl group), is designed to fit snugly into this engineered pocket. This engineered inhibitor has minimal affinity for the wild-type bromodomains, which lack the "hole".[1][3]
Clinical BET inhibitors, in contrast, are designed to bind potently to the native, wild-type acetyl-lysine binding pocket of BET bromodomains. Most of these are "pan-BET" inhibitors, meaning they show activity against multiple members of the BET family.[1]
Quantitative Comparison of Binding Affinity and Potency
The following tables summarize the available quantitative data for this compound's precursor (ET-JQ1-OMe) against mutant bromodomains and for several clinical BET inhibitors against wild-type bromodomains. A direct comparison of these values is not meaningful for assessing therapeutic potential but highlights their distinct selectivity profiles.
Table 1: Binding Affinity of ET-JQ1-OMe for Mutant BET Bromodomains
| Compound | Target Bromodomain | Mutation | Dissociation Constant (Kd) in nM (ITC) |
| ET-JQ1-OMe | Brd4(2) | L387A | 140 |
| ET-JQ1-OMe | Brd4(2) | L387V | 120 |
| ET-JQ1-OMe | Brd4(2) | Wild-Type | No binding detected |
| ET-JQ1-OMe | Brd2(2) | L383V | Data from co-crystal structure, Kd not provided |
Data for ET-JQ1-OMe is used as a proxy for this compound, as it is the immediate precursor and the subject of the key characterization study.[1][3]
Table 2: Binding Affinity and Potency of Clinical BET Inhibitors against Wild-Type BET Bromodomains
| Compound | Target | Parameter | Value (nM) |
| Mivebresib (ABBV-075) | BRD2 | Ki | 1-2.2 |
| BRD3 | Ki | 12.2 | |
| BRD4 | Ki | 1-2.2 | |
| BRDT | Ki | 1-2.2 | |
| Birabresib (OTX-015/MK-8628) | BRD2, BRD3, BRD4 | EC50 | 10-19 |
| BRD2, BRD3, BRD4 | IC50 (binding to AcH4) | 92-112 | |
| Pelabresib (CPI-0610) | BRD4-BD1 | IC50 | 39 |
| INCB054329 | BRD2-BD1 | IC50 | 44 |
| BRD2-BD2 | IC50 | 5 | |
| BRD3-BD1 | IC50 | 9 | |
| BRD3-BD2 | IC50 | 1 | |
| BRD4-BD1 | IC50 | 28 | |
| BRD4-BD2 | IC50 | 3 | |
| BRDT-BD1 | IC50 | 119 | |
| BRDT-BD2 | IC50 | 63 |
Mechanism of Action and Signaling Pathways
BET inhibitors, both clinical and allele-specific, function by competitively binding to the acetyl-lysine binding pockets of bromodomains. This prevents the BET proteins from tethering to acetylated histones on the chromatin, thereby displacing them from gene promoters and enhancers. This leads to the downregulation of key oncogenes like MYC and cell cycle regulators, ultimately resulting in cell cycle arrest, senescence, or apoptosis in cancer cells.
Figure 1. Simplified signaling pathway of BET inhibitor action.
Experimental Protocols
The data presented in this guide are derived from various in vitro assays designed to measure protein-ligand binding and cellular responses.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding event.
-
Methodology: A solution of the ligand (e.g., ET-JQ1-OMe) is titrated into a solution containing the protein of interest (e.g., mutant BRD4 bromodomain) in a sample cell. The heat changes upon each injection are measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays are a common method for studying protein-protein and protein-ligand interactions in a high-throughput format.
-
Methodology: A biotinylated histone peptide and a GST-tagged bromodomain are incubated together. A Europium-labeled anti-GST antibody (donor) and a Streptavidin-labeled fluorophore (acceptor) are added. When the bromodomain binds the histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A competing inhibitor will disrupt this interaction, leading to a decrease in the FRET signal. The IC50 value is determined by measuring the signal at various inhibitor concentrations.
Cell Viability and Proliferation Assays
These assays measure the effect of a compound on cell growth and survival.
-
Methodology: Cancer cell lines are seeded in multi-well plates and treated with increasing concentrations of the BET inhibitor for a specified period (e.g., 72 hours). Cell viability is then assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescence signal is read, and the IC50 or GI50 (concentration for 50% growth inhibition) is calculated.
Visualizing the "Bump-and-Hole" Strategy and Experimental Workflow
Figure 2. The "Bump-and-Hole" concept for allele-specific inhibition.
Figure 3. A typical experimental workflow for BET inhibitor evaluation.
Conclusion
This compound and its derivatives are powerful research tools that enable the dissection of the specific functions of individual BET bromodomains through a sophisticated chemical genetics approach. Their value lies in their engineered selectivity for mutant proteins, rendering them largely inactive against their wild-type counterparts. In stark contrast, clinical BET inhibitors such as Mivebresib, Birabresib, and Pelabresib are designed for high potency against the wild-type BET proteins implicated in human diseases. While both classes of molecules target the same protein family, their distinct design principles and intended applications place them in separate categories of chemical biology and drug development. Therefore, a direct performance comparison is not appropriate. Researchers should select the class of inhibitor based on their experimental or therapeutic goals: allele-specific inhibitors for probing biological function with high precision, and clinical inhibitors for pan-BET inhibition in therapeutic contexts.
References
- 1. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 2. A bump-and-hole approach to engineer controlled selectivity of BET bromodomain chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of allele-specific BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the BET Inhibitor JQ1 and its Major Metabolite, (+)-JQ1-OH, in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the potent bromodomain and extra-terminal (BET) inhibitor, JQ1, in various cancer models. While direct, extensive validation data for its major metabolite, (+)-JQ1-OH, is currently limited in publicly available research, this guide will focus on the well-established anti-cancer properties of the parent compound, JQ1. Understanding the validation of JQ1 provides a strong framework for assessing the potential of its metabolites and other next-generation BET inhibitors. We will delve into the mechanism of action, comparative efficacy data for JQ1, and detailed experimental protocols relevant for the evaluation of these compounds.
Introduction to JQ1 and its Metabolism
JQ1 is a small molecule inhibitor that reversibly binds to the acetyl-lysine recognition pockets of BET bromodomain proteins, primarily BRD4.[1] This action displaces BRD4 from chromatin, leading to the downregulation of key oncogenes, most notably MYC, and subsequent inhibition of cancer cell proliferation and survival.[2][3] JQ1 has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, including hematological malignancies and solid tumors.[1][4]
However, JQ1 itself has a short half-life in vivo, which has limited its clinical development.[1][5] Studies on its metabolism have identified several metabolites, with (+)-JQ1-OH being the major metabolite produced in both human and mouse liver microsomes.[5][6][7] The formation of (+)-JQ1-OH and other metabolites is primarily mediated by the cytochrome P450 enzyme CYP3A4.[5][6][7] While the synthesis of (+)-JQ1-OH has been achieved for research purposes, comprehensive studies detailing its specific anti-cancer efficacy and comparing it to JQ1 are not yet widely available.[8][9] Therefore, this guide will present the extensive validation data for JQ1 as a benchmark for understanding the potential of its derivatives.
JQ1 Signaling Pathway and Mechanism of Action
JQ1 exerts its anti-cancer effects by disrupting the transcriptional machinery essential for tumor growth. The diagram below illustrates the signaling pathway inhibited by JQ1.
Caption: Mechanism of action of JQ1 in cancer cells.
Comparative Performance of JQ1 in Preclinical Cancer Models
The following tables summarize the in vitro and in vivo efficacy of JQ1 across a range of cancer types. This data is compiled from various preclinical studies and serves as a critical reference for the evaluation of BET inhibitors.
In Vitro Efficacy of JQ1
| Cancer Type | Cell Line(s) | Key Findings | IC50 Range (µM) | Reference(s) |
| Ovarian & Endometrial Cancer | A2780, TOV112D, OVK18, HEC265, HEC151, HEC50B | Dose-dependent decrease in cell viability, induction of apoptosis. | 0.28 - 10.36 | [10] |
| Merkel Cell Carcinoma | MCC-3, MCC-5 | Significant reduction in c-Myc expression, G1 cell cycle arrest. | 0.2 - 0.8 | [2] |
| Childhood Sarcoma | Rhabdomyosarcoma (Rh4, Rh41, Rh5) & Ewing Sarcoma cell lines | Inhibition of cell proliferation, G1 cell cycle arrest. | < 1 | [4] |
| Ovarian Cancer | Hey, SKOV3 | Suppression of cellular proliferation, induction of apoptosis, reduced LDHA activity. | Not specified | [11] |
| NUT Midline Carcinoma | NMC cell lines | Attenuation of proliferation, induction of squamous differentiation and apoptosis. | Sub-micromolar | [12] |
In Vivo Efficacy of JQ1
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Childhood Sarcoma Xenografts | Mice | 50 mg/kg daily (oral gavage) | Significant inhibition of tumor growth, reduced tumor vascularization. | [4] |
| Merkel Cell Carcinoma Xenografts | NSG Mice | Not specified | Significant attenuation of tumor growth. | [2] |
| NUT Midline Carcinoma Xenografts | Mice | 50 mg/kg daily | Tumor regression and improved survival. | [12] |
| Ovarian Cancer Orthotopic Model | Mice | Not specified | Reduced tumor growth, decreased LDHA activity and lactate levels. | [11] |
Detailed Experimental Protocols
The following are standard protocols used for the validation of BET inhibitors like JQ1 and would be applicable for the evaluation of (+)-JQ1-OH.
Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound (e.g., JQ1 or (+)-JQ1-OH) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 to 1x10^7 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., JQ1) and vehicle control via the appropriate route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Experimental Workflow for Validation
The following diagram outlines a typical workflow for the preclinical validation of a novel BET inhibitor.
Caption: Preclinical validation workflow for BET inhibitors.
Conclusion and Future Directions
JQ1 has been extensively validated as a potent anti-cancer agent in a multitude of preclinical models. Its mechanism of action, centered on the inhibition of BRD4 and subsequent downregulation of oncogenic transcription factors like MYC, is well-established. The provided data and protocols offer a robust foundation for the evaluation of novel BET inhibitors.
While the major metabolite of JQ1, (+)-JQ1-OH, has been identified, its specific anti-cancer activity and potential advantages over the parent compound remain to be thoroughly investigated. Future studies should focus on directly comparing the in vitro and in vivo efficacy of (+)-JQ1-OH with JQ1 across various cancer types. Such research is crucial for understanding the full therapeutic potential of JQ1 and for the development of next-generation BET inhibitors with improved pharmacokinetic profiles and enhanced anti-tumor activity. The experimental frameworks outlined in this guide provide a clear path for these essential future investigations.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Metabolism of JQ1, an Inhibitor of Bromodomain and Extra Terminal Brom" by Feng Li, Kevin R MacKenzie et al. [digitalcommons.library.tmc.edu]
- 8. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis: The Allele-Specific BET Inhibitor ET-JQ1-OH Versus Pan-BET Inhibitors
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology. BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are "epigenetic readers" that play a crucial role in regulating gene transcription by recognizing acetylated lysine residues on histones.[1][2] Pan-BET inhibitors, such as the well-characterized molecule JQ1, bind competitively to the acetyl-lysine binding pockets of all BET family members, leading to the displacement of BET proteins from chromatin and the subsequent downregulation of key oncogenes like MYC.[1][3][4]
While effective, the broad activity of pan-BET inhibitors can lead to on-target toxicities. This has driven the development of more selective agents. ET-JQ1-OH represents a novel strategy, engineered as an "allele-specific" or "bump-and-hole" inhibitor.[5][6][7] It is a derivative of JQ1 designed to selectively bind to BET bromodomains containing specific, engineered mutations (e.g., Leucine to Alanine), while having a significantly reduced affinity for their wild-type counterparts.[6][8] This guide provides an objective, data-driven comparison of the allele-specific this compound and pan-BET inhibitors, exemplified by JQ1.
Quantitative Data Comparison
The following tables summarize the key performance differences between this compound and the pan-BET inhibitor JQ1, based on available experimental data.
Table 1: Target Selectivity and Binding Affinity
| Parameter | This compound | Pan-BET Inhibitor (JQ1) |
| Primary Target(s) | Engineered "bumped" BET bromodomains (e.g., L110A, L383A mutants)[8] | Wild-Type BRD2, BRD3, BRD4, BRDT Bromodomains (BD1 & BD2)[4][9] |
| Selectivity Profile | Highly selective for mutant over wild-type bromodomains (up to 540-fold)[8] | Binds to all BET family members with high affinity[3][4] |
| Binding Affinity (Kd) for BRD4(1) | ~9 µM (for Wild-Type)[8] | ~50 nM[4] |
| Binding Affinity (Kd) for BRD2(2)L383A | 86 nM[8] | Not applicable |
| Binding Affinity (IC50) for BRD4(1) | Not specified for mutant | 77 nM[4] |
| Binding Affinity (IC50) for BRD4(2) | Not specified for mutant | 33 nM[4] |
Table 2: Cellular Activity
| Parameter | This compound | Pan-BET Inhibitor (JQ1) |
| Mechanism of Action | Competitive inhibitor of the acetyl-lysine binding pocket of mutant BET bromodomains.[6][8] | Competitive inhibitor of the acetyl-lysine binding pocket of wild-type BET bromodomains.[1][4] |
| Effect on Cell Proliferation | Induces anti-proliferative effects specifically in cells expressing the mutant BET allele. | Potent anti-proliferative effects in a wide range of cancer cell lines, particularly those dependent on BRD4.[3][10] |
| Downstream Effects | Displaces mutant BET proteins from chromatin, leading to transcriptional repression of target genes. | Displaces BRD4 from chromatin, downregulating super-enhancer-associated genes like MYC, inducing cell cycle arrest and apoptosis.[1][4] |
Core Concepts and Visualized Workflows
Mechanism of Action: BET Inhibition
BET inhibitors function by mimicking the acetylated lysine side chain of histones, thereby competitively binding to the bromodomain pockets. This prevents the BET protein from anchoring to chromatin, which disrupts the formation of transcriptional complexes necessary for the expression of key oncogenes.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. A bump-and-hole approach to engineer controlled selectivity of BET bromodomain chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibitor - Wikipedia [en.wikipedia.org]
- 10. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of ET-JQ1-OH: A Comparative Guide to Cross-Reactivity
For researchers navigating the landscape of epigenetic modulators, understanding the precise binding profile of a chemical probe is paramount. This guide provides a comparative analysis of the cross-reactivity of ET-JQ1-OH, an allele-specific BET bromodomain inhibitor. In the absence of broad panel screening data for this compound, this comparison focuses on its engineered selectivity against its parent compound, (+)-JQ1, a well-characterized pan-BET inhibitor. This analysis is supported by available experimental data on its primary targets and known off-targets of the parent molecule.
Engineered for Specificity: The "Bump-and-Hole" Advantage
This compound was developed using a chemical genetics approach known as "bump-and-hole."[1] This strategy involves introducing a bulky functional group (the "bump," in this case, an ethyl group) onto the inhibitor and creating a corresponding cavity ("hole") in the target protein through site-directed mutagenesis (e.g., Leucine to Alanine substitution).[1] This elegant design ensures that the modified inhibitor, this compound, selectively binds to the mutant bromodomain with high affinity, while its binding to the wild-type protein is sterically hindered. This contrasts with pan-inhibitors like (+)-JQ1, which bind to the bromodomains of all BET family members (BRD2, BRD3, BRD4, and BRDT).[2][3]
Comparative Binding Affinities: ET-JQ1 Derivatives vs. (+)-JQ1
The following table summarizes the binding affinities of an ethyl-derivative of a JQ1 analog for wild-type and mutant BET bromodomains, illustrating the principle of the bump-and-hole approach.
| Compound | Target Bromodomain | Dissociation Constant (Kd) in nM | Fold Selectivity (WT/Mutant) |
| ET Compound | Brd2(1) L110A (Mutant) | 74 | ~120-fold vs WT |
| Brd2(1) (Wild-Type) | 9,000 | ||
| Brd2(2) L383A (Mutant) | 86 | ~200-fold vs WT | |
| Brd2(2) (Wild-Type) | 17,000 |
Data extracted from a study on a closely related ethyl-derivative (ET) of the I-BET/JQ1 scaffold.[1]
Known Cross-Reactivity of the Parent Compound, (+)-JQ1
While a comprehensive cross-reactivity profile for this compound is not publicly available, the off-target profile of its parent compound, (+)-JQ1, offers insight into the potential cross-reactivity of the chemical scaffold. It is important to note that the modifications in this compound may alter these off-target interactions.
| Off-Target Class | Specific Off-Target | Observed Effect |
| Nuclear Receptor | Pregnane X Receptor (PXR) | Agonist activity, leading to transcriptional regulation of drug-metabolizing enzymes like CYP3A4.[4][5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental design for assessing specificity.
Caption: "Bump-and-Hole" mechanism of this compound.
Caption: BET inhibitor signaling pathway.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.
-
Preparation: The purified BET bromodomain protein (wild-type or mutant) is placed in the sample cell of the calorimeter. The inhibitor (this compound or a control compound) is loaded into the injection syringe at a concentration typically 10-15 times that of the protein. Both protein and ligand are in identical buffer solutions to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the inhibitor into the protein solution is performed.
-
Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a large heat change as the inhibitor binds to the protein. As the protein becomes saturated, the heat change diminishes until only the heat of dilution is observed.
-
Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[1]
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a high-throughput method to assess the thermal stability of a protein, which can be used to screen for ligand binding.
-
Preparation: The purified bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. This mixture is aliquoted into a 96- or 384-well PCR plate. The test compound (this compound) is added to the wells at a desired concentration.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient, typically from 25°C to 95°C.
-
Data Acquisition: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, it exposes its hydrophobic core, to which the dye binds, causing an increase in fluorescence.
-
Analysis: The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A shift in the Tm (ΔTm) in the presence of a ligand indicates a stabilizing interaction, confirming binding.[2]
Broad-Panel Kinase Profiling (Example of a Standard Cross-Reactivity Assay)
To comprehensively assess the selectivity of a compound like this compound, it would typically be screened against a large panel of kinases.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the activity of a panel of purified kinases. This is often done using a radiometric assay (measuring the incorporation of ³³P-ATP into a substrate) or a fluorescence-based assay.
-
Execution: The test compound (e.g., this compound) is incubated with each kinase in the panel, along with its specific substrate and ATP, at or near the Km for ATP.
-
Data Acquisition: After a set incubation period, the kinase activity is measured. The percentage of inhibition by the test compound is calculated relative to a vehicle control (e.g., DMSO).
-
Analysis: The results are typically presented as a percentage of inhibition at a fixed concentration (e.g., 1 or 10 µM). For significant "hits," IC50 values are then determined by running a dose-response curve. This provides a quantitative measure of the compound's selectivity against the kinome.
Conclusion
This compound represents a significant advancement in the development of highly specific chemical probes for studying the function of individual BET bromodomains. Its design, based on the "bump-and-hole" approach, confers remarkable selectivity for engineered mutant bromodomains over their wild-type counterparts. While comprehensive cross-reactivity data for this compound against other protein families remains to be published, its rational design suggests a much narrower spectrum of activity compared to its pan-BET inhibitor parent, (+)-JQ1. The known off-target engagement of (+)-JQ1 with PXR highlights the importance of such selectivity for minimizing confounding biological effects. For researchers utilizing this powerful tool, it is the engineered specificity that provides a more precise means to dissect the roles of individual BET family members in health and disease.
References
- 1. A bump-and-hole approach to engineer controlled selectivity of BET bromodomain chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision Advantage: Evaluating the Superiority of ET-JQ1-OH Over Non-Specific BET Inhibitors
In the landscape of epigenetic drug discovery, the development of highly specific inhibitors is a paramount goal to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive comparison of ET-JQ1-OH, an allele-specific BET (Bromodomain and Extra-Terminal) inhibitor, with non-specific BET inhibitors, exemplified by the well-characterized pan-BET inhibitor JQ1. By examining their mechanisms of action, binding affinities, and cellular effects, we highlight the distinct advantages of a precision-targeted approach in epigenetic therapy.
Unveiling the Mechanism: Specificity at the Core of this compound's Action
BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial regulators of gene expression, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene loci. Non-specific or pan-BET inhibitors, such as JQ1, bind to the bromodomains of all BET family members, leading to broad transcriptional repression. While effective in various cancer models, this widespread inhibition can result in off-target effects and cellular toxicity.[1][2]
This compound represents a sophisticated advancement, designed as an allele-specific inhibitor. It is a derivative of JQ1, engineered to selectively bind to a mutated version of a BET bromodomain, allowing for the precise interrogation of a single BET family member's function without affecting the others. This specificity is achieved through a "bump-and-hole" strategy, where a bulky group on the inhibitor (the "bump") fits into a corresponding engineered cavity (the "hole") in the target bromodomain.
Quantitative Comparison: Binding Affinity and Selectivity
The key advantage of this compound lies in its exquisite selectivity. While direct comparative binding data for this compound across all wild-type and mutant BET bromodomains is not extensively published, data for its close analogue, ET-JQ1-OMe, provides compelling evidence of its allele-specific nature. Isothermal Titration Calorimetry (ITC) has been used to demonstrate the dramatic difference in binding affinity between the engineered ("mutant") and wild-type bromodomains.
Table 1: Comparative Binding Affinity (Kd) of ET-JQ1-OMe and JQ1
| Compound | Target Bromodomain | Dissociation Constant (Kd) |
| ET-JQ1-OMe | Brd4(2) L387A (mutant) | ~25 nM |
| Brd4(2) L387V (mutant) | ~50 nM | |
| Brd4(2) Wild-Type | No detectable binding | |
| JQ1 | BRD4 (BD1) | ~50 nM[3] |
| BRD4 (BD2) | ~90 nM[3] | |
| BRD2, BRD3, BRDT | Potent binding (nM range)[2][3] |
Data for ET-JQ1-OMe is derived from studies on its stereoselective synthesis and demonstrates its high affinity for mutant bromodomains and lack of binding to the wild-type counterpart.[4] Data for JQ1 is from various studies characterizing it as a pan-BET inhibitor.
This remarkable difference in binding affinity underscores the primary advantage of this compound: the ability to inhibit a specific BET protein in a cellular context where that protein has been genetically modified, leaving the wild-type BET proteins fully functional. This allows for a precise dissection of the biological roles of individual BET family members.
Inferred Cellular Advantages of Specific Inhibition
While direct, side-by-side cellular assay data comparing this compound and a non-specific inhibitor is limited in the public domain, we can infer the significant advantages of this compound's specificity based on the known broad effects of pan-BET inhibitors like JQ1.
Table 2: Inferred Comparison of Cellular Effects
| Feature | This compound (Allele-Specific) | Non-Specific Inhibitors (e.g., JQ1) |
| Target Engagement | Highly selective for a single, engineered BET protein. | Binds to all BET family members (BRD2, BRD3, BRD4, BRDT).[2] |
| Gene Expression | Precise modulation of genes regulated by the targeted BET protein. | Broad, genome-wide changes in gene expression.[1] |
| Cellular Phenotype | Phenotypes are directly attributable to the inhibition of a single BET protein. | Complex phenotypes resulting from the inhibition of multiple BET proteins. |
| Off-Target Effects | Minimal, as it does not inhibit wild-type BET proteins or other bromodomain families. | Potential for off-target effects due to inhibition of multiple BET proteins and potential for binding to other bromodomain-containing proteins at higher concentrations.[1] |
| Therapeutic Window | Potentially wider due to reduced toxicity from off-target inhibition. | May be narrower due to on-target toxicities arising from the inhibition of all BET family members. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of BET protein function and the distinct modes of action of specific and non-specific inhibitors, as well as a typical experimental workflow for their evaluation.
Caption: BET protein signaling and inhibitor action.
Caption: Experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
The following are standard protocols for key experiments used to evaluate BET inhibitors.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor to its target protein.
Methodology:
-
Sample Preparation: Recombinant bromodomain protein is purified and dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor (this compound or non-specific inhibitor) is dissolved in the same dialysis buffer.
-
ITC Instrument Setup: The sample cell is filled with the bromodomain protein solution (typically 20-50 µM), and the injection syringe is loaded with the inhibitor solution (typically 200-500 µM).
-
Titration: A series of small injections (e.g., 2-5 µL) of the inhibitor solution are made into the sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of inhibitors on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a serial dilution of this compound or a non-specific inhibitor for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of a specific protein (e.g., a BET protein) and to assess how inhibitor treatment affects this binding.
Methodology:
-
Cross-linking and Chromatin Preparation: Cells are treated with an inhibitor or vehicle. Formaldehyde is added to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into small fragments (200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the BET protein of interest is used to immunoprecipitate the protein-DNA complexes from the sheared chromatin.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the reference genome, and peak calling algorithms are used to identify regions of protein binding. The occupancy of the BET protein at specific genomic loci in inhibitor-treated versus control cells is then compared.
Conclusion: A New Era of Precision Epigenetic Therapy
The development of allele-specific inhibitors like this compound marks a significant step forward in the field of chemical biology and drug discovery. The ability to selectively target a single member of a protein family provides an unparalleled tool for dissecting complex biological processes and offers a promising strategy for developing more effective and less toxic therapies. While non-specific inhibitors like JQ1 have been instrumental in validating the therapeutic potential of targeting the BET family, the future of epigenetic medicine lies in the precision offered by compounds such as this compound. Their superior selectivity is expected to translate into a more favorable therapeutic index, paving the way for a new generation of targeted cancer treatments.
References
- 1. Bromodomain inhibitor JQ1 reversibly blocks IFN-γ production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 3. ChIP Protocol | Proteintech Group [ptglab.com]
- 4. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of ET-JQ1-OH: A Comparative Guide for Researchers
In the landscape of epigenetic modulators, the allele-specific BET inhibitor ET-JQ1-OH has emerged as a promising tool for targeted therapeutic strategies. This guide provides an objective comparison of this compound's performance against its parent compound, (+)-JQ1, supported by published experimental data. Detailed methodologies for key experiments are included to facilitate independent validation and further research.
Performance Comparison: this compound vs. (+)-JQ1
The primary advantage of this compound and its methyl ester precursor, ET-JQ1-OMe, lies in their engineered selectivity for mutant BET bromodomains, a feature not present in the wild-type inhibitor (+)-JQ1. This "bump-and-hole" approach allows for highly specific targeting of cells or organisms expressing the corresponding mutant bromodomain, minimizing off-target effects.[1]
The following table summarizes the binding affinities (Kd) of ET-JQ1-OMe and (+)-JQ1 for wild-type and mutant forms of the second bromodomain of BRD4 (BRD4(2)).
| Compound | Target Bromodomain | Dissociation Constant (Kd) in nM | Fold Selectivity (WT/Mutant) |
| ET-JQ1-OMe | BRD4(2) Wild-Type | No binding detected | - |
| BRD4(2) L387A Mutant | 65 | >1 (significant selectivity) | |
| BRD4(2) L387V Mutant | 65 | >1 (significant selectivity) | |
| (+)-JQ1 | BRD4(1) Wild-Type | ~50 | - |
| BRD4(2) Wild-Type | ~90 | - |
Data for ET-JQ1-OMe is derived from its precursor ET-JQ1-OMe as published by Bond AG, et al. (2020).[1] Data for (+)-JQ1 is compiled from various sources.[2][3][4]
Mechanism of Action: The "Bump-and-Hole" Strategy
The allele-specificity of this compound is achieved through a "bump-and-hole" strategy. The ethyl group "bump" on this compound creates steric hindrance that prevents its binding to the acetyl-lysine binding pocket of wild-type BET bromodomains.[1] Conversely, specific mutations in the bromodomain, such as Leucine to Alanine (L/A) or Leucine to Valine (L/V), create a "hole" that accommodates this bump, enabling high-affinity binding.[1]
Signaling Pathway of BET Inhibition
BET inhibitors like JQ1 and its derivatives exert their effects by displacing BRD4 and other BET family members from chromatin. This prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes such as MYC.[5][6][7] The allele-specific nature of this compound allows for this pathway to be selectively inhibited only in cells expressing the mutant bromodomain.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ET-JQ1-OMe to wild-type and mutant BET bromodomains.
Methodology:
-
Protein and Ligand Preparation: Recombinant wild-type and mutant (L387A, L387V) BRD4(2) bromodomain proteins are expressed and purified. ET-JQ1-OMe is synthesized and dissolved in the same buffer as the protein to minimize heats of dilution. A typical buffer used is 25 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP.
-
ITC Instrument Setup: A MicroCal ITC200 calorimeter is commonly used. The sample cell (200 µL) is filled with the bromodomain protein solution (typically 20-50 µM), and the injection syringe (40 µL) is filled with the ET-JQ1-OMe solution (typically 200-500 µM).
-
Titration: A series of small injections (e.g., 2 µL) of the ligand (ET-JQ1-OMe) into the protein solution is performed at a constant temperature (e.g., 25°C). The heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the Kd, n, ΔH, and ΔS.
General Experimental Workflow for BET Inhibitor Validation
The following diagram illustrates a typical workflow for the preclinical validation of a novel BET inhibitor like this compound.
Conclusion
The available data robustly supports the claim that this compound is a highly selective inhibitor of mutant BET bromodomains. Its exquisite allele-specificity, demonstrated through biophysical techniques, presents a significant advantage over pan-BET inhibitors like (+)-JQ1 for targeted research and therapeutic applications. The provided protocols and workflows offer a framework for the independent validation and further exploration of this promising epigenetic modulator.
References
- 1. Stereoselective syntheses of allele-selective BET inhibitors bumped-JQ1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. JQ1, an inhibitor of the epigenetic reader BRD4, suppresses the bidirectional MYC-AP4 axis via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of BET Inhibitors: A Focus on JQ1
A direct comparative transcriptomic analysis between ET-JQ1-OH and JQ1 is not currently possible based on publicly available research. While this compound has been identified as an allele-specific BET (Bromodomain and Extra-Terminal) inhibitor, comprehensive transcriptomic data, such as that generated by RNA sequencing (RNA-seq), has not been published.[1][2][3][4] In contrast, the transcriptomic effects of the pan-BET inhibitor JQ1 have been extensively studied across various biological contexts.
This guide provides a comprehensive overview of the transcriptomic effects of JQ1 treatment, offering a foundational understanding of how BET inhibition impacts gene expression. The data and protocols presented here can serve as a valuable reference for researchers interested in the mechanism of BET inhibitors and as a benchmark for future studies on next-generation compounds like this compound.
JQ1: A Potent Modulator of the Transcriptional Landscape
JQ1 is a small molecule that competitively binds to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4.[5][6] This binding displaces BET proteins from chromatin, leading to a significant alteration of the transcriptional landscape. The primary mechanism of action involves the inhibition of transcriptional elongation, which disproportionately affects genes with high levels of promoter-proximal paused RNA Polymerase II, often including key oncogenes and inflammatory mediators.[6]
Key Transcriptomic Effects of JQ1 Treatment
JQ1 treatment leads to widespread changes in gene expression, with both down-regulation and, in some cases, up-regulation of specific gene sets. The precise transcriptomic signature of JQ1 is context-dependent, varying with cell type, disease state, and treatment conditions.
Table 1: Summary of JQ1-Induced Transcriptomic Changes in Various Cell Lines
| Cell Line/Model | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Reference |
| Ovarian Cancer | c-Myc and downstream targets, Cell cycle-associated genes (CCND1, CDK4/6), Glycolysis-related genes (LDHA) | Apoptosis-associated genes | [1] |
| Triple-Negative Breast Cancer (TNBC) | Hypoxia-responsive genes (CA9, VEGF-A, CXCR7), MYC | - | [7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | CDC25B, TIMP3, LMO2 | - | [3] |
| Gastric Cancer | NID1, RUNX2 signaling pathway | Genes associated with Mesenchymal-to-Epithelial Transition (MET) | [8] |
| BV-2 Microglial Cells (LPS-stimulated) | Pro-inflammatory cytokines and chemokines (IL-6, TNF-α, CCL2, CXCL10) | - | [9][10] |
| Cervical Cancer (HeLa cells) | Super-enhancer-related lncRNAs and associated mRNAs | Some SE-lncRNAs and associated mRNAs | [11] |
| Non-Small Cell Lung Cancer (NSCLC) | FOSL1, CFLAR, BCL2 | MYC and its downstream targets (in some contexts) | [12] |
Note: This table represents a selection of findings and is not exhaustive. The specific genes and pathways affected can vary significantly between studies.
Experimental Protocols for Transcriptomic Analysis of JQ1 Treatment
The following sections detail common methodologies used in the transcriptomic analysis of JQ1's effects.
Cell Culture and JQ1 Treatment
-
Cell Seeding: Plate cells at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
JQ1 Preparation: Prepare a stock solution of JQ1 (typically in DMSO) and dilute to the final working concentration in cell culture medium. A vehicle control (DMSO alone) is essential.
-
Treatment: Treat cells with JQ1 or vehicle control for a specified duration (e.g., 24, 48, or 72 hours). The concentration of JQ1 can range from nanomolar to micromolar, depending on the cell line's sensitivity.[11]
RNA Extraction and Sequencing
-
RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq).[13]
Bioinformatic Analysis of RNA-seq Data
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome (e.g., human or mouse) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between JQ1-treated and control samples using statistical packages like DESeq2 or edgeR in R.[14]
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify significantly affected biological processes.[8]
Visualizing Mechanisms and Workflows
Mechanism of JQ1 Action
Experimental Workflow for Comparative Transcriptomics
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 4. Stereoselective synthesis of allele-specific BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
- 8. BET protein inhibitor JQ1 downregulates chromatin accessibility and suppresses metastasis of gastric cancer via inactivating RUNX2/NID1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET bromodomain inhibitors PFI-1 and JQ1 are identified in an epigenetic compound screen to enhance C9ORF72 gene expression and shown to ameliorate C9ORF72-associated pathological and behavioral abnormalities in a C9ALS/FTD model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ET-JQ1-OH: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of ET-JQ1-OH is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this allele-specific BET inhibitor.
This compound is a thienotriazolodiazepine, a class of compounds that requires careful management as chemical waste. Due to its chlorinated organic structure, specific disposal considerations must be taken to prevent environmental contamination and ensure personnel safety. The following procedures are based on general best practices for hazardous waste management in a laboratory setting and information pertaining to the disposal of chlorinated compounds.
Immediate Safety and Handling
Before initiating any disposal protocol, consult the Safety Data Sheet (SDS) provided by the manufacturer of this compound. The SDS is the primary source of information regarding the specific hazards, handling, and emergency procedures for the compound.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Disposal Protocol for this compound
Disposal of this compound and materials contaminated with it should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is paramount.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in the disposal process.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any absorbent materials used for spill cleanup in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with chlorinated organic compounds, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous chemical reactions.
-
Aqueous solutions should be kept separate from organic solvent solutions.
-
Step 2: Container Management
-
All waste containers must be in good condition, with no leaks or cracks.
-
Keep containers securely closed at all times, except when adding waste.
-
Label all containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Follow your institution's specific labeling requirements.
Step 3: Storage
-
Store waste containers in a designated, secondary containment area that is away from incompatible chemicals.
-
The storage area should be well-ventilated and secure.
Step 4: Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Decontamination of Glassware
Glassware that has come into contact with this compound must be decontaminated before being returned to general use or disposed of.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Perform a second rinse with the same solvent and collect the rinsate in the same hazardous waste container.
-
Washing: After the solvent rinses, the glassware can typically be washed with soap and water.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, contact your EHS office immediately.
-
Absorb: For small spills, use a chemical spill kit with an absorbent material suitable for organic compounds.
-
Collect: Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
Quantitative Data Summary
| Waste Type | Container Type | Key Disposal Action |
| Solid Waste (powder, contaminated PPE) | Labeled, sealed HDPE container | Segregate as chlorinated organic waste. |
| Liquid Waste (solutions) | Labeled, sealed, compatible solvent container | Segregate aqueous and organic solutions. Do not mix with incompatible waste streams. |
| Contaminated Glassware | N/A | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. |
| Spill Debris | Labeled, sealed HDPE container | Collect all contaminated materials as solid hazardous waste. |
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize your institution's specific guidelines and consult your EHS office with any questions.
Personal protective equipment for handling ET-JQ1-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of ET-JQ1-OH, an allele-specific BET inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Summary of Chemical Properties
A clear understanding of the chemical's properties is the foundation of safe handling. Below is a summary of available data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2421153-77-5[1][2][3][4] |
| Molecular Formula | C₂₁H₂₁ClN₄O₂S[2][4] |
| Molecular Weight | 428.94 g/mol [2] |
| Appearance | Solid[4] |
| Storage Conditions | Store at -20°C for long-term stability (up to 3 years as a powder). For solutions in solvent, store at -80°C for up to 1 year.[5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. |
| Eye Protection | Safety glasses with side shields or safety goggles are mandatory. |
| Skin and Body Protection | A lab coat must be worn. Ensure it is clean and fully buttoned. |
| Respiratory Protection | A respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood. |
Operational Plans: Step-by-Step Handling Procedures
Follow these detailed steps for the safe handling and use of this compound in a laboratory setting.
Preparation and Weighing
-
Conduct all weighing and initial dilutions of the solid compound within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Assemble all necessary PPE before entering the designated handling area.
Dissolution
-
This compound is soluble in organic solvents such as DMSO.
-
Prepare stock solutions in a chemical fume hood.
-
Cap vials tightly and use parafilm to seal for additional security during storage.
Experimental Use
-
When using this compound in cell culture or other experimental systems, handle all solutions with care to avoid splashes and aerosol generation.
-
All work with the dissolved compound should be performed in a biological safety cabinet or a chemical fume hood.
-
Clearly label all tubes and plates containing this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Dispose of unused solid this compound as hazardous chemical waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and culture media, in a designated hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
Small Spills (Solid or Liquid)
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including double gloves, a lab coat, and eye protection.
-
Contain the spill. For solids, gently cover with a damp paper towel to avoid raising dust. For liquids, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Clean the area. Working from the outside in, carefully wipe the spill area with a suitable solvent (e.g., ethanol) and then with a detergent solution.
-
Collect all cleanup materials in a sealed bag or container and dispose of as hazardous waste.
-
Wash hands thoroughly with soap and water.
Large Spills
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Restrict access to the spill area.
-
Do not attempt to clean up a large spill without guidance and proper equipment from EHS.
Visualizing the Handling Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in handling and disposing of this compound.
Caption: A flowchart outlining the standard operating procedure for handling this compound from receipt to disposal.
Caption: A decision tree illustrating the correct disposal pathways for different types of waste generated while working with this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
